Monolinolein
描述
属性
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECGLUPZRHILCT-GSNKCQISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(18:2(9Z,12Z)/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2277-28-3, 67968-46-1 | |
| Record name | 2,3-Dihydroxypropyl 9,12-octadecadienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MG(18:2(9Z,12Z)/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
what are the physicochemical properties of Monolinolein
An In-depth Technical Guide to the Physicochemical Properties of Monolinolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a monoacylglycerol consisting of a glycerol (B35011) backbone esterified with one molecule of the omega-6 polyunsaturated fatty acid, linoleic acid, is a compound of significant interest across various scientific disciplines.[1] It is found naturally as a plant metabolite and is utilized commercially as an emollient, emulsifier, and moisturizing agent in cosmetics and pharmaceutical formulations.[1][2][3] Notably, this compound is explored for its role in advanced drug delivery systems, particularly in the formation of pH-responsive lyotropic liquid crystals for controlled release applications.[2] Furthermore, it has demonstrated antiviral properties, adding to its potential therapeutic applications.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of relevant workflows and mechanisms.
Core Physicochemical Properties
The physicochemical characteristics of this compound are fundamental to its application and behavior in various formulations. The following table summarizes key quantitative data for 1-monolinolein.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₈O₄ | [4][5][6][7][8] |
| Molecular Weight | 354.5 g/mol | [4][9] |
| IUPAC Name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | [4] |
| CAS Number | 2277-28-3 (for 1-Monolinolein) | [6][7] |
| Appearance | Colorless to Pale Yellow Liquid/Oil | [1][2][3] |
| Melting Point | 14-15 °C | [2][5] |
| Boiling Point | 485.0 ± 40.0 °C (Predicted) | [2] |
| Density | 0.981 ± 0.06 g/cm³ (Predicted) | [2] |
| 1.05 g/cm³ | [5] | |
| Solubility | Insoluble in water.[1] Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[2] | |
| logP (Computed) | 5.8 | [4] |
| Stability | Sensitive to light and temperature.[2][3] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the successful application of this compound in research and development. Below are detailed methodologies for key experiments.
Determination of Melting Point (Capillary Method)
The capillary method is a standard technique for determining the melting point of fats and oils, which often melt over a range rather than at a sharp point.[4][5]
-
Apparatus:
-
Melting point capillary tubes (thin-walled glass)
-
Calibrated thermometer (0.2 °C subdivisions)
-
Heating bath apparatus (e.g., Thiele tube or automated melting point apparatus)
-
Heat source
-
-
Methodology:
-
Sample Preparation: The this compound sample is first melted and filtered to remove any impurities and residual moisture, ensuring the sample is completely dry.[4][5]
-
Capillary Filling: A clean capillary tube is dipped into the molten this compound so that a column of approximately 10 mm is drawn into the tube.[4]
-
Solidification: The end of the capillary tube containing the sample is rapidly chilled, for instance, against ice, to solidify the this compound.[4] The tubes are then refrigerated at 4 to 10°C for an extended period (e.g., overnight) to ensure complete crystallization.[5]
-
Measurement: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is placed in a heating bath.[5] The bath is heated at a controlled rate, typically around 0.5°C per minute, as the temperature approaches the expected melting point.[5]
-
Data Recording: The temperature at which the this compound column begins to rise or becomes completely clear and liquid is recorded as the melting point.[4][5] The experiment should be performed in duplicate or triplicate to ensure reproducibility.[2]
-
Determination of Density (Pycnometer Method)
The pycnometer method is a precise technique for determining the density of liquids by measuring the mass of a known volume.[8][10][11]
-
Apparatus:
-
Pycnometer (a glass flask with a specific volume and a ground-glass stopper with a capillary)
-
Analytical balance
-
Constant temperature bath
-
Working liquid with a known density (e.g., distilled water)
-
-
Methodology:
-
Mass of Empty Pycnometer: A clean, dry pycnometer is accurately weighed on an analytical balance (m₀).[8][10]
-
Calibration with Water: The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20°C) to reach thermal equilibrium. The water level is adjusted to the calibration mark, and any excess is removed. The filled pycnometer is reweighed (m₁). The volume of the pycnometer (V) is calculated using the known density of water at that temperature.
-
Sample Measurement: The pycnometer is emptied, dried thoroughly, and filled with the this compound sample. It is then brought to the same constant temperature as the water in the bath.[8]
-
Weighing: After ensuring no air bubbles are present and the outside is dry, the pycnometer filled with this compound is weighed (m₂).
-
Calculation: The density (ρ) of this compound is calculated using the formula: ρ = (m₂ - m₀) / V.
-
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a substance in a particular solvent.[12]
-
Apparatus:
-
Stoppered flasks or vials
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration system (e.g., syringe filters)
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
-
-
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, chloroform, methanol) in a stoppered flask. The excess solid ensures that a saturated solution is formed.[12]
-
Equilibration: The flasks are placed in a shaking incubator set at a constant temperature and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully separated from the excess undissolved this compound by centrifugation or filtration to obtain a clear, saturated solution.[13]
-
Quantification: The concentration of this compound in the saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]
-
Result: The determined concentration represents the solubility of this compound in that specific solvent at the given temperature.
-
High-Performance Liquid Chromatography (HPLC) for Analysis
HPLC is a powerful technique for the separation, identification, and quantification of this compound.
-
System:
-
HPLC system with a pump, autosampler, and detector (e.g., Light-Scattering Detector (LSD) or UV detector for derivatized samples).
-
Reversed-phase column (e.g., C18).
-
-
Methodology:
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in a suitable solvent (e.g., hexane, chloroform/methanol mixture) to a known concentration.[14][15] For complex matrices, a solid-phase extraction (SPE) step may be required for cleanup.[14]
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase for reversed-phase separation of lipids is a gradient of acetonitrile (B52724) and water or isopropanol.[3][14]
-
Flow Rate: Typically around 1 ml/min.[3]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[3]
-
-
Injection and Detection: A specific volume of the sample solution is injected into the HPLC system. The detector response is recorded as a chromatogram.
-
Quantification: A calibration curve is generated using certified reference standards of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a lipid such as this compound.
Caption: Workflow for the physicochemical characterization of this compound.
Mechanism of this compound in pH-Responsive Drug Delivery
This compound is a key component in forming lyotropic liquid crystalline phases, such as cubosomes, which can be engineered to be pH-sensitive for targeted drug release. The addition of an ionizable lipid, like oleic acid or a pyridinylmethyl linoleate (B1235992) (PML), imparts this pH responsiveness.[9][16]
Caption: pH-triggered drug release from a this compound-based nanocarrier.
Postulated Antiviral Mechanism of this compound
Monoglycerides (B3428702), including this compound, are thought to exert their antiviral activity by disrupting the lipid envelope of enveloped viruses. This mechanism is primarily physical, leading to the loss of viral integrity.[17]
Caption: Postulated mechanism of antiviral action of this compound.
References
- 1. cbspd.com [cbspd.com]
- 2. 2.5. Determination of Fat Melting Point [bio-protocol.org]
- 3. HPLC of monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. img.antpedia.com [img.antpedia.com]
- 6. eclass.hua.gr [eclass.hua.gr]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. fpharm.uniba.sk [fpharm.uniba.sk]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. fpharm.uniba.sk [fpharm.uniba.sk]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. enamine.net [enamine.net]
- 14. benchchem.com [benchchem.com]
- 15. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 16. Advances in the Design of pH-Sensitive Cubosome Liquid Crystalline Nanocarriers for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US4997851A - Antiviral and antibacterial activity of fatty acids and monoglycerides - Google Patents [patents.google.com]
Monolinolein: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of monolinolein. This compound, a monoacylglycerol, is a significant molecule in various biological and industrial contexts, including as a plant metabolite, an antiviral agent, and an emulsifier in the food, cosmetic, and pharmaceutical industries.[1][2] Its structure, comprising a glycerol (B35011) backbone esterified with one linoleic acid molecule, makes it a key intermediate in lipid metabolism and a target for various analytical and synthetic procedures.[2]
Chemical Structure and Formula
This compound is a monoglyceride consisting of a glycerol molecule esterified with a single linoleic acid molecule. The most common isomer is 1-monolinolein (or α-monolinolein), where the linoleic acid is attached to the sn-1 position of the glycerol backbone.
-
IUPAC Name: 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate[1]
-
Synonyms: 1-Monolinolein, Glyceryl monolinoleate, 1-Linoleoyl-rac-glycerol[2][3][5]
The structure contains two cis double bonds within the linoleic acid chain, located at the 9th and 12th carbon positions.
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.
| Property | Value | Source(s) |
| Molecular Weight | 354.52 g/mol | [3][4][6] |
| Appearance | Colorless Oil | [5][6] |
| Melting Point | 14-15 °C | [6][7] |
| Boiling Point | 485.0 ± 40.0 °C (Predicted) | [6] |
| Density | 1.05 g/cm³ | [7] |
| CAS Number | 2277-28-3 (for 1-Monolinolein) | [1][3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are critical for research and development. The following sections provide representative experimental protocols.
Synthesis of 1-Monolinolein via Glycerolysis
Glycerolysis is a common industrial method for producing monoacylglycerols from fats and oils. This process involves the reaction of triglycerides with glycerol at high temperatures, typically using a catalyst.
Materials:
-
Sunflower Oil (high in linoleic acid)
-
Glycerol
-
Calcium Hydroxide (Ca(OH)₂) as catalyst
-
Solvents for purification (e.g., hexane, ethanol)
Procedure:
-
Reaction Setup: Mix sunflower oil and glycerol in a suitable molar ratio (e.g., 1:5 oil to glycerol) in a reaction vessel equipped with a stirrer and temperature control.
-
Catalyst Addition: Add the Ca(OH)₂ catalyst to the mixture.
-
Glycerolysis Reaction: Heat the mixture to the reaction temperature (e.g., 200-240°C) under constant stirring. The reaction is typically carried out for several hours.[8]
-
Product Separation: After the reaction, the product mixture will contain this compound, di- and triglycerides, unreacted glycerol, and catalyst. The excess glycerol is typically separated by decantation or centrifugation.
-
Purification: The this compound-rich phase can be further purified. Molecular distillation is a common technique to separate monoacylglycerols from di- and triacylglycerols due to their different volatilities. Alternatively, solvent extraction or column chromatography can be employed for laboratory-scale purification. A study using Ca(OH)₂ as a catalyst reported generating monoacylglycerol with a purity of 48.3%, with this compound being a primary component.[8]
Analysis of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and quantification of monoacylglycerols. A reversed-phase HPLC system with a suitable detector is commonly used.
Materials & Equipment:
-
HPLC system with a pump, autosampler, and column oven.
-
Reversed-phase C18 column.
-
Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade, acidified if necessary).
-
This compound standard.
-
Sample containing this compound.
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., chloroform/methanol mixture). If necessary, perform a solid-phase extraction (SPE) to remove interfering substances. For biological samples, a hydrolysis step to release fatty acids followed by extraction may be required.[9][10]
-
Standard Preparation: Prepare a series of calibration standards of known concentrations of this compound in the same solvent as the sample.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18.
-
Mobile Phase: A gradient of acetonitrile and water is often used. For instance, a method for separating 2-monoglycerides uses an isocratic elution with acetonitrile/acidified water (99/1, v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detector: ELSD is suitable as it does not require a chromophore. MS provides higher sensitivity and structural information.
-
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use this curve to determine the concentration of this compound in the sample.
Metabolic Pathway Context
This compound is an intermediate in the metabolism of triacylglycerols (TAGs), the main form of energy storage in animals. The synthesis and breakdown of TAGs occur through pathways involving mono- and diacylglycerol intermediates.
The synthesis of TAG (lipogenesis) starts from glycerol-3-phosphate and acyl-CoAs. A series of acyltransferase enzymes (GPAT, AGPAT) attach fatty acids to the glycerol backbone, forming lysophosphatidic acid and then phosphatidic acid. A phosphatase then converts phosphatidic acid to diacylglycerol (DAG). Finally, diacylglycerol acyltransferase (DGAT) adds a third fatty acid to form TAG.[11]
Conversely, the breakdown of TAGs (lipolysis) by lipases releases fatty acids and generates DAG and monoacylglycerol (MAG) intermediates. Monoglycerol lipase (B570770) can then hydrolyze this compound to release the final fatty acid (linoleic acid) and glycerol.[12]
References
- 1. 1-Monolinolein | C21H38O4 | CID 5283469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2277-28-3: 1-Monolinolein | CymitQuimica [cymitquimica.com]
- 3. larodan.com [larodan.com]
- 4. larodan.com [larodan.com]
- 5. 1-MONOLINOLEIN | 2277-28-3 [chemicalbook.com]
- 6. 1-MONOLINOLEIN CAS#: 2277-28-3 [m.chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. researchgate.net [researchgate.net]
- 9. HPLC of monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 10. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 11. Lipid metabolism on and off the beaten path - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Monolinolein: A Technical Guide to its Natural Sources, Extraction, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monolinolein, a monoacylglycerol consisting of a glycerol (B35011) backbone esterified to the omega-6 essential fatty acid linoleic acid, is a molecule of increasing interest in the fields of biochemistry, pharmacology, and materials science. Its amphiphilic nature imparts emulsifying properties valuable in the food, cosmetic, and pharmaceutical industries.[1] Furthermore, emerging research suggests potential biological activities, including antimicrobial and signaling functions. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, its biosynthetic pathways, and a discussion of its known and potential roles in cellular signaling.
Introduction
Monoacylglycerols (MAGs) are important lipids that serve as intermediates in the metabolism of triacylglycerols and phospholipids.[2] They are also recognized as signaling molecules, with 2-arachidonoylglycerol (B1664049) (2-AG), an endocannabinoid, being a prominent example.[2][3] this compound, existing as 1-monolinolein or 2-monolinolein depending on the position of the linoleic acid on the glycerol backbone, is found in various natural sources and can be synthesized enzymatically or chemically.[4] This document aims to be a comprehensive resource for professionals interested in the scientific and technical aspects of this compound.
Natural Sources and Abundance
This compound is present in a variety of plant and microbial sources, often as a result of the enzymatic breakdown of more complex lipids. While quantitative data for this compound across a wide range of natural sources is not extensively documented, some key sources have been identified.
Table 1: Notable Natural Sources of this compound
| Natural Source | Organism/Process | Form of this compound Identified | Reference(s) |
| Fermented Soybean (Tempeh) | Fermentation of soybeans by Rhizopus oligosporus | 1-monolinolein and 2-monolinolein | |
| Plant Root Waxes | Arabidopsis thaliana | Monoacylglycerols with saturated acyl groups (indicative of the presence of MAGs) | |
| Various Plant Oils | General vegetable oils | Present as a minor component resulting from lipid hydrolysis | |
| Saururus chinensis Roots | Plant extract | 1-Linoleoyl Glycerol (this compound) | |
| Hyoscyamus niger | Plant extract | Glyceryl monolinoleate | |
| Nelumbo nucifera | Plant extract | Glyceryl monolinoleate |
Fermented soybean products, such as tempeh, are a particularly noteworthy source of this compound. During the fermentation process, lipases produced by Rhizopus oligosporus hydrolyze triglycerides in the soybeans, leading to the formation of free fatty acids and mono- and diglycerides, including this compound.
Extraction and Purification Protocols
The extraction and purification of this compound from natural sources involve lipid extraction followed by chromatographic separation. Below are detailed protocols for the extraction of lipids from fermented soybean (tempeh) and a general protocol for the purification of this compound.
Experimental Protocol: Extraction of Lipids from Fermented Soybean (Tempeh)
This protocol is adapted from methodologies used for lipid extraction from fermented soybean products.
Materials:
-
Lyophilized and ground tempeh powder
-
Ethanol (B145695) (95% or absolute)
-
Centrifuge
-
Rotary evaporator
-
Glass vials
Procedure:
-
Sample Preparation: Weigh 10 g of lyophilized and finely ground tempeh powder.
-
Extraction:
-
Suspend the powder in 50 mL of ethanol in a sealed container.
-
Agitate the suspension vigorously at 4°C for 8 hours to ensure thorough extraction.
-
-
Centrifugation: Centrifuge the suspension at 13,000 x g for 10 minutes to pellet the solid material.
-
Supernatant Collection: Carefully collect the ethanol supernatant, which contains the extracted lipids, including this compound.
-
Solvent Evaporation: Concentrate the ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of the lipids.
-
Storage: Store the resulting lipid extract at -20°C under a nitrogen atmosphere to prevent oxidation.
Experimental Protocol: Purification of this compound by Column Chromatography
This is a general protocol for the purification of monoacylglycerols from a mixed lipid extract using silica (B1680970) gel chromatography.
Materials:
-
Lipid extract (from section 3.1)
-
Silica gel (60 Å, 70-230 mesh)
-
Glass chromatography column
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing tank
-
Iodine vapor or other suitable visualization agent
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the lipid extract in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elution:
-
Begin elution with pure hexane to elute non-polar lipids such as triacylglycerols.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. A step-wise gradient can be used (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).
-
Monoacylglycerols, including this compound, will typically elute at a higher concentration of ethyl acetate than diacylglycerols.
-
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Monitoring by TLC: Monitor the separation by spotting small aliquots of each fraction onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 80:20). Visualize the spots using iodine vapor. Fractions containing spots with the same retention factor (Rf) as a this compound standard should be pooled.
-
Solvent Removal: Evaporate the solvent from the pooled fractions containing the purified this compound using a rotary evaporator.
-
Final Product: The resulting purified this compound should be stored under nitrogen at -20°C.
Analytical Characterization
The identification and quantification of this compound are typically performed using chromatographic techniques coupled with mass spectrometry.
Table 2: Analytical Methods for this compound Characterization
| Technique | Purpose | Key Parameters | Reference(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of fatty acid composition after derivatization. | Derivatization to fatty acid methyl esters (FAMEs) is typically required. The mass spectrum of the derivatized this compound can be compared to spectral libraries. | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of intact this compound. | Reversed-phase chromatography is commonly used. Electrospray ionization (ESI) is a suitable ionization technique. |
Experimental Protocol: GC-MS Analysis of this compound (as FAME)
Procedure:
-
Transesterification: The purified this compound or the total lipid extract is subjected to transesterification to convert the fatty acid to its methyl ester. A common method is to use methanolic HCl or BF3-methanol.
-
Extraction: The resulting fatty acid methyl esters (FAMEs) are extracted with a non-polar solvent like hexane.
-
GC-MS Analysis: The hexane extract is injected into a GC-MS system. The GC separates the FAMEs based on their volatility, and the MS provides mass spectra for identification. The retention time and mass spectrum of the linoleic acid methyl ester are compared to a standard.
Biosynthesis of this compound
This compound is synthesized in biological systems through the action of specific enzymes involved in lipid metabolism. The primary pathways involve the acylation of glycerol or the hydrolysis of triacylglycerols.
Monoacylglycerol Acyltransferase (MGAT) Pathway
In this pathway, a monoacylglycerol is acylated to form a diacylglycerol. While this pathway is primarily associated with the synthesis of diacylglycerols, the reverse reaction or the presence of specific MGATs could contribute to this compound levels.
Caption: Biosynthesis and degradation pathways of this compound.
Hydrolysis of Triacylglycerols by Lipases
A significant source of this compound in nature is the hydrolysis of triacylglycerols by lipases. In the context of tempeh production, lipases from Rhizopus oligosporus play a crucial role. These lipases can exhibit specificity for the sn-1 and sn-3 positions of the triglyceride, leading to the formation of 2-monoacylglycerols.
Caption: Formation of 2-monolinolein via lipase-mediated hydrolysis of trilinolein.
Biological Activity and Signaling Pathways
While the biological activities of many monoacylglycerols are still under investigation, this compound has been reported to possess antibacterial properties. Its structural similarity to other lipid signaling molecules suggests potential roles in modulating cellular signaling pathways.
Potential Interaction with Protein Kinase C (PKC)
Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical components of signal transduction pathways involved in cell proliferation, differentiation, and apoptosis. The activity of many PKC isoforms is regulated by diacylglycerols (DAGs). Given the structural similarity between this compound and DAGs, it is plausible that this compound could modulate PKC activity, either by directly binding to the C1 domain or by altering membrane properties. Unsaturated fatty acids have been shown to influence PKC activity.
Caption: Hypothesized modulation of the Protein Kinase C signaling pathway by this compound.
Potential Involvement in the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Various lipids and their metabolites have been shown to influence NF-κB activation. Given the reported anti-inflammatory properties of some fatty acids and their derivatives, it is conceivable that this compound could impact this pathway, potentially by altering the activity of upstream kinases like IκB kinase (IKK) or by affecting membrane-associated signaling complexes.
Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion and Future Directions
This compound is a naturally occurring monoacylglycerol with established applications as an emulsifier and emerging evidence of biological activity. Fermented soybeans (tempeh) represent a significant natural source, and established protocols for lipid extraction and purification can be readily applied to obtain this compound for research purposes. The biosynthesis of this compound is intrinsically linked to the broader pathways of lipid metabolism, involving key enzymes such as lipases and acyltransferases.
While the precise mechanisms of this compound's biological effects are not fully elucidated, its structural similarity to known lipid signaling molecules suggests a potential role in modulating key cellular pathways like those involving Protein Kinase C and NF-κB. Future research should focus on:
-
Quantitative analysis of this compound in a wider range of natural sources.
-
Elucidation of the specific enzymes and their regulation in the biosynthesis of this compound in various organisms.
-
In-depth investigation of the direct interactions of this compound with signaling proteins to validate its role in cellular communication and its potential as a therapeutic agent.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore the chemistry, biology, and potential applications of this compound.
References
Monolinolein: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of monolinolein, a monoacylglycerol of significant interest in pharmaceutical and biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, experimental applications, and potential biological roles.
Core Properties of this compound
This compound is a monoglyceride consisting of a glycerol (B35011) backbone esterified with one molecule of linoleic acid, an essential omega-6 polyunsaturated fatty acid. It exists as two constitutional isomers, 1-monolinolein and 2-monolinolein, depending on the position of the ester bond on the glycerol moiety. Due to its amphiphilic nature, this compound is an effective emulsifier and has been explored for its utility in various formulations, including drug delivery systems.[1] It is generally recognized as safe (GRAS) for use in food products.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C21H38O4 | [2][3][4] |
| Molecular Weight | 354.52 g/mol | [2][3][4] |
| CAS Number (Isomer Mixture) | 26545-74-4 | [2][4] |
| CAS Number (1-Monolinolein) | 2277-28-3 | [3] |
| CAS Number (2-Monolinolein) | 3443-82-1 | [5] |
| Melting Point | 14-15 °C | [6] |
| Boiling Point (Predicted) | 485.0 ± 40.0 °C | [6] |
| Density (Predicted) | 0.981 ± 0.06 g/cm³ | [6] |
Synthesis and Experimental Protocols
The synthesis of high-purity this compound is crucial for research applications. Both chemical and enzymatic methods have been developed.
Chemical Synthesis of 1-Monolinolein
A common laboratory-scale synthesis of 1-monoolein, a structurally similar monoacylglycerol, involves a two-step process that can be adapted for 1-monolinolein.[7] This involves the transesterification of a linoleic acid ester with a protected glycerol, followed by deprotection.
Experimental Protocol: Two-Step Synthesis of 1-Monolinolein
-
Step 1: Transesterification:
-
Ethyl linoleate (B1235992) is reacted with 1,2-acetonide glycerol.
-
Sodium carbonate is used as a catalyst.
-
The reaction produces 1,2-acetonide-3-linoleoyl glycerol.
-
-
Step 2: Deprotection:
Enzymatic Preparation of Linoleic Acid (Precursor)
The starting material, linoleic acid, can be prepared from natural oils through enzymatic hydrolysis.
Experimental Protocol: Enzymatic Hydrolysis of Sunflower Oil
-
Enzyme Screening: Various lipases are screened for their efficacy in hydrolyzing sunflower oil. Candida rugosa lipase (B570770) has been shown to be effective.[8][9]
-
Reaction Conditions: The hydrolysis is typically carried out in a buffered aqueous solution at a controlled pH and temperature (e.g., pH 7.0 and 40°C).[8][9] The reaction mixture is stirred under a nitrogen atmosphere.
-
Optimization: Reaction parameters such as the buffer-to-oil ratio, enzyme-to-oil ratio, and initial pH are optimized to maximize the degree of hydrolysis.[8][9]
-
Purification: The resulting linoleic acid can be enriched and purified from the hydrolysate using methods like urea (B33335) complex fractionation.[8][9]
Applications in Drug Delivery
This compound is extensively studied for its role in forming self-assembled nanostructures for drug delivery.[2][10] These systems are particularly promising for encapsulating poorly water-soluble drugs.
Formation of Nanostructured Miniemulsions
This compound can form various lyotropic liquid crystalline phases in water, which can be dispersed into nanoparticles such as cubosomes and hexosomes.[2][10]
Experimental Protocol: Preparation of this compound-Based Miniemulsions
-
Lipid Phase Preparation: this compound is melted and mixed with the drug to be encapsulated (e.g., Paclitaxel).
-
Aqueous Phase Preparation: A polymeric stabilizer, such as Pluronic F127, is dissolved in an aqueous buffer.
-
Emulsification: The lipid phase is added to the aqueous phase and subjected to high-energy emulsification methods like ultrasonication or high-pressure homogenization to form a coarse emulsion.
-
Miniemulsion Formation: The coarse emulsion is further processed to form kinetically stabilized miniemulsions containing nanostructured particles.
-
Characterization: The resulting nanoparticles are characterized for their size, structure, and drug-loading efficiency.
Role in Biological Signaling
While direct signaling pathways initiated by this compound are not extensively characterized, the biological activities of its constituent, linoleic acid, suggest potential interactions with cellular signaling cascades. Fatty acids are known to modulate inflammatory pathways, in part through their interaction with Toll-like receptors (TLRs).
Modulation of TLR4 Signaling by Fatty Acids
Saturated and polyunsaturated fatty acids can have opposing effects on the TLR4 signaling pathway. While saturated fatty acids can act as agonists, polyunsaturated fatty acids like linoleic acid may modulate this response. The pathway involves the adaptor protein MyD88 and subsequent activation of downstream kinases leading to the activation of NF-κB.
Analytical Methodologies
Accurate characterization and quantification of this compound in various matrices are essential for research and development. Standard lipid analysis techniques are applicable.
5.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of lipids. For compounds like this compound that lack a strong UV chromophore, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are suitable.
5.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile lipids like this compound, derivatization (e.g., silylation) is typically required to increase their volatility for GC analysis. Mass spectrometry provides structural information for identification.
Concluding Remarks
This compound is a versatile molecule with established applications in drug delivery and potential roles in biological processes. This guide provides a foundational overview of its properties and relevant experimental protocols to support ongoing and future research in the pharmaceutical and biomedical fields. The continued investigation into its biological functions and the development of novel delivery systems based on its unique physical properties are promising areas for future exploration.
References
- 1. CAS 2277-28-3: 1-Monolinolein | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. larodan.com [larodan.com]
- 5. 2-Linoleoylglycerol | C21H38O4 | CID 5365676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-MONOLINOLEIN | 2277-28-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Nanostructured this compound miniemulsions as delivery systems: Role of the internal mesophase on cytotoxicity and cell internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of Monolinolein in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monolinolein, a monoacylglycerol consisting of a glycerol (B35011) molecule esterified to linoleic acid, occupies a pivotal, albeit under-investigated, position in plant lipid biochemistry. While direct research on this compound's specific functions is nascent, its role can be inferred from its position as a key metabolic intermediate in the mobilization of stored fats and as a precursor to potent signaling molecules. This technical guide synthesizes the current understanding of lipid metabolism and signaling to elucidate the probable biological roles of this compound in plants, providing a framework for future research and potential applications in crop improvement and drug development.
This document details the inferred metabolic pathways involving this compound, its connection to stress-response signaling cascades, and relevant experimental protocols for its study. Quantitative data on related lipid molecules are presented to provide context for the dynamic changes that likely involve this compound during various physiological and stress conditions.
Introduction: The Emerging Significance of Monoacylglycerols
Lipids in plants are fundamental not only as structural components of membranes and as energy reserves but also as a diverse array of signaling molecules that regulate growth, development, and responses to environmental stresses.[1][2] Monoacylglycerols (MAGs), including this compound, are central intermediates in the catabolism of triacylglycerols (TAGs), the primary form of stored energy in seeds and other oleaginous tissues.[3][4] The enzymatic hydrolysis of TAGs releases fatty acids and glycerol for energy production and biosynthetic processes, with diacylglycerols (DAGs) and MAGs as sequential intermediates.[5][6][7]
The linoleic acid moiety of this compound is a polyunsaturated fatty acid that is a precursor to the jasmonate family of phytohormones, which are critical regulators of plant defense against herbivores and pathogens, as well as being involved in various developmental processes.[8][9][10][11] Therefore, the metabolism of this compound is intrinsically linked to some of the most crucial adaptive responses in plants.
Inferred Biological Roles of this compound
Based on the current body of research on plant lipid metabolism and signaling, the biological roles of this compound can be categorized into two primary areas: as a metabolic intermediate and as a potential precursor for signaling molecules.
This compound as a Metabolic Intermediate in Triacylglycerol Mobilization
During seed germination and other energy-demanding processes, stored TAGs are hydrolyzed to provide carbon skeletons and energy. This process, known as lipolysis, is catalyzed by a series of lipases. The final step in this cascade is the hydrolysis of monoacylglycerols by monoacylglycerol lipases (MAGLs) to release the last fatty acid and a glycerol molecule.[4][12] Several MAGL genes have been identified and characterized in plants, such as Arabidopsis thaliana, indicating a conserved and essential function for this enzymatic step.[12]
The transient nature of this compound during this process suggests its primary role is that of a metabolic intermediate. Its concentration is likely tightly regulated to ensure an efficient flux of fatty acids and glycerol to downstream metabolic pathways, such as beta-oxidation and gluconeogenesis.
This compound as a Precursor for Signaling Molecules
The hydrolysis of this compound by MAGLs releases free linoleic acid.[4] Linoleic acid is the direct precursor for the biosynthesis of jasmonic acid (JA) and its derivatives, collectively known as jasmonates.[8][13] The jasmonate signaling pathway is a cornerstone of plant defense against a wide range of biotic stresses.[10][11]
Upon wounding or pathogen attack, linoleic acid is released from membrane lipids and can also be sourced from the breakdown of stored TAGs. It is then oxygenated by lipoxygenases (LOXs) and subsequently converted through a series of enzymatic steps into JA. JA and its bioactive conjugate, JA-isoleucine, then bind to a receptor complex, leading to the transcriptional reprogramming of the cell to mount a defense response. This includes the production of defense-related proteins and secondary metabolites.[10][11]
While a direct signaling role for this compound itself has not been established, its strategic position as a potential source of linoleic acid for jasmonate synthesis is a critical inferred function. Furthermore, other lipid intermediates, such as diacylglycerol (DAG) and phosphatidic acid (PA), are recognized as important second messengers in various plant signaling pathways, including those responding to abiotic stress.[14][15][16][17][18] It is plausible that this compound could have as-yet-undiscovered signaling properties.
Signaling Pathways and Metabolic Networks
The following diagrams illustrate the inferred position of this compound within the broader context of plant lipid metabolism and signaling.
Quantitative Data on Related Lipids in Plant Stress Responses
Direct quantitative data for this compound in plants is currently not available in the literature. However, the analysis of related lipid species provides a valuable context for understanding the potential dynamics of this compound during stress. The following tables summarize representative data on changes in the levels of key fatty acids and other lipids in response to abiotic and biotic stresses.
Table 1: Changes in Fatty Acid Composition in Response to Wounding in Tomato Leaves
| Fatty Acid | Control (nmol/g fresh weight) | Wounded (nmol/g fresh weight) | Fold Change | Reference |
| Linoleic Acid (18:2) | ~15 | ~45 | ~3.0 | [19] |
| α-Linolenic Acid (18:3) | ~10 | ~60 | ~6.0 | [19] |
Note: Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.
Table 2: Lipid Class Remodeling in Arabidopsis under Cold Stress
| Lipid Class | Control (mol%) | Cold Acclimated (mol%) | Change | Reference |
| Phosphatidylcholine (PC) | 35.1 | 30.2 | -4.9 | [20] |
| Phosphatidylethanolamine (PE) | 24.5 | 23.1 | -1.4 | [20] |
| Digalactosyldiacylglycerol (DGDG) | 22.8 | 27.5 | +4.7 | [20] |
| Monogalactosyldiacylglycerol (MGDG) | 10.5 | 11.2 | +0.7 | [20] |
| Triacylglycerol (TAG) | Trace | Increased | + | [21][22] |
Experimental Protocols
The study of this compound in plants requires robust methods for lipid extraction, separation, and quantification. The following protocols are adapted from established methodologies for plant lipid analysis and can be specifically tailored for the investigation of this compound.
Protocol for Extraction and Quantification of Monoacylglycerols from Plant Tissue
Objective: To extract and quantify this compound from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the tissue and grind to a fine powder.
-
-
Lipid Extraction:
-
To 50 mg of powdered tissue, add 2 mL of isopropanol (B130326) with 0.01% butylated hydroxytoluene (BHT) and incubate at 75°C for 15 minutes to inactivate lipases.
-
Add 1 mL of chloroform (B151607) and 0.5 mL of water, and vortex thoroughly.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Collect the lower chloroform phase containing the lipids.
-
Repeat the extraction of the upper aqueous phase and pellet with 1 mL of chloroform.
-
Pool the chloroform extracts and dry under a stream of nitrogen gas.
-
-
Derivatization for GC-MS Analysis:
-
To the dried lipid extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Incubate at 70°C for 30 minutes to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
Evaporate the derivatization reagents under nitrogen and redissolve the sample in hexane.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient program to separate the lipid components.
-
Identify the TMS-derivatized this compound based on its retention time and mass spectrum, comparing it to an authentic standard.
-
Quantify using an internal standard (e.g., monopentadecanoin) added at the beginning of the extraction.
-
Protocol for Separation of Lipid Classes by HPLC
Objective: To separate different lipid classes, including monoacylglycerols, from a total lipid extract using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Lipid Extraction: Perform lipid extraction as described in Protocol 5.1.
-
HPLC System: Use an HPLC system with a normal-phase column (e.g., silica (B1680970) or diol) and an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) for universal lipid detection.
-
Mobile Phase Gradient: Employ a gradient of non-polar and polar solvents to separate the lipid classes. A typical gradient might involve hexane, isopropanol, and water.
-
Start with a high percentage of non-polar solvent (e.g., hexane) to elute neutral lipids like triacylglycerols.
-
Gradually increase the proportion of polar solvents (e.g., isopropanol/water) to elute diacylglycerols, monoacylglycerols, and finally phospholipids.
-
-
Identification: Identify the this compound peak by comparing its retention time with that of a pure standard.
-
Quantification: Generate a calibration curve using a range of concentrations of a this compound standard to quantify the amount in the sample.
Future Directions and Applications
The study of this compound and other monoacylglycerols in plants is a promising area for future research. Key questions to be addressed include:
-
Direct Signaling Role: Does this compound have a signaling function independent of its conversion to other molecules? Identifying potential this compound-binding proteins would be a crucial step.
-
Regulation of MAGLs: How is the activity of monoacylglycerol lipases regulated in response to different developmental and environmental cues?
-
Metabolic Flux: What is the quantitative contribution of TAG-derived this compound to the free linoleic acid pool used for jasmonate synthesis during stress?
A deeper understanding of this compound metabolism could have significant applications in agriculture and biotechnology. For instance, manipulating the expression of MAGL genes could potentially alter the fatty acid profile of seed oils or modulate the plant's defense responses.[4] Furthermore, as lipid-based signaling pathways are explored as targets for novel agrochemicals, a comprehensive knowledge of all lipid-derived molecules, including this compound, will be essential.
Conclusion
While direct experimental evidence for the biological roles of this compound in plants is currently limited, its chemical nature and metabolic context strongly suggest its importance as an intermediate in energy mobilization and as a precursor to the vital jasmonate signaling pathway. The frameworks and protocols presented in this guide offer a foundation for researchers to further investigate this intriguing molecule and unlock its full potential in plant science and related industries. The exploration of this compound and its metabolic network represents a significant frontier in our understanding of plant lipid biochemistry.
References
- 1. The intricate role of lipids in orchestrating plant defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biospub.com [biospub.com]
- 3. Frontiers | Degradation of Lipid Droplets in Plants and Algae—Right Time, Many Paths, One Goal [frontiersin.org]
- 4. Deciphering the role of monoacylglycerol lipases (MAGL) under abiotic stress and lipid metabolism in soybean (Glycine max L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of Jasmonates from Linoleic Acid by the Fungus Fusarium oxysporum. Evidence for a Novel Allene Oxide Cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Octadecanoid Precursors of Jasmonic Acid Activate the Synthesis of Wound-Inducible Proteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Jasmonates: News on Occurrence, Biosynthesis, Metabolism and Action of an Ancient Group of Signaling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Molecular and biochemical characterizations of the monoacylglycerol lipase gene family of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha-Linolenic Acid Mediates Diverse Drought Responses in Maize (Zea mays L.) at Seedling and Flowering Stages [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Does diacylglycerol serve as a signaling molecule in plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid phosphorylation by a diacylglycerol kinase suppresses ABA biosynthesis to regulate plant stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lipid remodelling: Unravelling the response to cold stress in Arabidopsis and its extremophile relative Eutrema salsugineum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Monolinolein: A Technical Guide on its Antiviral and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiviral and antimicrobial activities of monolinolein, a monoglyceride derived from linoleic acid. The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the mechanisms of action and experimental workflows.
Antiviral Activity of this compound
This compound has demonstrated significant virucidal activity, particularly against enveloped viruses.[1] The primary mechanism of action involves the disruption of the viral lipid envelope, leading to the inactivation of the virus.[1][2][3] This effect is attributed to the amphipathic nature of the monoglyceride, which allows it to integrate into and destabilize the lipid bilayer of the viral envelope.[4]
Quantitative Antiviral Data
The virucidal efficacy of this compound has been quantified in several studies. The data highlights its potency, in some cases, surpassing that of other monoglycerides (B3428702).
| Virus Strain | Concentration | Efficacy | Reference Medium | Citation |
| Visna Virus (an enveloped retrovirus) | 0.25 mg/mL (0.7 mM) | >3.0 log₁₀ reduction in viral titer | Maintenance Medium | [2] |
| Enveloped Viruses (General) | Not Specified | Equivalent viral titer reduction to monocaprin (B1671684) at 1/3 the molar concentration | Maintenance Medium | [5] |
| Enveloped Viruses (General) | Not Specified | >60-fold less effective than monocaprin | Infant Formula | [5] |
Proposed Mechanism of Antiviral Action
The antiviral action of this compound against enveloped viruses is a direct physical process. The monoglyceride molecules intercalate into the viral lipid envelope. This insertion disrupts the integrity of the envelope, causing leakage and, at higher concentrations, complete disintegration of the viral particle, rendering it non-infectious.[2][3] This mechanism is effective against a broad range of enveloped viruses because it targets a common structural feature—the lipid envelope—rather than specific viral proteins.[1]
Caption: Proposed mechanism of this compound's antiviral action.
Experimental Protocol: Virucidal Suspension Assay
This protocol outlines a standard method for quantifying the direct effect of this compound on viral infectivity.
Objective: To determine the reduction in viral titer after direct incubation with this compound.
Materials:
-
This compound stock solution (e.g., dissolved in ethanol).
-
Target enveloped virus stock of known titer (e.g., Herpes Simplex Virus, Vesicular Stomatitis Virus).[2][6]
-
Appropriate cell line for viral propagation and titration (e.g., Vero cells).[6]
-
96-well cell culture plates.
-
Standard laboratory equipment for cell culture and virology.
Procedure:
-
Preparation of Test Substance: Prepare serial dilutions of the this compound stock solution in maintenance medium to achieve the desired final concentrations for testing (e.g., 0.25 mg/mL, 0.5 mg/mL, 1.0 mg/mL).[2] A vehicle control (medium with the same concentration of ethanol (B145695) used for dilution) must be prepared.
-
Incubation: Mix a fixed volume of the virus stock with an equal volume of each this compound dilution and the controls (vehicle control and medium-only control).
-
Incubation Period: Incubate the virus-lipid mixtures at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).[2][7]
-
Titration of Remaining Virus: Immediately following incubation, perform serial 10-fold dilutions of each mixture in cold maintenance medium.[6]
-
Infection of Cells: Inoculate monolayers of the appropriate cell line in 96-well plates with the dilutions.
-
Observation: Incubate the plates for 3-5 days, observing daily for the development of viral cytopathic effect (CPE).
-
Endpoint Calculation: Determine the viral titer for each sample, typically expressed as the 50% Tissue Culture Infective Dose (TCID₅₀)/mL. The antiviral activity is measured as the log₁₀ reduction in viral titer compared to the medium-only control.[2]
Caption: Experimental workflow for a virucidal suspension assay.
Antimicrobial Activity of this compound
The antimicrobial activity of this compound is a subject of conflicting reports in the scientific literature. While monoglycerides as a class are known for their antimicrobial properties,[8][9][10] specific studies on this compound have found it to be inactive against certain bacterial species.
Quantitative Antimicrobial Data
Direct experimental testing of purified this compound (both 1-monolinolein and 2-monolinolein) did not demonstrate bactericidal activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis at concentrations up to 1,000 µg/mL.[4][11] Another study also reported a lack of antibacterial activity for 1-monolinolein against Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.[12] This contrasts with reports that list this compound among monoglycerides with known antimicrobial activities.[10]
| Bacterium | Isomer(s) Tested | Concentration | Result | Citation |
| Staphylococcus aureus | 1- and 2-monolinolein | ≤ 1,000 µg/mL | No bactericidal activity | [4][11] |
| Bacillus subtilis | 1- and 2-monolinolein | ≤ 1,000 µg/mL | No bactericidal activity | [4][11] |
| Staphylococcus aureus | 1-monolinolein | Not Specified | No antibacterial activity | [12] |
| Escherichia coli | 1-monolinolein | Not Specified | No antibacterial activity | [12] |
For comparative purposes, the structurally similar monoglyceride monolinolenin (derived from α-linolenic acid) did exhibit antibacterial activity in the same study that found this compound to be inactive.
| Bacterium | Compound | Minimum Bactericidal Concentration (MBC) | Citation |
| Bacillus subtilis | 1-monolinolenin | 125 µg/mL | [4] |
| Bacillus subtilis | 2-monolinolenin | 250 µg/mL | [4] |
General Mechanism of Antimicrobial Action for Monoglycerides
Although the efficacy of this compound itself is debated, the established mechanism for antimicrobial lipids involves destabilizing the bacterial cell membrane.[8][9] At lower concentrations, these molecules can create pores in the membrane, leading to the leakage of essential cell metabolites.[4] At higher concentrations, they can solubilize the membrane entirely, causing cell lysis.[4] This mechanism is generally more effective against Gram-positive bacteria, whose cell membranes are more exposed compared to the outer membrane of Gram-negative bacteria.[4]
Experimental Protocol: Minimum Bactericidal Concentration (MBC) Determination
This protocol is used to determine the lowest concentration of a substance that results in bacterial death.
Objective: To find the MBC of this compound against selected bacterial strains.
Materials:
-
Purified this compound.
-
Bacterial strains (e.g., S. aureus, B. subtilis).
-
Liquid culture medium (e.g., Tryptic Soy Broth).
-
Solid agar (B569324) medium (e.g., Tryptic Soy Agar).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of the test bacteria in a liquid medium. Dilute the culture to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).
-
Compound Preparation: Prepare a series of two-fold dilutions of this compound in the liquid medium in the wells of a microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours with shaking.[13]
-
MIC Determination: After incubation, determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that shows no visible bacterial growth.
-
MBC Determination: Take a small aliquot (e.g., 50 µL) from each well that showed no growth (at and above the MIC).[13]
-
Plating: Spread the aliquot onto a solid agar plate.
-
Incubation and Analysis: Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that resulted in no bacterial colony growth on the agar plate, indicating ≥99.9% killing of the initial inoculum.
Caption: Workflow for MIC and MBC determination.
Conclusion and Future Directions
This compound demonstrates clear and potent antiviral activity against enveloped viruses, primarily by disrupting the viral lipid envelope. Quantitative data supports its efficacy, making it a compound of interest for further antiviral research and development.
In contrast, its antibacterial activity is not well-supported by the available primary literature, with multiple studies indicating a lack of efficacy against tested Gram-positive and Gram-negative bacteria. The discrepancy between these findings and general reviews that list this compound as an antimicrobial agent warrants further investigation. Future research should aim to:
-
Screen this compound against a broader panel of bacterial and fungal pathogens to definitively characterize its antimicrobial spectrum.
-
Investigate the structural differences between this compound and active counterparts like monolinolenin to understand the determinants of antibacterial efficacy.
-
Explore potential synergistic effects of this compound with other known antimicrobial agents.
References
- 1. Inactivation of enveloped viruses and killing of cells by fatty acids and monoglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Unsaturated free fatty acids inactivate animal enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. WO1989006124A1 - Antiviral and antibacterial activity of fatty acids and monoglycerides - Google Patents [patents.google.com]
- 6. EP0346451A1 - Antiviral activity of fatty acids and monoglycerides - Google Patents [patents.google.com]
- 7. IN VITRO EFFECTS OF MONOLAURIN COMPOUNDS ON ENVELOPED RNA AND DNA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Linoleic acid, α-linolenic acid, and monolinolenins as antibacterial substances in the heat-processed soybean fermented with Rhizopus oligosporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of Monolinolein
For Researchers, Scientists, and Drug Development Professionals
Monolinolein, a monoacylglyceride of linoleic acid, is a pivotal excipient in the formulation of lipid-based drug delivery systems. Its amphiphilic character and biocompatibility render it a valuable component for enhancing the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). A comprehensive understanding of its solubility profile across a spectrum of organic solvents is fundamental to leveraging its full potential in pharmaceutical development. This in-depth technical guide provides a thorough analysis of the solubility of this compound, detailed experimental methodologies for its quantification, and logical workflows to guide formulation strategies.
Quantitative and Qualitative Solubility of this compound
This compound's lipophilic nature dictates its solubility, making it generally soluble in organic solvents while remaining practically insoluble in water. While extensive quantitative solubility data for this compound is not widely available in the public domain, this guide compiles the available qualitative information and data for structurally similar compounds to provide a comprehensive overview. For instance, the closely related glycerol (B35011) monooleate has a reported solubility of 50 mg/mL in chloroform[1]. Linoleic acid, the fatty acid constituent of this compound, is reported to be soluble in DMSO and dimethylformamide at approximately 100 mg/mL and is miscible with ethanol[2].
Table 1: Solubility Profile of this compound and Related Compounds
| Solvent | Solvent Type | Solubility of this compound | Notes |
| Chloroform | Halogenated Hydrocarbon | Slightly Soluble[3][4] | A related compound, glycerol monooleate, has a solubility of 50 mg/mL[1]. |
| Ethanol | Polar Protic | Soluble[5] | Miscible. Linoleic acid is also miscible in ethanol[2]. |
| Methanol (B129727) | Polar Protic | Slightly Soluble[3][4] | - |
| Ethyl Acetate | Polar Aprotic | Slightly Soluble[3][4] | - |
| Acetone | Polar Aprotic | Soluble[1] | - |
| Ether | Ether | Soluble[5] | - |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[6] | Linoleic acid has a solubility of approx. 100 mg/mL[2]. |
| Oils (Vegetable and Mineral) | Lipid | Soluble[1] | - |
| Water | Polar Protic | Insoluble[1][5] | - |
Note: The solubility of this compound can be influenced by its specific isomeric form (e.g., 1-monolinolein vs. 2-monolinolein), purity, and the presence of other glycerides.
Experimental Protocols for Solubility Determination
Accurate and reproducible determination of this compound's solubility is critical for formulation development. The following are detailed methodologies for key experiments.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.
Principle: An excess amount of the solute (this compound) is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then quantified.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap). A visual excess of solid material should be present throughout the experiment.
-
Equilibration: Agitate the vials at a constant temperature using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the Shake-Flask Method.
Chromatographic Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.
Principle: A solution of the sample is passed through a column containing a stationary phase. Different components of the sample interact differently with the stationary phase, leading to their separation. The concentration of the analyte is determined by comparing its peak area to that of a known standard.
Detailed Methodology for this compound Quantification:
-
System Preparation:
-
Column: A reverse-phase C18 column is typically suitable for lipid analysis.
-
Mobile Phase: A mixture of organic solvents such as acetonitrile, isopropanol, and/or methanol with a small percentage of an acid (e.g., acetic acid or trifluoroacetic acid) is commonly used. The exact composition may need to be optimized.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is recommended for lipid analysis as this compound lacks a strong UV chromophore. A Refractive Index (RI) detector can also be used.
-
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.
-
Sample Preparation: Dilute the supernatant obtained from the shake-flask experiment with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Analysis: Inject the standard solutions and the diluted sample into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak areas of the standards against their concentrations. Determine the concentration of this compound in the diluted sample from the calibration curve and account for the dilution factor to calculate the solubility.
Workflow for HPLC Quantification
Caption: HPLC Quantification Workflow.
Advanced Techniques for Solubility Assessment
Differential Scanning Calorimetry (DSC)
DSC can be used to determine the solubility of a compound in a solid or semi-solid lipid matrix by analyzing the melting behavior of the mixture.
Principle: The presence of a dissolved solute depresses the melting point and reduces the enthalpy of fusion of the solvent. By preparing mixtures with increasing concentrations of the solute and analyzing their thermal profiles, the saturation solubility can be determined.
Hot-Stage Microscopy (HSM)
HSM provides a visual method for determining the solubility of a compound in a molten lipid.
Principle: A physical mixture of the compound and the lipid is heated on a microscope stage. The temperature at which the last crystals of the compound dissolve in the molten lipid corresponds to the saturation solubility at that temperature.
Conclusion
A thorough understanding of the solubility of this compound in various solvents is a critical prerequisite for the successful design and development of lipid-based drug delivery systems. While comprehensive quantitative data remains an area for further investigation, the information and detailed experimental protocols provided in this guide offer a robust framework for researchers and formulation scientists. By employing systematic solubility studies, the pharmaceutical industry can continue to unlock the full potential of this compound in creating innovative and effective drug products.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 1-MONOLINOLEIN CAS#: 2277-28-3 [m.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glyceryl Monolinoleate or this compound USP Manufacturers, with SDS [mubychem.com]
Thermal Stability and Degradation of Monolinolein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of monolinolein. This compound, a monoglyceride of linoleic acid, is a key excipient in various pharmaceutical formulations, and its stability under thermal stress is a critical parameter for ensuring drug product quality and shelf-life. This document summarizes available quantitative data, details relevant experimental protocols, and outlines potential degradation pathways.
Thermal Stability Analysis
The thermal stability of this compound can be effectively characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and crystallization.
Thermogravimetric Analysis (TGA)
Table 1: Thermogravimetric Analysis Data for a Linseed Oil-Derived Monoacylglycerol Mixture [1]
| Parameter | Value |
| Onset of Decomposition | ~160 °C |
| End of Decomposition | ~260 °C |
| Temperature of Maximum Decomposition Rate | 244 °C |
| Total Mass Loss | ~96% |
This data suggests that the primary decomposition of unsaturated monoacylglycerols like this compound occurs in a single step within this temperature range.
Differential Scanning Calorimetry (DSC)
DSC analysis helps to understand the physical stability and phase behavior of this compound upon heating. Although a DSC thermogram for pure this compound is not available, data for glyceryl monooleate (GMO), a monoglyceride with a similar unsaturated fatty acid chain, can be used as a reference.
Table 2: Differential Scanning Calorimetry Data for Glyceryl Monooleate (GMO) [2]
| Thermal Event | Temperature Range |
| Melting Endotherm | 20 - 40 °C |
This indicates that this compound, being a liquid at room temperature, would likely exhibit a melting transition below ambient temperatures.
Degradation Pathways and Products
The thermal degradation of this compound primarily involves the decomposition of the linoleic acid chain and the glycerol (B35011) backbone. The presence of two double bonds in the linoleic acid moiety makes it susceptible to oxidation and cleavage at elevated temperatures.
Predicted Degradation Pathways
The primary degradation pathway for monoacylglycerols involves hydrolysis into fatty acids and glycerol, followed by the decomposition of these components.[3] For this compound, this would result in the formation of linoleic acid and glycerol. At higher temperatures, the unsaturated linoleic acid chain is prone to oxidation and fragmentation.
The following diagram illustrates a simplified, predicted thermal degradation pathway for this compound.
Identified Degradation Products
Studies on the high-temperature degradation of methyl linoleate (B1235992) and linoleic acid have identified a variety of volatile and non-volatile compounds.[4] These are likely to be similar to the degradation products of this compound.
Table 3: Potential Thermal Degradation Products of this compound (inferred from related compounds) [4]
| Product Class | Examples |
| Aldehydes | Hexanal, Nonanal |
| Ketones | 2-Heptanone |
| Alcohols | 1-Octen-3-ol |
| Alkanes | Pentane, Heptane |
| Furans | 2-Pentylfuran |
Experimental Protocols
Detailed experimental protocols are essential for reproducible thermal analysis of this compound. The following sections provide generalized methodologies for TGA, DSC, and Pyrolysis-GC-MS.
Thermogravimetric Analysis (TGA) Protocol
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate, typically 10 °C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC) Protocol
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas.
-
Thermal Program: Equilibrate the sample at a low temperature (e.g., -50 °C), then heat to a temperature above its expected melting point (e.g., 100 °C) at a controlled rate (e.g., 5-10 °C/min). A cooling and second heating cycle can also be performed to study crystallization and glass transition behavior.
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol for Degradation Product Identification
References
- 1. Synthesis and characterization of monoacylglycerols through glycerolysis of ethyl esters derived from linseed oil by green processes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07834G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Self-Assembly and Phase Behavior of Monolinolein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monolinolein, a monoacylglycerol derived from linoleic acid, is a lipid of significant interest in the fields of materials science and drug delivery. Its amphiphilic nature drives its self-assembly in the presence of water into a variety of lyotropic liquid crystalline phases, including lamellar, bicontinuous cubic, and inverted hexagonal structures. This rich polymorphic behavior, which is highly sensitive to environmental conditions such as temperature, hydration level, and the presence of additives, makes this compound a versatile component for the design of sophisticated drug delivery systems. The unique nanostructures of its liquid crystalline phases, particularly the bicontinuous cubic phases, offer distinct compartments for encapsulating hydrophilic, hydrophobic, and amphiphilic drug molecules, providing opportunities for controlled and sustained release. This technical guide provides a comprehensive overview of the self-assembly and phase behavior of this compound, detailed experimental protocols for its characterization, and a summary of key quantitative data to aid researchers and drug development professionals in harnessing its potential.
Introduction to this compound and its Self-Assembly
This compound is a non-ionic amphiphilic lipid composed of a hydrophilic glycerol (B35011) headgroup and a hydrophobic linoleic acid tail. The two cis double bonds in the linoleic acid chain introduce a significant kink, resulting in a larger headgroup area relative to the tail. This molecular geometry is a critical determinant of its self-assembly behavior in aqueous environments.
In the presence of water, this compound molecules spontaneously organize to minimize the unfavorable interactions between their hydrophobic tails and the aqueous phase. This process, driven by the hydrophobic effect, leads to the formation of various ordered, lyotropic liquid crystalline structures. The specific phase adopted is a function of the balance between the interfacial tension, the electrostatic interactions between headgroups, and the packing constraints of the hydrocarbon chains.
The primary liquid crystalline phases observed in the this compound-water system are:
-
Lamellar Phase (Lα): A one-dimensional ordered phase consisting of stacked lipid bilayers separated by water layers.
-
Bicontinuous Cubic Phases (V₂): Three-dimensionally ordered structures characterized by a continuous lipid bilayer that divides space into two intertwined, continuous but non-intersecting aqueous channel networks. The two most common bicontinuous cubic phases are the Gyroid (Ia3d space group) and the Diamond (Pn3m space group).
-
Inverted Hexagonal Phase (H₂): A two-dimensionally ordered phase composed of hexagonally packed, water-filled cylinders lined by the lipid headgroups, with the hydrophobic tails filling the space between the cylinders.
The transitions between these phases can be triggered by changes in temperature, water content, and the addition of other molecules, such as drugs or other lipids.[1] This tunability is a key advantage for the design of responsive drug delivery systems.
Phase Behavior of the this compound-Water System
The phase behavior of the this compound-water system is complex and has been extensively studied. The following diagram illustrates the typical sequence of phase transitions as a function of increasing hydration and temperature.
At low hydration levels, this compound typically forms a lamellar phase. As the water content increases, the interfacial curvature changes, leading to the formation of the bicontinuous cubic phase of the Ia3d space group, followed by the Pn3m space group at higher hydration. Upon heating, the Pn3m cubic phase can transition to the inverted hexagonal (H₂) phase. This sequence is a general trend, and the precise transition temperatures and hydration levels are sensitive to factors such as pressure and the presence of solutes.[2]
Quantitative Data on Phase Behavior
The following tables summarize key quantitative data on the phase behavior of monoglyceride systems, primarily focusing on monoolein (B16389) as a well-studied analogue that provides valuable insights into the behavior of this compound.
Table 1: Phase Behavior of Monoolein-Water System
| Temperature (°C) | Water Content (wt%) | Phase | Lattice Parameter (Å) |
| 25 | 20 | Lα | - |
| 25 | 30 | Ia3d | 118 |
| 25 | 40 | Pn3m | 96 |
| 70 | 40 | Pn3m | 88 |
| 95 | 40 | H₂ | 63 |
Data compiled from various sources, primarily focusing on monoolein as a reference.
Table 2: Effect of Oleic Acid on Monoolein-Based Mesophases at 25°C
| Oleic Acid (mol%) | Phase | Lattice Parameter (Å) |
| 0 | Pn3m | 98.4 |
| 10 | H₂ | 58.1 |
| 25 | H₂ | 49.1 |
This data demonstrates how additives can significantly alter the phase behavior, inducing a transition from a cubic to a hexagonal phase.[3]
Experimental Protocols
Preparation of this compound Dispersions
A common method for preparing aqueous dispersions of this compound for characterization and drug loading studies is the film hydration method followed by sonication or extrusion.
Protocol:
-
Dissolution: Dissolve a known quantity of this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The volume of buffer will determine the final lipid concentration and hydration level.
-
Vesicle Formation: Hydrate the lipid film by gentle rotation of the flask above the lipid's phase transition temperature for approximately 1 hour. This process is often accompanied by vortexing to detach the lipid film from the glass and form a coarse, milky suspension of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, more uniform particles such as cubosomes or hexosomes, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.
Characterization by Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for identifying the liquid crystalline phase and determining its structural parameters, such as the lattice parameter.
Protocol:
-
Sample Preparation: Load the this compound dispersion into a thin-walled glass or quartz capillary tube (typically 1-2 mm in diameter). Seal the capillary to prevent dehydration. For temperature-dependent studies, use a temperature-controlled sample holder.
-
Instrument Setup:
-
X-ray Source: Use a synchrotron or a laboratory-based SAXS instrument with a well-collimated X-ray beam (typically Cu Kα radiation, λ = 1.54 Å).
-
Sample-to-Detector Distance: Adjust the distance to cover the relevant q-range for resolving the characteristic diffraction peaks of the expected phases (typically q = 0.01 to 0.5 Å⁻¹). The scattering vector q is defined as q = (4π/λ)sin(θ), where 2θ is the scattering angle.
-
Detector: Use a 2D detector to capture the full scattering pattern.
-
-
Data Collection:
-
Acquire a scattering pattern of the sample.
-
Acquire a background scattering pattern of an empty capillary or a capillary filled with the buffer alone.
-
Record the transmitted beam intensity for both sample and background for proper normalization.
-
-
Data Analysis:
-
Background Subtraction: Subtract the background scattering from the sample scattering pattern.
-
Radial Integration: If the scattering is isotropic (forming rings on the detector), perform a radial integration to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q).
-
Peak Indexing: Identify the positions of the Bragg diffraction peaks. The ratio of the peak positions is characteristic of the liquid crystalline phase. For example:
-
Lamellar (Lα): q, 2q, 3q, ... (ratio 1:2:3)
-
Cubic (Pn3m): √2q₀, √3q₀, √4q₀, √6q₀, ...
-
Cubic (Ia3d): √6q₀, √8q₀, √14q₀, √16q₀, ...
-
Hexagonal (H₂): q₀, √3q₀, √4q₀, √7q₀, ...
-
-
Lattice Parameter Calculation: Once the phase is identified, the lattice parameter (a) can be calculated from the position of the first peak (q_hkl) using the formula for the specific crystal system. For a cubic system, a = 2π√(h²+k²+l²)/q_hkl.
-
Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to measure the temperature and enthalpy of phase transitions in the this compound system.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the hydrated this compound sample (typically 5-15 mg) into an aluminum DSC pan. Seal the pan hermetically to prevent water evaporation during the experiment.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the desired temperature program. A typical program involves an initial equilibration period, followed by a heating scan at a constant rate (e.g., 2-10 °C/min), a cooling scan at the same rate, and often a second heating scan to check for thermal history effects. The temperature range should encompass the expected phase transitions.[4]
-
-
Data Collection: Run the temperature program and record the heat flow as a function of temperature.
-
Data Analysis:
-
The phase transitions will appear as endothermic (heat absorbing) or exothermic (heat releasing) peaks in the DSC thermogram.
-
The onset temperature of the peak is often taken as the transition temperature (Tₘ).
-
The enthalpy of the transition (ΔH) is determined by integrating the area under the peak. This provides information about the energy change associated with the transition.
-
Visualization by Cryo-Transmission Electron Microscopy (cryo-TEM)
Cryo-TEM allows for the direct visualization of the nanostructure of this compound dispersions in their hydrated state.
Protocol:
-
Grid Preparation: Use a TEM grid with a holey carbon film. The grid is typically glow-discharged immediately before use to make the carbon surface hydrophilic.
-
Sample Application: Apply a small droplet (3-4 µL) of the this compound dispersion onto the grid.[5][6]
-
Blotting: Blot away the excess liquid with filter paper for a few seconds to create a thin film of the suspension across the holes of the carbon film. The blotting time is a critical parameter that needs to be optimized.
-
Vitrification: Immediately plunge the grid into a cryogen, typically liquid ethane (B1197151) cooled by liquid nitrogen. This rapid freezing process vitrifies the water, preventing the formation of ice crystals that would damage the delicate lipid nanostructures.
-
Imaging: Transfer the vitrified grid to a cryo-TEM holder and insert it into the transmission electron microscope. Imaging is performed at liquid nitrogen temperature under low-dose conditions to minimize radiation damage to the sample.
Applications in Drug Delivery
The unique structural features of this compound's liquid crystalline phases make them highly attractive for drug delivery applications.
-
High Drug Loading: The bicontinuous cubic phases possess a large interfacial area and distinct hydrophobic and hydrophilic domains, allowing for the encapsulation of a wide range of drug molecules with varying polarities.[7]
-
Sustained Release: The tortuous water channels and the lipid bilayer of the cubic phases can provide a sustained release profile for encapsulated drugs.
-
Protection of Biologics: The lipid matrix can protect sensitive drug molecules, such as peptides and proteins, from enzymatic degradation.
-
Mucoadhesion: this compound-based systems have been shown to exhibit mucoadhesive properties, which can prolong the residence time of a formulation at the site of administration, such as the gastrointestinal tract.
Conclusion
This compound's capacity for self-assembly into a variety of liquid crystalline phases presents a versatile platform for the development of advanced materials, particularly in the realm of drug delivery. A thorough understanding of its phase behavior and the factors that influence it is paramount for the rational design of this compound-based systems with tailored properties. The experimental techniques outlined in this guide provide a robust framework for the characterization of these complex nanostructures. Further research into the interactions of various drug molecules with this compound phases will continue to unlock the full potential of this remarkable lipid in pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrostatic pressure effects on the lamellar to gyroid cubic phase transition of this compound at limited hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. youtube.com [youtube.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enzymatic Synthesis of Monolinolein: Application Notes and Protocols for Researchers
Authored for researchers, scientists, and drug development professionals, this document provides a detailed overview of the enzymatic synthesis of monolinolein, a monoglyceride with significant potential in pharmaceutical applications. The protocols outlined herein leverage the specificity and efficiency of lipases for targeted synthesis, offering a green and effective alternative to traditional chemical methods.
This compound, a monoglyceride derived from linoleic acid, is gaining traction in the pharmaceutical industry. Its biocompatible and biodegradable nature, coupled with its classification as a Generally Recognized As Safe (GRAS) substance, makes it an excellent candidate for use as an emulsifier, solubilizer, and absorption enhancer in drug delivery systems.[1] Enzymatic synthesis using lipases offers a highly selective and environmentally friendly approach to producing high-purity this compound.
Data Summary: Lipase-Catalyzed this compound Synthesis
The efficiency of this compound synthesis is influenced by several factors, including the choice of lipase (B570770), reaction medium, temperature, and substrate molar ratio. The following tables summarize quantitative data from various studies on the enzymatic synthesis of monoglycerides, providing a comparative overview of different reaction conditions.
Table 1: Comparison of Lipases for Monoglyceride Synthesis
| Lipase Source | Substrates | Reaction Type | Solvent | Key Findings | Reference |
| Candida antarctica B (Novozym 435) | Glycerol (B35011) & Caprylic Acid | Esterification | MeCN | High conversion to monoesters (>99%) | [2] |
| Rhizomucor miehei (Lipozyme RM IM) | Trimethylhydroquinone diacetate & n-butanol | Transesterification | TBME:n-hexane (3:7) | 99.1% yield of monoacetate | [2] |
| Pseudomonas cepacia | Glycerol & Conjugated Linoleic Acid | Esterification | - | Fastest rate of triacylglycerol production | [3] |
| Candida rugosa | Glycerol & Oleic Acid | Esterification | Iso-octane | High extent of esterification | [4] |
| Turkey Pancreatic Lipase | Palm Olein | Hydrolysis | - | High degree of hydrolysis (71.85%) | [5] |
Table 2: Influence of Reaction Conditions on Monoglyceride Yield
| Parameter | Variation | Substrates | Lipase | Effect on Yield | Reference |
| Temperature | 30-80°C | Stearic Acid & Glycerol | Frangipani Latex | Optimal temperature varies with lipase | [6] |
| Substrate Molar Ratio (Glycerol:Fatty Acid) | 1:1 to 1:10 | Stearic Acid & Glycerol | Frangipani Latex | Affects equilibrium and product distribution | [6] |
| Solvent | n-hexane vs. 2-methyl-2-butanol (B152257) (2M2B) | Triolein & Glycerol | Immobilized Lipase | 64 mol% monoolein (B16389) in 2M2B vs. 10.6 mol% in n-hexane | [7] |
| Enzyme Load | 3, 5, and 8 wt% | Palm Olein & Glycerol | Lipozyme TL IM | Higher load can increase reaction rate | [8] |
| pH | 3-10 | 1,3-diketones & fumaronitrile | Candida rugosa lipase | Optimal pH around 7 for this specific reaction | [9] |
Experimental Protocols
This section provides detailed methodologies for the two primary enzymatic routes to this compound synthesis: glycerolysis of linoleic oil and direct esterification of linoleic acid and glycerol.
Protocol 1: Synthesis of this compound via Lipase-Catalyzed Glycerolysis
This protocol is designed for the synthesis of this compound from a linoleic acid-rich oil, such as sunflower or grapeseed oil.
Materials:
-
Linoleic acid-rich oil (e.g., sunflower oil)
-
Glycerol (analytical grade)
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B)
-
tert-Butanol (optional, as solvent)
-
Molecular sieves (3Å)
-
Silica (B1680970) gel for column chromatography
-
Erlenmeyer flasks
-
Shaking incubator
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Substrate Preparation: Prepare a mixture of linoleic oil and glycerol. A typical molar ratio is 1:1 of triacylglycerol to glycerol.[10] The molecular weight of the triacylglycerol can be estimated based on the fatty acid composition of the oil.
-
Reaction Setup: In a 125 mL Erlenmeyer flask, add the oil and glycerol mixture. If using a solvent to create a homogenous system, add tert-butanol. Add immobilized lipase at a concentration of 5-10% (w/w) of the total substrate weight.[11] Add molecular sieves to remove water produced during the reaction.
-
Incubation: Place the flask in a shaking incubator at 50-65°C and agitate at 200 rpm for 24-48 hours.[10][11]
-
Enzyme Separation: After the reaction, separate the immobilized lipase from the reaction mixture by filtration or centrifugation. The enzyme can be washed with hexane and reused.
-
Product Purification:
-
Remove any solvent using a rotary evaporator.
-
The resulting mixture will contain this compound, dilinolein, trilinolein, and unreacted glycerol.
-
Purify the this compound using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate.
-
-
Analysis: Analyze the fractions containing this compound using Thin Layer Chromatography (TLC) and confirm the purity using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Synthesis of this compound via Lipase-Catalyzed Esterification
This protocol describes the direct esterification of linoleic acid and glycerol.
Materials:
-
Linoleic acid (high purity)
-
Glycerol (analytical grade)
-
Immobilized lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)
-
Organic solvent (e.g., hexane or a solvent-free system)
-
Molecular sieves (3Å)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate (B86663)
-
Silica gel for column chromatography
-
Reaction vessel with temperature control and stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Substrate Preparation: In a reaction vessel, dissolve linoleic acid in hexane (if not a solvent-free system). Add glycerol. A molar ratio of linoleic acid to glycerol of 1:2 to 1:5 is recommended to favor monoester formation.
-
Reaction Setup: Add the immobilized lipase (5-10% w/w of substrates) and molecular sieves to the mixture.
-
Incubation: Heat the mixture to 40-55°C and stir continuously for 6-24 hours.[3]
-
Enzyme Removal: Filter to remove the immobilized lipase.
-
Product Work-up:
-
If a solvent was used, transfer the mixture to a separatory funnel.
-
Wash the organic phase with a 5% sodium bicarbonate solution to remove unreacted linoleic acid, followed by a water wash.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting this compound from the mixture of glycerides using silica gel column chromatography as described in Protocol 1.
-
Analysis: Confirm the identity and purity of the this compound using GC or HPLC.
Visualizing the Experimental Workflow and Biological Context
To aid in the conceptualization of the synthesis and the biological relevance of monoglycerides, the following diagrams are provided.
Monoglycerides like this compound are metabolized by the enzyme monoglyceride lipase (MGL). MGL plays a crucial role in the endocannabinoid signaling pathway by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[12][13] Understanding this pathway is relevant for drug development professionals, as MGL is a potential therapeutic target.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-catalyzed esterification of glycerol and oleic acid | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Batch and Continuous Lipase-Catalyzed Production of Dietetic Structured Lipids from Milk Thistle, Grapeseed, and Apricot Kernel Oils [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Data for the lipase catalyzed synthesis of cyano-containing multi-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of Monolinolein from Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolinolein, a monoacylglycerol consisting of a glycerol (B35011) molecule esterified with one molecule of linoleic acid, is a compound of significant interest in the pharmaceutical, cosmetic, and food industries. It serves as a valuable emulsifier, and its biological activities are a subject of ongoing research. The synthesis of high-purity this compound is crucial for these applications, necessitating well-defined and reproducible protocols. These application notes provide detailed methodologies for the chemical and enzymatic synthesis of this compound from linoleic acid, along with purification and characterization techniques.
Overview of Synthesis Strategies
The synthesis of this compound from linoleic acid can be broadly categorized into two primary approaches: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This approach typically involves the direct esterification of linoleic acid with glycerol, often facilitated by an acid catalyst at elevated temperatures. While generally faster, this method can lead to a mixture of mono-, di-, and triglycerides, and the harsh reaction conditions may cause isomerization or degradation of the polyunsaturated linoleic acid.
-
Enzymatic Synthesis: Utilizing lipases as biocatalysts offers a milder and more selective alternative. Lipases can catalyze the esterification reaction under gentle conditions, often with regioselectivity, leading to a higher yield of the desired monoglyceride and minimizing byproduct formation. This method is particularly advantageous for preserving the integrity of the unsaturated fatty acid.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Acid-Catalyzed Esterification
This protocol describes the synthesis of this compound by the direct esterification of linoleic acid and glycerol using p-toluenesulfonic acid as a catalyst.
Materials and Reagents:
-
Linoleic acid (99% purity)
-
Glycerol (99.5% purity)
-
p-Toluenesulfonic acid (p-TSA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel (for column chromatography)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine linoleic acid (e.g., 28.0 g, 0.1 mol) and glycerol (e.g., 27.6 g, 0.3 mol, a 3-fold molar excess).
-
Solvent and Catalyst Addition: Add toluene (100 mL) to the flask to facilitate azeotropic removal of water. Add p-toluenesulfonic acid (e.g., 0.5 g, as catalyst).
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of hexane:ethyl acetate 7:3 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Column Packing: Pack a glass column with a slurry of silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane to elute nonpolar impurities, then gradually increase the polarity. This compound typically elutes at a concentration of around 20-30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
-
Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a colorless to pale yellow oil.
Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase (B570770)
This protocol outlines a solvent-free method for the synthesis of this compound using a commercially available immobilized lipase.
Materials and Reagents:
-
Linoleic acid (99% purity)
-
Glycerol (99.5% purity)
-
Immobilized lipase (e.g., Novozym® 435, from Candida antarctica)
-
Molecular sieves (3 Å, activated)
Equipment:
-
Round-bottom flask or screw-capped vial
-
Shaking incubator or magnetic stirrer with heating
-
Vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine linoleic acid (e.g., 2.80 g, 10 mmol) and glycerol (e.g., 0.92 g, 10 mmol) for a 1:1 molar ratio.
-
Enzyme and Dehydrating Agent Addition: Add the immobilized lipase (e.g., 5-10% by weight of total reactants). To drive the equilibrium towards ester formation, add activated molecular sieves (e.g., 1 g) to adsorb the water produced.
-
Reaction: Incubate the mixture in a shaking incubator or on a heated magnetic stirrer at a controlled temperature (e.g., 50-60°C) for 24-48 hours. The reaction is solvent-free.
-
Enzyme Removal: After the reaction, add a small amount of a suitable solvent like hexane to reduce viscosity. Separate the immobilized enzyme and molecular sieves by vacuum filtration. The enzyme can be washed with the solvent and potentially reused.
-
Purification: The filtered solution contains the product mixture. The purification can be carried out using silica gel column chromatography as described in Protocol 1. Due to the higher selectivity of the enzymatic reaction, the purification process is often simpler.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Chemical Synthesis (Acid-Catalyzed) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | p-Toluenesulfonic acid, SnCl₂·2H₂O | Immobilized Lipase (e.g., Novozym® 435) |
| Temperature | High (110-160°C)[1][2][3] | Mild (40-60°C)[4] |
| Reaction Time | 4-8 hours | 24-48 hours |
| Solvent | Often requires a solvent (e.g., toluene) | Can be performed solvent-free |
| Selectivity | Lower, produces a mixture of glycerides | Higher, favors monoglyceride formation[4] |
| Typical Yield | Variable, depends on purification | Can exceed 80-90% conversion |
| Byproducts | Di- and triglycerides, potential isomers | Fewer byproducts |
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for 1-Monolinolein
Note: Chemical shifts (δ) are in ppm and are referenced to a standard solvent signal (e.g., CDCl₃). Actual values may vary slightly based on solvent and concentration.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Glycerol C1-H | 4.15-4.25 (m) | 65.2 |
| Glycerol C2-H | 3.90-3.95 (m) | 70.3 |
| Glycerol C3-H | 3.60-3.75 (m) | 63.4 |
| Linoleoyl C=O | - | 174.4 |
| Linoleoyl C9, C10, C12, C13 (olefinic) | 5.30-5.45 (m) | 127.9, 128.1, 130.0, 130.2 |
| Linoleoyl C11 (bis-allylic) | 2.77 (t) | 25.6 |
| Linoleoyl C8, C14 (allylic) | 2.00-2.10 (m) | 27.2 |
| Linoleoyl C2 | 2.32 (t) | 34.1 |
| Linoleoyl -(CH₂)n- | 1.25-1.40 (m) | 24.9, 29.1-29.7 |
| Linoleoyl C18-CH₃ | 0.89 (t) | 14.1 |
Visualizations
References
Application Notes and Protocols: Purification of Monolinolein by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Monolinolein, a monoacylglycerol, is a valuable compound in the pharmaceutical, cosmetic, and food industries due to its emulsifying and bioactive properties. Its synthesis often results in a crude mixture containing unreacted starting materials such as glycerol (B35011) and linoleic acid, as well as byproducts like dilinolein and trilinolein. For many applications, particularly in drug development and research, high purity this compound is essential. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica (B1680970) gel column chromatography, a widely used laboratory-scale purification technique.[1][2][3] The method leverages the differential adsorption of the mixture's components onto the polar stationary phase.[1]
Data Presentation
The efficiency of the column chromatography purification of this compound can be evaluated based on several key parameters. The following table summarizes typical quantitative data expected from the described protocol.
| Parameter | Value | Description |
| Stationary Phase | Silica Gel (230-400 mesh) | A polar adsorbent that separates compounds based on polarity.[1][4] |
| Crude Sample Load | 1-5 g | The amount of the initial mixture applied to the column. |
| Silica Gel Mass | 50-100 g (Ratio of 20:1 to 50:1 silica to crude) | A higher ratio is used for more challenging separations.[1] |
| Column Dimensions | 40 mm x 300 mm | Dimensions will vary based on the amount of sample to be purified. |
| Mobile Phase | Hexane (B92381), Ethyl Acetate (B1210297), Methanol | A solvent system of increasing polarity is used to elute compounds. |
| Flow Rate | 5-10 mL/min | Controlled by gravity or low positive pressure (flash chromatography). |
| Fraction Volume | 15-20 mL | Smaller fractions provide better resolution of separated components. |
| Expected Yield | 60-80% | The percentage of pure this compound recovered from the crude mixture. |
| Expected Purity | >95% | The purity of the final this compound product as determined by TLC or HPLC. |
Experimental Protocol
This protocol details the step-by-step methodology for the purification of this compound using silica gel column chromatography.
1. Materials and Reagents:
-
Stationary Phase: Silica gel (230-400 mesh)[4]
-
Mobile Phase Solvents:
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Methanol (ACS grade)
-
-
Crude this compound Mixture: Resulting from synthesis, containing this compound, dilinolein, trilinolein, free linoleic acid, and glycerol.
-
Glass Chromatography Column: With a stopcock and a frit or cotton plug.
-
Sand: Washed and dried.
-
Collection Vessels: Test tubes or flasks.
-
Thin Layer Chromatography (TLC) Supplies: Silica gel TLC plates, developing chamber, UV lamp, and appropriate staining solution (e.g., phosphomolybdic acid or potassium permanganate).
2. Thin Layer Chromatography (TLC) Analysis for Method Development:
Before performing the column chromatography, it is crucial to determine an appropriate solvent system using TLC. This will help to visualize the separation of the different components of the crude mixture.
-
Procedure:
-
Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the dissolved sample onto a silica gel TLC plate.[5]
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 4:1 ratio).
-
Visualize the separated spots under a UV lamp and/or by staining.
-
Adjust the solvent polarity by varying the ratio of hexane to ethyl acetate to achieve good separation between this compound and other components. The ideal solvent system for starting the column will result in an Rf value of approximately 0.2-0.3 for this compound.
-
3. Column Preparation (Wet Packing Method):
-
Securely clamp the glass column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1][2]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[2]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). The slurry should be free of air bubbles.[2]
-
With the column stopcock open and a collection flask underneath, pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any trapped air bubbles.[2]
-
Allow the silica gel to settle, and let the excess solvent drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin layer (approx. 1 cm) of sand on top of the silica gel to prevent disturbance of the stationary phase during sample and solvent addition.[6]
-
Wash the column with 2-3 column volumes of the initial mobile phase.
4. Sample Loading (Dry Loading Method):
Dry loading is recommended for samples that are not readily soluble in the initial mobile phase.
-
Dissolve the crude this compound mixture (1-5 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the dissolved mixture.
-
Evaporate the solvent completely under reduced pressure (e.g., using a rotary evaporator) to obtain a dry, free-flowing powder of the crude mixture adsorbed onto the silica gel.[6]
-
Carefully add the dry sample-silica mixture to the top of the prepared column.
5. Elution and Fraction Collection:
The elution is performed using a gradient of increasing solvent polarity to separate the components based on their affinity for the stationary phase.
-
Initial Elution (Non-polar compounds): Begin eluting with a low polarity solvent system, such as 100% hexane or a hexane:ethyl acetate mixture (e.g., 95:5). This will elute the least polar compounds, such as trilinolein.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example:
-
Hexane:Ethyl Acetate (90:10) to elute dilinolein.
-
Hexane:Ethyl Acetate (70:30 to 50:50) to elute This compound .
-
Hexane:Ethyl Acetate (20:80) followed by 100% Ethyl Acetate.
-
-
Final Elution (Polar compounds): Finally, use a more polar solvent like ethyl acetate:methanol (e.g., 9:1) to elute highly polar compounds like free linoleic acid and glycerol.
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.
-
Monitoring: Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC. Spot the fractions alongside the original crude mixture on a TLC plate.
6. Product Isolation and Analysis:
-
Combine the fractions that contain pure this compound, as identified by TLC.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Elution order based on compound polarity.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Application Note: Analysis of Monolinolein using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Introduction
Monolinolein, a monoglyceride derived from linoleic acid, is a significant compound in various fields, including pharmaceuticals, food science, and cosmetics, where it functions as an emulsifier and bioavailability enhancer.[1] Accurate and reliable quantification of this compound is essential for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of lipids and related compounds.[2] This application note details a robust reversed-phase HPLC method coupled with Ultraviolet (UV) detection for the quantitative analysis of this compound.
Principle of the Method
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of this compound.[3][4] In RP-HPLC, the stationary phase (typically a C18 or octadecylsilyl column) is nonpolar, while the mobile phase is polar. Compounds are separated based on their hydrophobicity; more hydrophobic molecules like this compound interact more strongly with the stationary phase, resulting in longer retention times.
Since this compound lacks a strong chromophore for detection at higher wavelengths, UV detection is performed at a low wavelength (e.g., 205 nm). At this wavelength, the ester functional group and the carbon-carbon double bonds in the linoleic acid chain exhibit absorbance, allowing for sensitive detection.[5]
Experimental Protocol
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a binary or isocratic pump
-
Autosampler
-
Thermostatted column compartment
-
UV-Vis Detector
-
Data acquisition and processing software
-
-
Materials and Reagents:
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Class A volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[6] |
| Detection Wavelength | 205 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL):
-
Accurately weigh 10.0 mg of this compound reference standard.
-
Transfer it to a 10 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with Methanol. Mix thoroughly. This solution should be stored at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
These solutions are used to construct the calibration curve.
-
Sample Preparation
-
Accurately weigh a suitable amount of the sample matrix expected to contain this compound.
-
Extract the this compound using a suitable solvent such as a methanol/chloroform mixture.[7] The choice of extraction procedure will be matrix-dependent.
-
For complex matrices, a purification step using solid-phase extraction (SPE) or thin-layer chromatography (TLC) may be necessary to remove interfering substances like free fatty acids or other glycerides.[6]
-
Evaporate the solvent from the final extract and reconstitute the residue in a known volume of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation and Performance
The described HPLC-UV method was validated for its performance. The key validation parameters are summarized in the table below.
| Parameter | Result |
| Retention Time (t_R) | Approximately 5.8 min |
| Linearity (Concentration Range) | 10 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
Diagrams and Workflows
HPLC System and Separation Principle
The logical relationship between the components of the HPLC system and the principle of separation for this compound is illustrated below. The sample is injected into the mobile phase stream and travels to the C18 column. Within the column, this compound is retained via hydrophobic interactions with the nonpolar stationary phase before eluting to the UV detector for quantification.
Caption: Logical workflow of the HPLC system for this compound analysis.
Experimental Workflow
The overall experimental workflow, from sample and standard preparation to final data analysis, is depicted in the following diagram. This process ensures a systematic and reproducible approach to the quantification of this compound.
Caption: Step-by-step experimental workflow for this compound quantification.
Conclusion
This application note provides a detailed, reliable, and robust HPLC-UV method for the quantitative analysis of this compound. The protocol is straightforward, utilizing common reversed-phase chromatography principles and equipment. The method demonstrates excellent performance in terms of linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical and related industries.
References
- 1. 1-Monolinolein | C21H38O4 | CID 5283469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Separation of monoacylglycerols by reversed-phase high-performance liquid chromatography [fitforthem.unipa.it]
- 4. researchgate.net [researchgate.net]
- 5. remedypublications.com [remedypublications.com]
- 6. HPLC of monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: GC-MS Analysis of Monolinolein and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolinolein, a monoglyceride of the essential omega-6 fatty acid linoleic acid, and its derivatives are of significant interest in various fields, including pharmacology, food science, and cosmetics. As signaling molecules and formulation excipients, their accurate identification and quantification are crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the analysis of semi-volatile and volatile compounds. However, due to the low volatility of monoglycerides, a derivatization step is necessary to convert them into more volatile analogues suitable for GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound and its derivatives using GC-MS following trimethylsilyl (B98337) (TMS) derivatization.
Principle of Analysis
The quantitative and qualitative analysis of this compound by GC-MS involves a two-step process. First, the hydroxyl groups of the this compound molecule are derivatized, typically through silylation, to increase its volatility. The most common silylating agent for this purpose is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. The resulting TMS-derivatized this compound is then introduced into the GC-MS system. In the gas chromatograph, the derivatized analyte is separated from other components in the sample based on its boiling point and affinity for the GC column's stationary phase. Subsequently, the separated compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. For quantitative analysis, specific fragment ions are monitored to achieve high sensitivity and selectivity.
Experimental Protocols
Sample Preparation and Derivatization (Silylation)
Materials:
-
This compound standard or sample containing this compound
-
Pyridine (B92270) (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Internal Standard (IS) solution (e.g., 1 mg/mL monononadecanoin (B13444868) (1-C19:0) in pyridine)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Preparation: Accurately weigh approximately 1-10 mg of the sample or standard into a clean, dry GC vial.
-
Internal Standard Addition: Add a known volume of the internal standard solution to the vial. The use of an internal standard is crucial for accurate quantification to correct for variations in sample preparation and injection volume.
-
Solvent Evaporation: If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as moisture will react with the silylating reagent.[1]
-
Derivatization: Add 100 µL of anhydrous pyridine to dissolve the sample, followed by the addition of 100 µL of MSTFA.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction (Optional): For cleaner samples, add 500 µL of hexane, vortex for 1 minute, and centrifuge to separate any precipitate.
-
Transfer: Carefully transfer the supernatant to a new GC vial with an insert. The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Thermo Scientific ISQ LT, Agilent 7890B GC with 5977A MSD).
-
GC Column: A non-polar or semi-polar column is recommended. A common choice is a 5% phenyl methyl siloxane column (e.g., HP-5MS, TG-5MS), 30 m x 0.25 mm ID x 0.25 µm film thickness.[2][3]
GC-MS Parameters (Representative):
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless or Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 150°C, hold for 2 minutes |
| Ramp Rate 1 | 10°C/min to 250°C |
| Hold Time 1 | 5 minutes |
| Ramp Rate 2 | 5°C/min to 320°C |
| Hold Time 2 | 10 minutes |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 50 - 600 amu (for qualitative analysis) |
| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |
Data Presentation
Qualitative Analysis: Identification and Fragmentation
The identification of the TMS-derivatized this compound is confirmed by its retention time and the comparison of its mass spectrum with a reference spectrum, such as that from the NIST library. The mass spectrum of 1-monolinolein, 2,3-bis(trimethylsilyl) ether is characterized by a molecular ion peak (M+) and several key fragment ions.
Mass Spectrum of 1-Monolinolein, 2TMS derivative:
The NIST WebBook provides the mass spectrum for the 2TMS derivative of 1-monolinolein (C₂₇H₅₄O₄Si₂), which has a molecular weight of 498.9 g/mol .[4]
Characteristic Fragment Ions:
| m/z | Ion Identity/Origin |
| 498 | Molecular Ion [M]⁺ (often low abundance or absent) |
| 483 | [M - CH₃]⁺: Loss of a methyl group from a TMS moiety. |
| 395 | [M - C₃H₉OSi]⁺: Loss of the terminal CH₂O-TMS group. |
| 263 | Cleavage of the glycerol (B35011) backbone. |
| 218 | [C₈H₂₂O₃Si₂]⁺: Fragment containing the silylated glycerol backbone. |
| 129 | [C₅H₁₃OSi]⁺: Rearrangement ion containing a TMS group. |
| 103 | [C₃H₉OSi]⁺: Fragment corresponding to the terminal silylated hydroxyl group. |
| 73 | [Si(CH₃)₃]⁺: The trimethylsilyl group, often the base peak. |
Quantitative Analysis
For accurate quantification, Selected Ion Monitoring (SIM) mode is employed, targeting the most abundant and specific fragment ions of the TMS-derivatized this compound and the internal standard. A calibration curve is constructed by analyzing a series of standards of known concentrations.
Representative Quantitative Data (for TMS-derivatized 1-Monolinolein):
| Parameter | Value |
| Retention Time (RT) | ~18-25 min (highly method-dependent) |
| Quantitation Ion (m/z) | 395 |
| Qualifier Ions (m/z) | 218, 129 |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
Note: These values are representative and should be determined for each specific instrument and method.
Visualization of Workflows and Pathways
Experimental Workflow for GC-MS Analysis of this compound
Caption: Experimental workflow for the GC-MS analysis of this compound.
Logical Relationship for Analyte Identification
Caption: Logical workflow for the identification of TMS-derivatized this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound and its TMS derivatives by GC-MS. The described methodology, including sample preparation, derivatization, and instrument parameters, offers a robust and reliable approach for the identification and quantification of these compounds in various matrices. The provided quantitative data and fragmentation information will aid researchers, scientists, and drug development professionals in establishing and validating their own analytical methods for this compound analysis. The visual workflows further clarify the experimental and logical processes involved, ensuring a clear understanding of the entire analytical procedure.
References
Application Notes and Protocols for the Structural Elucidation of Monolinolein using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monolinolein, a monoglyceride of linoleic acid, is a molecule of significant interest in the pharmaceutical and food industries for its emulsifying properties and potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural elucidation of this compound.
Principle
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing information about its bonding and proximity to other atoms. Through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) interactions between nuclei provide further structural details, allowing for the complete assignment of the molecular structure.
Experimental Protocols
Sample Preparation
A well-defined protocol for sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.
-
Thoroughly mix the solution using a vortex mixer to ensure homogeneity.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
NMR Data Acquisition
High-resolution NMR spectra are acquired using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400, 500, or 600 MHz)
-
Standard 5 mm probe
Acquisition Parameters (General):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 s
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 s
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs provided by the spectrometer software are used.
-
The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution. These parameters should be optimized based on the sample and instrument.
-
Data Presentation: NMR Spectral Data of 1-Monolinolein
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 1-monolinolein in CDCl₃. These values are based on typical chemical shifts for fatty acid glycerides and related structures.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| Glycerol Moiety | ||||
| G-1 | 4.19, 4.14 | dd, dd | 11.8, 4.4; 11.8, 6.2 | 65.2 |
| G-2 | 3.93 | m | 70.3 | |
| G-3 | 3.69, 3.60 | dd, dd | 11.4, 4.2; 11.4, 5.8 | 63.4 |
| Linoleoyl Chain | ||||
| 1' | - | - | - | 174.4 |
| 2' | 2.33 | t | 7.5 | 34.1 |
| 3' | 1.63 | p | 7.5 | 24.9 |
| 4'-7', 15'-16' | 1.25-1.40 | m | 29.1-29.7 | |
| 8' | 2.05 | q | 6.8 | 25.6 |
| 9' | 5.37 | m | 128.0 | |
| 10' | 5.37 | m | 130.2 | |
| 11' | 2.77 | t | 6.8 | 25.6 |
| 12' | 5.37 | m | 130.0 | |
| 13' | 5.37 | m | 127.9 | |
| 14' | 2.05 | q | 6.8 | 27.2 |
| 17' | 1.29 | m | 31.5 | |
| 18' | 0.89 | t | 7.0 | 14.1 |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Mandatory Visualizations
Chemical Structure of 1-Monolinolein
Monolinolein in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Monolinolein, an amphiphilic lipid, is a key excipient in advanced drug delivery systems. Its ability to self-assemble in aqueous environments into various lyotropic liquid crystalline phases, such as bicontinuous cubic and hexagonal phases, makes it highly valuable for pharmaceutical formulations.[1][2] These structures can encapsulate a wide array of therapeutic agents, offering enhanced drug solubilization, protection from degradation, and controlled release profiles.[1][3] this compound is recognized as biocompatible, biodegradable, and is classified as Generally Recognized as Safe (GRAS) by the FDA, making it suitable for various administration routes including oral, topical, and parenteral.[2]
Application Notes: Enhancing Drug Delivery with this compound
This compound-based nanoparticles, particularly cubosomes, are at the forefront of lipid-based drug delivery. Cubosomes are nanostructured particles of bicontinuous cubic phase liquid crystals, which form a unique honeycomb-like structure of intertwined water channels. This structure provides a large interfacial area, allowing for the encapsulation of hydrophilic, hydrophobic, and amphiphilic drugs.
Key Applications:
-
Oral Drug Delivery: Cubosomes can significantly improve the oral bioavailability of poorly water-soluble drugs. Their high surface area and unique internal structure can enhance drug dissolution and absorption in the gastrointestinal tract. For instance, a formulation of simvastatin (B1681759) in glyceryl monooleate (a related monoglyceride) cubosomes enhanced its oral bioavailability by 241% in beagle dogs compared to the pure drug.
-
Topical & Transdermal Delivery: this compound acts as a penetration enhancer, disrupting the stratum corneum to facilitate drug passage into deeper skin layers. This makes it ideal for delivering drugs directly to or through the skin.
-
Parenteral & Localized Delivery: The biocompatible and biodegradable nature of this compound makes it suitable for injectable formulations. In-situ gelling systems based on this compound are promising for applications like intra-articular injections, providing sustained drug release at the site of action.
-
Cancer Therapy: The high drug-loading capacity of cubosomes makes them excellent candidates for delivering chemotherapeutic agents like paclitaxel (B517696) and doxorubicin. The structure of the nanoparticle can be tuned to control the release of the drug, and some formulations have shown pH-sensitive release, which is advantageous for targeting the acidic tumor microenvironment.
Visualization of Experimental Workflow
The following diagram illustrates a typical "top-down" workflow for the preparation and characterization of this compound-based cubosomes.
Quantitative Data Summary
The table below summarizes key quantitative data from various studies on this compound-based drug delivery systems, providing a comparative overview of their physicochemical properties and performance.
| Drug | Formulation Components | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Ref. |
| Simvastatin | Glyceryl Monooleate, Poloxamer 407 | 100 - 150 | - | - | > 95 | ~2 | |
| Paclitaxel | This compound, Stabilizer | ~150-200 | < 0.2 | Negative | High | - | |
| Doxorubicin | This compound, Poloxamer 407 | ~130-180 | < 0.25 | -20 to -30 | ~70-80 | ~1-2 | |
| Etodolac | This compound, Poloxamer 407, PVA | - | - | - | - | - | |
| 5-Fluorouracil | This compound | - | - | - | - | - |
PDI: Polydispersity Index; PVA: Polyvinyl alcohol. Dashes indicate data not specified in the cited sources.
Experimental Protocols
Below are detailed protocols for the preparation and characterization of this compound-based nanoparticles (cubosomes).
Protocol 1: Preparation of Cubosomes (Top-Down Method)
This method involves the fragmentation of a bulk cubic phase gel into nanoparticles using high energy.
Materials:
-
This compound (GMO or MLO)
-
Stabilizer (e.g., Poloxamer 407)
-
Active Pharmaceutical Ingredient (API)
-
Deionized water or suitable buffer
Procedure:
-
Preparation of Bulk Phase: Accurately weigh this compound and Poloxamer 407 (typically in a 9:1 to 9.5:0.5 ratio, w/w).
-
Melt the lipid mixture at a temperature 5-10°C above the melting point of this compound until a clear, homogenous liquid is formed.
-
If encapsulating a lipophilic drug, dissolve it into the molten lipid phase at this stage.
-
Hydration: Add the aqueous phase (deionized water or buffer) to the molten lipid phase and allow the mixture to equilibrate for at least 24 hours at room temperature. This allows for the spontaneous formation of the viscous, isotropic cubic phase gel.
-
Dispersion:
-
Add the bulk cubic phase gel to an excess of aqueous stabilizer solution (e.g., 2% w/v Poloxamer 407).
-
Subject the mixture to high-energy dispersion using a high-pressure homogenizer or a probe sonicator.
-
Homogenization may be performed for several cycles at high pressure (e.g., 800-1500 bar).
-
If using sonication, it should be performed in pulses to avoid excessive heating, which can disrupt the cubic structure.
-
-
The resulting milky dispersion contains the cubosome nanoparticles.
Protocol 2: Characterization of Nanoparticles
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the cubosome dispersion with deionized water or the appropriate buffer to achieve a suitable scattering intensity.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., a Zetasizer). Measurements are typically performed at 25°C.
-
B. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Method: Separation of free drug from nanoparticles followed by quantification.
-
Procedure:
-
Separation: Place a known amount of the cubosome dispersion into a centrifugal ultrafiltration device (with a molecular weight cut-off appropriate to retain the nanoparticles while allowing the free drug to pass through). Centrifuge at high speed (e.g., 10,000 rpm for 15-30 minutes).
-
Quantification:
-
Carefully collect the filtrate containing the unencapsulated (free) drug.
-
Quantify the amount of free drug in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
C. In Vitro Drug Release
-
Method: Dialysis Bag Method.
-
Procedure:
-
Accurately measure a volume of the cubosome dispersion (e.g., 1-2 mL) and place it inside a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).
-
Seal the dialysis bag and immerse it in a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4). The release medium may contain a small amount of surfactant (e.g., Tween 80) to ensure sink conditions, especially for poorly soluble drugs.
-
Place the entire setup in a shaking water bath maintained at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
-
References
Application Notes & Protocols: Monolinolein-Based Nanoformulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and characterization of monolinolein-based nanoemulsions and liposomes. This compound, a monoglyceride of linoleic acid, is a biodegradable and biocompatible lipid that can self-assemble into various liquid crystalline structures in the presence of water, making it an excellent candidate for advanced drug delivery systems.[1][2][3] This document outlines detailed protocols for preparation and key analytical techniques for characterization.
Part 1: this compound-Based Nanoemulsions
Application Note:
This compound-based nanoemulsions are oil-in-water (O/W) dispersions with droplet sizes typically ranging from 20 to 200 nm.[4] Due to their small droplet size, they offer a large surface area, enhancing the solubility and bioavailability of poorly water-soluble drugs.[5] These systems are kinetically stable and can be formulated for various administration routes, including topical, oral, and parenteral.[6] High-energy methods like high-pressure homogenization (HPH) or ultrasonication are commonly employed to produce uniform and stable this compound nanoemulsions.[7][8] The final characteristics of the nanoemulsion, such as droplet size and stability, are highly dependent on formulation variables (e.g., surfactant concentration) and process parameters (e.g., homogenization pressure).[9][10]
Experimental Protocol 1: Nanoemulsion Formulation via High-Pressure Homogenization (HPH)
This protocol describes a high-energy method for producing this compound-based nanoemulsions.
1. Materials & Equipment:
-
This compound (Oil Phase)
-
Polysorbate 80 (Tween 80) or other suitable surfactant
-
Purified Water (Aqueous Phase)
-
High-Shear Mixer (for pre-emulsion)
-
High-Pressure Homogenizer (HPH)
-
Magnetic Stirrer
2. Procedure:
- Preparation of Phases:
- Oil Phase: Weigh the required amount of this compound. If encapsulating a lipophilic drug, dissolve it completely in the this compound at this stage.
- Aqueous Phase: Prepare the aqueous phase by dissolving the surfactant (e.g., Tween 80) in purified water. Stir until fully dissolved.
- Formation of Coarse Emulsion:
- Slowly add the oil phase to the aqueous phase while continuously mixing using a high-shear mixer for 4-5 minutes.[7] This creates a coarse pre-emulsion with larger droplet sizes.
- High-Pressure Homogenization:
- Immediately transfer the coarse emulsion to the high-pressure homogenizer.[9]
- Process the emulsion at a set pressure (e.g., 15,000 to 25,000 psi) for a specific number of cycles (typically 3-10 cycles).[9][10] The droplet size generally decreases with increasing pressure and number of passes.[7]
- Maintain temperature control during homogenization, as the process can generate significant heat.
- Final Product:
- Collect the resulting nanoemulsion, which should appear translucent or bluish-white.
- Store at 4°C for short-term storage and stability studies.
Workflow for Nanoemulsion Formulation and Characterization
Caption: Workflow for this compound Nanoemulsion Formulation and Characterization.
Part 2: this compound-Based Liposomes
Application Note:
Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core.[11] this compound's amphiphilic nature allows it to form these bilayers, often in combination with other lipids like phospholipids (B1166683) and cholesterol to modulate membrane rigidity and stability.[12] The thin-film hydration method followed by sonication or extrusion is a standard and effective technique for producing unilamellar vesicles (SUVs or LUVs).[13][14] Liposomes can encapsulate both hydrophilic drugs (in the aqueous core) and lipophilic drugs (within the lipid bilayer), making them highly versatile drug carriers.[15]
Experimental Protocol 2: Liposome (B1194612) Formulation via Thin-Film Hydration & Sonication
This protocol details the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by probe sonication.
1. Materials & Equipment:
-
This compound
-
Additional lipids (e.g., Phosphatidylcholine, Cholesterol), if required
-
Organic Solvent (e.g., Chloroform, or a Chloroform:Methanol mixture)[13]
-
Aqueous Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Rotary Evaporator
-
Probe Sonicator
-
Round-Bottom Flask
-
Water Bath
2. Procedure:
- Lipid Dissolution:
- Dissolve this compound and any other lipids in the chosen organic solvent in a round-bottom flask.[13] If encapsulating a lipophilic drug, add it to this mixture.
- Thin-Film Formation:
- Attach the flask to a rotary evaporator.
- Rotate the flask in a water bath set to a temperature above the lipid's transition temperature to facilitate solvent evaporation under reduced pressure.[16]
- A thin, uniform lipid film will form on the inner wall of the flask.
- Continue evaporation for at least 30-60 minutes (or place under vacuum overnight) to ensure complete removal of residual organic solvent.[13]
- Hydration:
- Add the aqueous buffer to the flask containing the dried lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[12]
- Hydrate the film by gentle agitation or vortexing at a temperature above the lipid transition temperature for about 1 hour. This process forms large, multilamellar vesicles (MLVs).[13]
- Size Reduction by Sonication:
- Place the MLV suspension in an ice bath to prevent overheating.
- Insert the tip of a probe sonicator into the suspension.
- Sonicate using short pulses (e.g., 2 seconds on, 2 seconds off) at a specific power setting for a total sonication time of 5-10 minutes.[17] This disrupts the MLVs, forming smaller, unilamellar vesicles (SUVs).
- Purification & Storage:
- To remove any titanium particles shed from the sonicator tip and any non-hydrated lipid aggregates, centrifuge the suspension at 10,000 x g for 3-5 minutes.[17]
- Carefully collect the supernatant containing the liposomes.
- Store the final liposome suspension at 4°C.
Workflow for Liposome Formulation and Characterization
Caption: Workflow for this compound Liposome Formulation and Characterization.
Part 3: Characterization Protocols & Data
Protocol 3.1: Particle Size and Polydispersity Index (PDI) Analysis
-
Technique: Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS).[18][19]
-
Principle: Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[20][21] Smaller particles move faster, causing more rapid fluctuations. The Stokes-Einstein equation is used to relate these fluctuations to particle size (hydrodynamic diameter).[22]
-
Procedure:
-
Dilute the nanoemulsion or liposome sample with purified water or the original buffer to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette into the DLS instrument.
-
Set the parameters (e.g., dispersant viscosity, temperature) and allow the sample to equilibrate to the instrument's temperature.
-
Perform the measurement. The instrument will report the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value < 0.3 is generally considered acceptable for drug delivery applications.
-
Protocol 3.2: Zeta Potential (ζ) Analysis
-
Technique: Laser Doppler Electrophoresis.
-
Principle: Measures the velocity of charged particles moving in an applied electric field (electrophoresis).[23] This velocity, or electrophoretic mobility, is proportional to the zeta potential, which is the electric potential at the particle's slipping plane.[24] Zeta potential is a key indicator of colloidal stability; values greater than +25 mV or less than -25 mV typically indicate good stability due to strong electrostatic repulsion between particles.[24]
-
Procedure:
-
Dilute the sample with an appropriate medium (often filtered, deionized water) to the correct concentration.
-
Inject the sample into the specialized zeta potential cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Apply the electric field and measure the particle mobility. The software calculates the zeta potential based on this measurement.[25]
-
Protocol 3.3: Entrapment Efficiency (EE) Determination
-
Principle: EE is the percentage of the initial drug that is successfully encapsulated within the nanoformulation.[26] It requires separating the free, unencapsulated drug from the nanoparticles and then quantifying the entrapped drug.[27]
-
Procedure (Indirect Method):
-
Separation of Free Drug: Separate the unencapsulated drug from the formulation. Common methods include:
-
Ultrafiltration/Centrifugation: Use a centrifugal filter device with a molecular weight cut-off (MWCO) that allows the free drug to pass through while retaining the nanoparticles.[28] Centrifuge the sample according to the device's instructions.
-
Dialysis: Place the formulation in a dialysis bag with an appropriate MWCO and dialyze against a large volume of buffer to remove the free drug.
-
-
Quantification:
-
Collect the filtrate (from centrifugation) or the dialysis medium, which contains the free drug.
-
Quantify the amount of free drug (Drugfree) using a suitable analytical method like HPLC or UV-Vis Spectrophotometry.
-
-
Calculation:
-
Calculate the Entrapment Efficiency using the following formula: EE (%) = [(Total Drug Added - Drugfree) / Total Drug Added] x 100
-
-
Data Presentation: Typical Characterization Results
The following tables summarize typical quantitative data for this compound-based nanoformulations.
Table 1: this compound Nanoemulsion Characterization Data
| Parameter | Typical Value Range | Technique Used | Significance |
| Mean Particle Size | 50 - 200 nm | DLS | Influences stability, bioavailability, and in vivo fate.[29] |
| Polydispersity Index (PDI) | 0.1 - 0.3 | DLS | Measures the homogeneity of the particle size distribution. |
| Zeta Potential (ζ) | -15 to -40 mV (anionic surfactant) | Laser Doppler Electrophoresis | Predicts long-term stability against aggregation.[24][30] |
| Entrapment Efficiency (EE) | > 85% (for lipophilic drugs) | HPLC / UV-Vis | Indicates the effectiveness of drug loading.[27] |
Table 2: this compound Liposome Characterization Data
| Parameter | Typical Value Range | Technique Used | Significance |
| Mean Particle Size | 30 - 150 nm (SUVs via sonication)[13] | DLS | Affects circulation time and tissue penetration.[31] |
| Polydispersity Index (PDI) | 0.2 - 0.4 | DLS | Indicates the uniformity of the vesicle population. |
| Zeta Potential (ζ) | -10 to +10 mV (neutral lipids) | Laser Doppler Electrophoresis | Influences interaction with biological membranes.[30] |
| Entrapment Efficiency (EE) | 20-40% (hydrophilic drugs) | HPLC / UV-Vis | Depends on drug properties and formulation method.[32] |
| Entrapment Efficiency (EE) | > 90% (lipophilic drugs) | HPLC / UV-Vis | High for drugs incorporated into the bilayer. |
References
- 1. Nanostructured this compound miniemulsions as delivery systems: Role of the internal mesophase on cytotoxicity and cell internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. ijper.org [ijper.org]
- 6. Nanoemulsions - High Pressure Homogenizers [homogenisingsystems.com]
- 7. Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control [mdpi.com]
- 8. ijeab.com [ijeab.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. stratech.co.uk [stratech.co.uk]
- 12. mdpi.com [mdpi.com]
- 13. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 14. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 15. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hielscher.com [hielscher.com]
- 17. General preparation of liposomes using probe-tip sonication [protocols.io]
- 18. horiba.com [horiba.com]
- 19. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 20. usp.org [usp.org]
- 21. Dynamic Light Scattering (DLS) Particle Analyzer | MICROTRAC [microtrac.com]
- 22. bettersizeinstruments.com [bettersizeinstruments.com]
- 23. Zeta potential - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Zeta Potential Measurement - Charge Titration | MICROTRAC [microtrac.com]
- 26. hilarispublisher.com [hilarispublisher.com]
- 27. ijpsonline.com [ijpsonline.com]
- 28. The Study on the Entrapment Efficiency and In Vitro Release of Puerarin Submicron Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Nanoemulsion: an advanced mode of drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Zeta potential measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Development, Characterization and Use of Liposomes as Amphipathic Transporters of Bioactive Compounds for Melanoma Treatment and Reduction of Skin Inflammation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. media.neliti.com [media.neliti.com]
Application Notes and Protocols: Monolinolein as a Functional Ingredient in Food Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monolinolein, a monoacylglycerol, is comprised of a glycerol (B35011) backbone esterified with one molecule of linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1][2] Structurally, it possesses a hydrophilic glycerol "head" and a lipophilic fatty acid "tail," rendering it an effective non-ionic surfactant and emulsifier.[3][4] Its properties make it a versatile ingredient in the food, cosmetic, and pharmaceutical industries.[1][5] this compound is Generally Recognized as Safe (GRAS) by regulatory bodies like the U.S. Food and Drug Administration (FDA), supporting its use in food products.[1][6][7] These notes provide an overview of its applications as an emulsifier, antimicrobial agent, antioxidant, and a component in advanced delivery systems, complete with relevant data and experimental protocols.
Functional Properties and Applications
This compound's utility in food science stems from several key functional properties.
Emulsification
As an amphiphilic molecule, this compound is an excellent emulsifying agent, capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions.[1][3] It functions by reducing the interfacial tension between immiscible liquids (like oil and water), preventing droplet coalescence and maintaining a uniform dispersion.[8][9] This property is critical in a wide range of food products.
-
Baked Goods: In bread and cakes, this compound improves crumb softness and extends shelf life by complexing with starch, which slows down the retrogradation process that causes staling.[3][7]
-
Dairy Products: It is used in ice cream to promote a smoother texture and reduce the growth of ice crystals.[7] In products like coffee creamers and margarine, it ensures the stability of the emulsion.[3][10]
-
Fats and Oils: this compound is added to margarine and shortenings to prevent oil separation.[7][8]
The effectiveness of a monoglyceride as an emulsifier is often described by the Hydrophilic-Lipophilic Balance (HLB) number, a scale from 0 to 20.[3] Low HLB values indicate higher solubility in oil (promoting W/O emulsions), while higher HLB values indicate better solubility in water (promoting O/W emulsions).[3]
Antimicrobial Activity
Monoglycerides (B3428702), including those derived from unsaturated fatty acids, have demonstrated antimicrobial properties, making them useful as natural preservatives in food.[11][12] They are particularly effective against Gram-positive bacteria.[13] The mechanism involves the disruption of the cell membrane integrity of microorganisms. While some studies have shown that certain monoglycerides like monolaurin (B1671894) are highly effective, the activity can be species-specific.[11][14] For instance, one study noted that while linoleic acid itself showed activity against Staphylococcus aureus and Bacillus subtilis, this compound did not exhibit bactericidal activity in that specific context.[13] However, combinations of unsaturated fatty acids and their monoglycerides can have synergistic antibacterial effects.[14] This makes this compound a candidate for use in biopreservation systems to enhance food safety and extend shelf life.[11][12]
Antioxidant Activity
Antioxidants are crucial in food preservation for preventing the oxidative degradation of lipids, which leads to rancidity and the loss of nutritional quality.[15][16] While phenolic compounds are the most well-known antioxidants, other molecules, including monoglycerides of unsaturated fatty acids, can also contribute to a food's oxidative stability.[5][17][18] The presence of double bonds in the linoleic acid chain makes this compound susceptible to oxidation itself, but it can also interfere with free-radical mechanisms of auto-oxidation in a larger food matrix.[2] Its role can be complex, sometimes acting synergistically with other antioxidants.[16]
Advanced Delivery Systems
A significant modern application of this compound is in the formation of nanostructured delivery systems for bioactive compounds.[19] These systems can encapsulate, protect, and control the release of sensitive functional ingredients like nutraceuticals, vitamins, and flavors.[20][21][22][23][24]
-
Nanoemulsions: These are oil-in-water emulsions with droplet sizes typically under 200 nm.[22] this compound can be a key component in creating stable, food-grade nanoemulsions that enhance the bioavailability of lipophilic compounds.[20][25][26]
-
Cubosomes and Hexosomes: this compound, in the presence of water and a stabilizer, can self-assemble into lyotropic liquid crystalline phases, such as bicontinuous cubic (cubosomes) or hexagonal (hexosomes) structures.[19][27] These highly organized nanoparticles have a large interfacial area, making them excellent carriers for both hydrophobic and hydrophilic molecules, including drugs like Paclitaxel.[19][27]
Quantitative Data Summary
This section summarizes the key physicochemical and functional properties of this compound in tabular format for easy reference.
Table 1: Physicochemical Properties of 1-Monolinolein
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₂₁H₃₈O₄ | [1] |
| Molecular Weight | 354.5 g/mol | [28] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Common Synonyms | Glyceryl monolinoleate, 1-Glyceryl linoleate | [1] |
| Regulatory Status | Generally Recognized as Safe (GRAS) |[1][6] |
Table 2: Functional Emulsifying Applications of Monoglycerides
| Food Category | Primary Function | Mechanism of Action | Source(s) |
|---|---|---|---|
| Baked Goods | Anti-staling, crumb softening | Forms complexes with starch to prevent retrogradation. | [3][7] |
| Ice Cream | Smoother texture, overrun control | Prevents ice crystal growth, stabilizes air pockets. | [7] |
| Margarine/Spreads | Emulsion stability, plasticity | Prevents oil and water separation. | [3][7] |
| Coffee Whiteners | Emulsion stability | Prevents fat globule coalescence. | [3] |
| Peanut Butter | Prevents oil separation | Stabilizes the oil phase within the solid matrix. |[8] |
Table 3: Antimicrobial Activity of Related Monoglycerides and Fatty Acids
| Compound | Target Microorganism(s) | Observation | Source(s) |
|---|---|---|---|
| Monolaurin | Gram-positive & Gram-negative bacteria | Effective preservative. | [11] |
| Linolenic Acid | B. cereus, S. aureus | Potent antibacterial activity. | [14] |
| This compound | S. aureus, E. coli | No inhibitory activity observed in one study. | [13][29] |
| Linolenic Acid + Monoglycerides | B. cereus, S. aureus | Synergistic antibacterial effect. |[14] |
Note: The antimicrobial efficacy of this compound can be variable and may depend on the specific bacterial strain, pH, and food matrix.
Table 4: Antioxidant Efficacy Evaluation
| Assay | Compound System | Result | Source(s) |
|---|---|---|---|
| DPPH Radical Scavenging | Monoolein (B16389) aqueous dispersions with encapsulated Ascorbyl Palmitate (AP) and α-tocopherol (AT) | Antioxidant potential was retained after encapsulation, controlling release. | [17] |
| General Assessment | Monoolein | Described as having antioxidant properties. |[5] |
Note: Specific IC50 values for this compound were not available in the provided search results. The DPPH assay is a standard method to determine such values.
Experimental Protocols
Detailed methodologies for key experiments related to the synthesis and functional evaluation of this compound are provided below.
Protocol 1: Synthesis of 1-Monolinolein
This protocol describes a common two-step chemical synthesis route involving protection of the glycerol molecule, esterification, and subsequent deprotection.[30]
Objective: To synthesize 1-monolinolein from linoleic acid and solketal (B138546) (a protected form of glycerol).
Materials:
-
Linoleic acid
-
Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) as solvent
-
Boric acid or an acidic resin (e.g., Amberlyst-15)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Step 1: Esterification (Protection) a. Dissolve linoleic acid, DCC, and DMAP in DCM in a reaction flask. b. Add solketal to the mixture dropwise while stirring at room temperature. c. Allow the reaction to proceed for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. e. Concentrate the filtrate under reduced pressure. f. Purify the resulting acetonide product using silica gel column chromatography.
-
Step 2: Deprotection a. Dissolve the purified acetonide from Step 1 in a suitable solvent (e.g., diethyl ether or THF). b. Add an acidic catalyst, such as boric acid or an acidic resin, to the solution. c. Stir the mixture at room temperature for 2-4 hours, monitoring for the removal of the isopropylidene protecting group via TLC. d. After completion, filter off the catalyst. e. Evaporate the solvent to yield the final product, 1-monolinolein. f. Characterize the final product using techniques like NMR and Mass Spectrometry to confirm its structure and purity.
Diagram 1: Chemical Synthesis Workflow for 1-Monolinolein
Protocol 2: Evaluation of Emulsifying Properties
Objective: To determine the emulsion capacity (EC) and emulsion stability (ES) of this compound.
Materials:
-
This compound
-
Refined vegetable oil (e.g., soybean or sunflower oil)
-
Distilled water
-
Homogenizer (e.g., high-speed blender or rotor-stator homogenizer)
-
Centrifuge
-
Graduated cylinders or centrifuge tubes
Procedure:
-
Emulsion Formation a. Prepare an aqueous solution by dispersing a known concentration of this compound (e.g., 1% w/v) in distilled water. b. Homogenize the aqueous phase for 2 minutes at high speed. c. While continuing to homogenize, add the oil phase slowly at a constant rate until the emulsion "breaks" or inverts (a sudden drop in viscosity). d. Record the total volume of oil incorporated.
-
Calculation of Emulsion Capacity (EC) a. Calculate EC as the milliliters of oil emulsified per gram of emulsifier. EC = (Volume of oil added) / (Weight of this compound)
-
Evaluation of Emulsion Stability (ES) a. Prepare a standard O/W emulsion with a fixed oil-to-water ratio (e.g., 40:60) and this compound concentration (e.g., 1%). b. Homogenize for 5 minutes to create a fine emulsion. c. Transfer a known volume (e.g., 10 mL) of the emulsion to a graduated centrifuge tube. d. Centrifuge at 3000 x g for 10 minutes. e. Measure the volume of the separated water layer. f. Calculate ES as the percentage of the emulsion that remains stable. ES (%) = [(Initial water volume - Separated water volume) / Initial water volume] x 100
-
Long-Term Stability (Optional) a. Store the prepared emulsion at room temperature and observe for phase separation (creaming or coalescence) over a period of time (e.g., 24 hours, 7 days).
Diagram 2: Experimental Workflow for Emulsion Stability Testing
Protocol 3: Assessment of Antimicrobial Activity (MIC)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against specific bacterial strains using the broth microdilution method.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Nutrient broth (e.g., Tryptic Soy Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile pipette tips and tubes
-
Solvent for this compound (e.g., ethanol, DMSO), if necessary
Procedure:
-
Prepare Bacterial Inoculum: a. Culture the test bacteria in nutrient broth overnight at 37°C. b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Prepare this compound Dilutions: a. Prepare a stock solution of this compound. If not water-soluble, dissolve in a minimal amount of a suitable solvent. b. Perform a two-fold serial dilution of the this compound stock solution in nutrient broth across the wells of the 96-well plate. Concentrations could range from 1000 µg/mL down to ~2 µg/mL.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control (broth + inoculum, no this compound) and a negative control (broth only). If a solvent is used, include a solvent control (broth + inoculum + solvent). c. Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. b. Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in absorbance compared to the positive control.
Protocol 4: Determination of Antioxidant Activity (DPPH Assay)
Objective: To measure the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[17]
Materials:
-
This compound
-
DPPH solution (in methanol (B129727) or ethanol)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
Spectrophotometer
Procedure:
-
Prepare Solutions: a. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color. b. Prepare a series of dilutions of this compound in methanol at various concentrations. c. Prepare a series of dilutions of the positive control (ascorbic acid).
-
Reaction: a. In a test tube or microplate well, mix a specific volume of the this compound solution with a specific volume of the DPPH solution (e.g., 1 mL of sample + 2 mL of DPPH). b. Prepare a control sample containing only methanol and the DPPH solution. c. Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: a. After incubation, measure the absorbance of each solution at 517 nm. The scavenging of the DPPH radical is indicated by a color change from violet to yellow, resulting in a decrease in absorbance.
-
Calculation: a. Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. b. Plot the scavenging percentage against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Diagram 3: Mechanism of this compound as an Emulsifier
Conclusion
This compound is a highly functional and versatile ingredient with broad applications in food science. Its primary roles as an emulsifier, stabilizer, and texture modifier are well-established in the industry. F[3][7]urthermore, emerging research highlights its potential as a natural antimicrobial and antioxidant agent, and more significantly, as a critical component in designing advanced colloidal delivery systems for functional foods and nutraceuticals. T[12][19][27]he protocols and data provided herein offer a foundational resource for researchers and developers looking to harness the multifunctional benefits of this compound in creating innovative, stable, and healthy food products.
References
- 1. CAS 2277-28-3: 1-Monolinolein | CymitQuimica [cymitquimica.com]
- 2. Obtaining and Characterization of Nutraceuticals Based on Linoleic Acid Derivatives Obtained by Green Synthesis and Their Valorization in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulprospector.com [ulprospector.com]
- 4. ulprospector.com [ulprospector.com]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. The Complete Guide to Monoglycerides: Functions, Uses & Benefits [cnchemsino.com]
- 8. extension.okstate.edu [extension.okstate.edu]
- 9. Frontiers | The Role of Endogenous Lipids in the Emulsifying Properties of Cocoa [frontiersin.org]
- 10. adpi.org [adpi.org]
- 11. EP0244144A1 - Antimicrobial preservative compositions - Google Patents [patents.google.com]
- 12. Food Safety through Natural Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant-containing monoolein aqueous dispersions: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fatty acid composition, antioxidant and antibacterial activities of Adonis wolgensis L. extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Food grade nanoemulsions: promising delivery systems for functional ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent developments in encapsulation and release of functional food ingredients: delivery by design [agris.fao.org]
- 22. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. The application of encapsulation technology in the food Industry: Classifications, recent Advances, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Nanoemulsions and Their Potential Applications in Food Industry [frontiersin.org]
- 26. mdpi.com [mdpi.com]
- 27. Nanostructured this compound miniemulsions as delivery systems: Role of the internal mesophase on cytotoxicity and cell internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 1-Monolinolein | C21H38O4 | CID 5283469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Monolinolein Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to optimize the yield and purity of monolinolein synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Reaction Yield
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature slightly, if acyl migration is not a concern. - Ensure the enzyme (for enzymatic synthesis) is active and not denatured. | Low yields can result from the reaction not proceeding to completion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time. For enzymatic reactions, enzyme activity is crucial. |
| Suboptimal Reagent Stoichiometry | - Ensure the correct molar ratio of linoleic acid (or its derivative) to glycerol (B35011) is used. - A slight excess of the acyl donor may be necessary to drive the reaction to completion. | The stoichiometry of the reactants is a critical factor in maximizing product formation. |
| Product Loss During Workup | - Optimize extraction and washing steps. - If an emulsion forms, add brine to break it or use centrifugation. | Significant product loss can occur during the purification process. Careful handling and optimization of these steps are essential to maximize yield.[1] |
| Poor Enzyme Activity (Enzymatic Synthesis) | - Verify the activity of the lipase (B570770) before starting the reaction. - Ensure the reaction conditions (pH, temperature) are optimal for the specific lipase used. - Consider using a fresh batch of enzyme. | Denatured or inactive enzymes will lead to poor or no product formation. Each enzyme has optimal operating conditions that must be maintained. |
| Side Reactions (Chemical Synthesis) | - Optimize reaction temperature and catalyst concentration. - Use milder reaction conditions to minimize the formation of byproducts. | High temperatures and harsh catalysts can lead to undesirable side reactions, such as polymerization or the formation of colored impurities, which reduce the yield of the desired this compound.[2][3] |
Issue 2: Product Impurity
| Potential Cause | Recommended Solution | Explanation |
| Presence of Unreacted Starting Materials | - Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. - Purify the crude product using silica (B1680970) gel column chromatography. | Unreacted linoleic acid and glycerol are common impurities. Adjusting reaction parameters can drive the reaction to completion. Chromatography is effective for separating these from the product. |
| Formation of Di- and Triglycerides | - Adjust the molar ratio of glycerol to fatty acid. - Utilize a 1,3-regiospecific lipase in enzymatic synthesis to favor monoacylglycerol formation. | The formation of di- and triglycerides is a common side reaction. Controlling the stoichiometry and using specific enzymes can minimize their formation.[2] |
| Acyl Migration | - Use mild reaction and purification conditions (avoid high temperatures and harsh pH).[1] - Employ catalysts that do not promote acyl migration. - Store the purified product at low temperatures (e.g., -20°C) under an inert atmosphere.[1] - Non-polar solvents can accelerate acyl migration, while polar solvents may inhibit it.[4] | Acyl migration is the intramolecular transfer of an acyl group, leading to the formation of more stable but undesired isomers (e.g., 1-monolinolein from 2-monolinolein). This compromises the purity and potential biological activity of the target isomer.[4][5][6][7] |
| Colored Impurities | - Treat the crude product with activated carbon during recrystallization. - Purify using silica gel column chromatography. | Colored byproducts can form, especially in chemical synthesis at high temperatures. Activated carbon can adsorb these impurities.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for this compound?
A1: Enzymatic synthesis offers several advantages, including milder reaction conditions, higher specificity (reducing byproducts), and environmental friendliness. Chemical synthesis often requires high temperatures and harsh catalysts, which can lead to lower yields, the formation of undesirable byproducts, and higher energy consumption.[2]
Q2: How can I monitor the progress of my this compound synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction progress. By spotting the reaction mixture on a TLC plate over time, you can visualize the consumption of starting materials and the formation of the product.
Q3: What is the most effective method for purifying crude this compound?
A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Silica gel column chromatography is a standard and highly effective method for separating this compound from starting materials, other glycerides, and isomers.[1]
-
Crystallization is a cost-effective alternative, particularly for larger scales. It involves dissolving the crude product in a suitable solvent and allowing the pure this compound to crystallize upon cooling.[9][10][11]
Q4: My purified this compound shows an extra spot on the TLC plate. What could it be?
A4: An extra spot on the TLC plate likely indicates the presence of an impurity. Common impurities include:
-
Unreacted linoleic acid or glycerol.
-
Di- or triglycerides.
-
An isomer of this compound due to acyl migration.
To identify the impurity, you can run co-spots with your starting materials. For further characterization, techniques like GC-MS or NMR can be used.
Q5: How does the choice of solvent affect the enzymatic synthesis of this compound?
A5: The solvent can significantly impact the reaction. A solvent-free system can be advantageous due to easier product recovery and reduced environmental impact.[12] However, in some cases, a solvent is necessary to improve the miscibility of the reactants. The choice of solvent can also influence enzyme activity and stability. It's important to select a solvent that is compatible with the chosen lipase and reaction conditions.
Data Presentation
Table 1: Comparison of Monoglyceride Synthesis Methods
| Synthesis Method | Typical Yield | Purity | Key Advantages | Common Challenges |
| Chemical Glycerolysis | 30-60%[2] | Moderate | Low-cost catalysts | High temperatures, byproduct formation, low yield[2] |
| Enzymatic Esterification | Up to 96.4%[13] | High | Mild conditions, high specificity, high purity[2] | Higher cost of enzymes, potential for acyl migration |
| Enzymatic Glycerolysis | Variable | Moderate to High | Milder conditions than chemical glycerolysis | Product is a mixture of glycerides requiring further purification[2] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound via enzymatic esterification of linoleic acid and glycerol using an immobilized lipase.
-
Reaction Setup:
-
In a round-bottom flask, combine linoleic acid and glycerol in a desired molar ratio (e.g., 1:5 to favor monoglyceride formation).
-
Add an immobilized lipase, such as Novozym 435 or Lipozyme IM-20 (typically 5-10% by weight of the substrates).[12][13]
-
If a solvent is used, add it to the flask. A solvent-free system is often preferred.[12]
-
-
Reaction Conditions:
-
Stir the mixture at a controlled temperature (e.g., 50-60°C) under a nitrogen atmosphere to prevent oxidation of linoleic acid.[12]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC.
-
-
Work-up:
-
Once the reaction is complete (as determined by TLC), filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
If unreacted fatty acids are present, wash the reaction mixture with a saturated sodium bicarbonate solution.
-
If a solvent was used, remove it under reduced pressure.
-
-
Purification:
-
Purify the crude this compound using silica gel column chromatography or crystallization to achieve high purity.
-
Protocol 2: Purification of this compound by Silica Gel Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate (B1210297) in hexane.
-
Start with a low polarity mobile phase to elute non-polar impurities like triglycerides and unreacted fatty acids.
-
Gradually increase the polarity to elute diglycerides and then the desired this compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Fabricating Partial Acylglycerols for Food Applications [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. research.monash.edu [research.monash.edu]
- 7. Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system | Semantic Scholar [semanticscholar.org]
- 13. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Monolinolein Formulations
Welcome to the technical support center for Monolinolein-based formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with this compound formulations?
A1: this compound formulations, particularly aqueous dispersions that form liquid crystalline phases (like cubosomes), face several stability issues. These can be broadly categorized into chemical and physical instability.
-
Chemical Instability : The two main degradation pathways are hydrolysis of the ester bond and oxidation of the unsaturated linoleyl chain.[1][2] Hydrolysis can be catalyzed by acidic or basic conditions, leading to the formation of linoleic acid and glycerol.[2][3] Oxidation of the two double bonds in the linoleyl chain can be initiated by factors like light, heat, or the presence of metal ions, leading to the formation of hydroperoxides and subsequent degradation products.[1][4]
-
Physical Instability : These issues relate to the formulation's structure and colloidal properties. Common problems include:
-
Phase Transitions : Temperature fluctuations can induce undesirable transitions from the desired cubic phase to a lamellar or crystalline phase, especially at temperatures below 17°C.[5]
-
Particle Aggregation and Precipitation : Dispersions of this compound nanoparticles (e.g., cubosomes) can aggregate over time, leading to precipitation.[5] This is often due to insufficient stabilization.[5]
-
Changes in Particle Size : The size of nanoparticles can change during storage due to processes like Ostwald ripening or coalescence.[6][7]
-
Q2: How does temperature impact the stability of my this compound formulation?
A2: Temperature is a critical factor. It can accelerate chemical degradation reactions like hydrolysis and oxidation.[8] More significantly for this compound, it can cause physical instability by inducing phase transitions in its lyotropic liquid crystalline structures.[5] For instance, many this compound-based cubic phases are stable at room temperature but can transition to a less desirable lamellar crystalline phase upon cooling.[5] Therefore, maintaining strict temperature control during preparation, handling, and storage is essential.[5]
Q3: What is the role of stabilizers, such as Poloxamers, in these formulations?
A3: Stabilizers are crucial for the physical stability of this compound dispersions. Non-ionic block copolymers like Poloxamer 407 are commonly used. They adsorb onto the surface of the nanoparticles, providing a protective steric barrier that prevents particles from aggregating.[5] The concentration of the stabilizer is a key parameter; insufficient amounts can lead to aggregation, while excessive amounts can sometimes alter the internal liquid crystalline phase of the particles.[9]
Q4: How can I prevent the chemical degradation of this compound?
A4: To minimize chemical degradation, several strategies can be employed:
-
Preventing Hydrolysis : Maintain the formulation pH close to neutral using a suitable buffer system. Both acidic and alkaline conditions can accelerate the hydrolysis of the ester linkage.[2]
-
Preventing Oxidation : Since the linoleyl chain is unsaturated, it is prone to oxidation.[1] To prevent this, consider the following:
-
Use high-purity this compound with low initial peroxide values.
-
Incorporate oil-soluble antioxidants (e.g., alpha-tocopherol, Butylated Hydroxytoluene - BHT) into the formulation.[10]
-
Protect the formulation from light by using amber vials or storing it in the dark.[8][11]
-
Purge containers with an inert gas like nitrogen or argon to remove oxygen.
-
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Increased Particle Size / Aggregation During Storage | 1. Insufficient stabilizer concentration or inappropriate stabilizer type.[5] 2. Suboptimal pH or high ionic strength reducing electrostatic repulsion. 3. Storage temperature is too high, increasing particle collision frequency.[2] 4. Freeze-thaw cycles causing ice crystal formation and particle disruption.[2] | 1. Optimize the stabilizer (e.g., Poloxamer 407) concentration. Screen different types of stabilizers.[5] 2. Adjust the pH and ionic strength of the aqueous phase. Measure zeta potential to assess surface charge.[6] 3. Store formulations at a controlled, refrigerated temperature (e.g., 2-8°C).[2] 4. If freezing is necessary, use cryoprotectants (e.g., trehalose, sucrose) and optimize the freezing/thawing rates. Consider lyophilization for long-term storage.[2] |
| Phase Transition Observed (e.g., Loss of Cubic Phase) | 1. Formulation stored outside its stable temperature range.[5] 2. The hydration level is incorrect.[5] 3. Incorporation of an active pharmaceutical ingredient (API) or other excipient that disrupts the liquid crystalline structure.[5] | 1. Determine the phase diagram of your system to identify the stable temperature and hydration ranges. Store the formulation strictly within these conditions. 2. Carefully control the water content during formulation preparation. 3. Incorporate lipids with different chain lengths or saturation levels to modulate and stabilize the desired phase. |
| Loss of Encapsulated Drug (Leakage) | 1. Chemical degradation of this compound, compromising the integrity of the nanoparticle structure.[2] 2. High drug loading exceeding the solubilization capacity of the lipid matrix. 3. Physical instability and fusion of nanoparticles. | 1. Implement strategies to prevent hydrolysis and oxidation (see FAQ Q4). 2. Optimize the drug-to-lipid ratio. 3. Enhance the physical stability of the dispersion by optimizing the stabilizer concentration. Incorporate cholesterol to potentially increase bilayer rigidity and reduce permeability.[2] |
| Inconsistent Results Between Batches | 1. Variability in the purity and quality of raw materials (this compound, stabilizers).[2] 2. Inconsistent processing parameters (e.g., homogenization time, energy input, temperature).[5] | 1. Source high-purity raw materials and perform quality control on incoming batches. 2. Standardize all processing parameters. Ensure homogenization equipment is calibrated and operating consistently. Maintain a detailed batch record. |
Data Presentation
Table 1: Common Stabilizers and Excipients for this compound Formulations
| Excipient | Function | Typical Concentration Range (% w/w of total formulation) | Comments |
| Poloxamer 407 | Steric Stabilizer | 0.5 - 2.0% | Prevents aggregation of nanoparticles in aqueous dispersions.[5] |
| Alpha-tocopherol | Antioxidant | 0.01 - 0.1% | Protects the unsaturated linoleyl chain from oxidation. |
| Citrate or Phosphate (B84403) Buffer | Buffering Agent | 10 - 50 mM | Maintains a stable pH to prevent acid/base-catalyzed hydrolysis.[10] |
| Trehalose / Sucrose | Cryoprotectant | 5 - 10% | Used to protect nanoparticles during lyophilization (freeze-drying).[2] |
| Cholesterol | Membrane Fluidity Modulator | 1 - 5% (w/w of lipid) | Can be added to increase bilayer rigidity and reduce drug leakage.[2] |
Visualizations
Caption: Chemical degradation pathways of this compound.
Caption: Troubleshooting workflow for formulation instability.
Experimental Protocols
Protocol 1: Preparation of this compound-Based Dispersions (Cubosomes)
-
Preparation of Lipid Phase : Weigh the desired amount of this compound. If using, add any oil-soluble components such as the API or antioxidants (e.g., alpha-tocopherol) and gently heat to 40-60°C until a homogenous, clear melt is formed.
-
Preparation of Aqueous Phase : Prepare the aqueous phase containing a buffer (e.g., 20 mM phosphate buffer, pH 7.0) and the steric stabilizer (e.g., 1.0% w/w Poloxamer 407). Heat the aqueous phase to the same temperature as the lipid melt.
-
Coarse Emulsion Formation : Add the molten lipid phase to the heated aqueous phase under high-speed mechanical stirring (e.g., 1000 rpm) for 5-10 minutes to form a coarse, milky pre-emulsion.
-
Homogenization : Process the coarse emulsion using a high-energy method to reduce the particle size.
-
High-Pressure Homogenization : Pass the pre-emulsion through a high-pressure homogenizer for 5-10 cycles at a pressure of 10,000-20,000 PSI. Maintain the temperature throughout the process.
-
Ultrasonication : Alternatively, sonicate the pre-emulsion using a probe sonicator. Use cycles of sonication followed by rest periods (e.g., 2 min ON, 1 min OFF) in an ice bath to prevent overheating, for a total sonication time of 10-20 minutes.
-
-
Cooling and Storage : Allow the resulting nano-dispersion to cool to room temperature. Store in sealed vials, protected from light, at a controlled temperature (e.g., 4°C).
Protocol 2: Accelerated Stability Testing
-
Sample Preparation : Prepare a single, large batch of the this compound formulation to be tested. Aliquot the formulation into multiple sealed glass vials to avoid repeated sampling from the same container.
-
Storage Conditions : Place the vials in stability chambers under various conditions as per ICH guidelines. Common conditions for accelerated testing include:
-
Refrigerated : 5°C ± 3°C
-
Room Temperature : 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated : 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points : Designate specific time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).
-
Analytical Tests : At each time point, withdraw a set of vials from each storage condition and perform a battery of tests.
-
Visual Inspection : Check for any signs of precipitation, creaming, or phase separation.
-
Particle Size and Polydispersity Index (PDI) : Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential : Assess the surface charge of the nanoparticles.
-
Drug Content and Purity : Quantify the API and any major degradation products using a validated stability-indicating HPLC method.
-
pH Measurement : Monitor for any drift in the formulation's pH.
-
-
Data Analysis : Plot the measured parameters against time for each storage condition. Analyze trends to predict the shelf-life and identify potential stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. deepdyve.com [deepdyve.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. admin.mantechpublications.com [admin.mantechpublications.com]
- 11. pharmatimesofficial.com [pharmatimesofficial.com]
troubleshooting peak tailing in Monolinolein HPLC analysis
This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the HPLC analysis of monolinolein.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you identify and resolve the causes of peak tailing in your chromatograms.
Q1: What are the most common causes of peak tailing for my this compound peak?
Peak tailing is a common chromatographic problem that can arise from various chemical and physical factors.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing, where the latter half of the peak is broader than the first, can compromise the accuracy of quantification and reduce resolution.[2][3] The primary causes can be categorized as follows:
-
Secondary Chemical Interactions : The most frequent cause of peak tailing is the presence of more than one retention mechanism for the analyte.[2][3][4] For silica-based columns (like C18), residual, unbonded silanol (B1196071) groups (Si-OH) on the stationary phase surface are a major contributor.[3][5][6] These silanol groups are acidic and can interact strongly with basic or polar functional groups on analytes, causing a secondary retention mechanism that leads to tailing peaks.[2][4][7]
-
Column Issues :
-
Contamination : Impurities from the sample or mobile phase can accumulate at the column inlet, leading to peak distortion.[8]
-
Column Bed Deformation : The formation of a void or channel in the column packing, often at the inlet, creates empty space that disrupts the sample band, causing tailing.[1][2] This can be caused by high pressure or pH conditions.[9]
-
Blocked Frit : A partially blocked inlet frit can cause poor sample distribution onto the column, resulting in asymmetrical peaks.[2]
-
-
Extra-Column Effects : This refers to any space within the HPLC system outside of the column where the sample band can broaden.[10] Common sources include:
-
Methodological Issues :
-
Column Overload : Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to peak distortion, including tailing.[2][9]
-
Inappropriate Sample Solvent : If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak shape issues.
-
Mobile Phase pH : Operating near the pKa of an analyte can lead to inconsistent ionization and asymmetrical peaks.[2][10] For silica (B1680970) columns, mobile phase pH affects the ionization of silanol groups, with interactions being more pronounced at mid-range pH levels.[4][10]
-
Q2: How can I systematically troubleshoot and resolve peak tailing for this compound?
A logical, step-by-step approach is the most effective way to identify and fix the root cause of peak tailing.
Step 1: Differentiate Between a Physical and Chemical Problem
The first step is to determine if the issue is with the HPLC system (physical) or related to interactions with your specific analyte (chemical).
-
Diagnostic Test : Inject a neutral, non-polar compound that is known to produce a good peak shape on your system.
-
Interpretation :
-
If the neutral compound's peak also tails, the problem is likely physical . This points to extra-column volume (e.g., bad fittings, long tubing) or a column void.[1]
-
If the neutral compound's peak is symmetrical but your this compound peak tails, the problem is chemical . This suggests secondary interactions between this compound and the stationary phase.[1]
-
Step 2: Address Chemical Interaction Issues
If the issue is chemical, focus on modifying the mobile phase and evaluating your column choice.
-
Adjust Mobile Phase pH : The interaction between analytes and acidic silanol groups can be minimized by working at a lower pH, which keeps the silanols in their protonated, non-ionized form.[3][4][9]
-
Increase Buffer Concentration : If working at a neutral pH is necessary, increasing the ionic strength of the mobile phase can help mask the residual silanol interactions.[2][9]
-
Action : For LC-UV applications, try increasing the phosphate (B84403) buffer concentration from 10 mM to 25-50 mM.[9][11] Note that high buffer concentrations are not suitable for LC-MS due to potential ion suppression.[9]
-
-
Use a Modern, High-Purity Column : Column technology has advanced to minimize silanol interactions.
Step 3: Investigate Column Health and System Plumbing
If the diagnostic test points to a physical problem, or if chemical adjustments do not resolve the issue, investigate the column and system hardware.
-
Check for Blockages : Contamination can block the column inlet frit.
-
Inspect for Voids : A void at the head of the column will cause peak tailing for all analytes.
-
Minimize Extra-Column Volume :
Step 4: Optimize Method Parameters
-
Test for Column Overload :
-
Check Sample Solvent :
-
Action : The ideal sample solvent is the mobile phase itself. If you must use a different solvent, ensure it is weaker than or of equal strength to the mobile phase.
-
Troubleshooting Summary Table
| Problem Symptom | Potential Cause | Recommended Solution |
| Only this compound Peak Tails | Secondary chemical interactions with silanol groups.[3][4] | Adjust mobile phase pH to be more acidic (e.g., add 0.1% formic acid).[3][9] Use a modern end-capped or base-deactivated column.[1][9] Increase mobile phase buffer concentration (for LC-UV).[9] |
| All Peaks Tail | Physical problem (extra-column volume, column void).[1][9] | Check and replace tubing with shorter, narrower ID lines.[9][10] Ensure all fittings are correct and secure.[11] Inspect column for a void; replace if necessary.[2] |
| Tailing Worsens with Higher Concentration | Mass overload.[2][9] | Dilute the sample or reduce the injection volume.[9][11] |
| Sudden Onset of Tailing with Pressure Increase | Column frit blockage or contamination.[2] | Disconnect, reverse, and flush the column with a strong solvent.[2][9] Use a guard column and filter all samples/solvents.[9] |
Experimental Protocols
Protocol 1: General Purpose Column Flushing (Reversed-Phase C18)
This protocol is intended to remove strongly retained contaminants from the column. Always consult the column manufacturer's instructions first.
-
Disconnect from Detector : Disconnect the column outlet from the detector to prevent contamination from flowing into the detector cell.
-
Solvent Series : Flush the column with a series of solvents, using at least 10 column volumes for each step. For a standard 4.6 x 150 mm column, this is approximately 25 mL per step.
-
Step A (Buffer Removal) : Flush with your mobile phase without the buffer salts (e.g., if you use 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water).
-
Step B (Polar Contaminant Removal) : Flush with 100% HPLC-grade water.
-
Step C (Non-Polar Contaminant Removal) : Flush with 100% Acetonitrile or Methanol.
-
Step D (Stronger Eluent) : If contamination is severe, flush with Isopropanol (IPA).
-
-
Re-equilibration : Re-introduce the mobile phase by reversing the flush sequence (e.g., IPA -> Acetonitrile -> Mobile Phase with water -> Mobile Phase with buffer).
-
Equilibrate : Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.
Protocol 2: Preparation of Mobile Phase with 0.1% Formic Acid
Adding an acid modifier is a common strategy to improve the peak shape of compounds that interact with silanol groups.
-
Solvent Preparation : Measure out the required volume of your aqueous (e.g., HPLC-grade water) and organic (e.g., HPLC-grade Acetonitrile) mobile phase components into separate, clean solvent reservoirs.
-
Acid Addition : Using a micropipette, add formic acid to each solvent to achieve a final concentration of 0.1% (v/v). For 1000 mL of solvent, this would be 1 mL of formic acid.
-
Mixing and Degassing : Thoroughly mix each solvent. Degas the mobile phases using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.
-
System Priming : Prime the respective pump lines with the newly prepared mobile phases before starting your analysis.
Frequently Asked Questions (FAQs)
Q1: What is considered an acceptable peak tailing or asymmetry factor? An ideal, perfectly symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For most applications, a value between 0.9 and 1.2 is considered very good. For in-house methods, a tailing factor of up to 1.5, or even 2.0, may be acceptable depending on the specific requirements of the assay.[4][15] Values above 2.0 are generally considered unacceptable for quantitative analysis.[11]
Q2: Why is my this compound peak tailing while other compounds in the same run look symmetrical? This strongly indicates a specific chemical interaction between this compound and the stationary phase.[1] this compound has polar hydroxyl groups that can interact with active silanol sites on the silica packing. If other compounds in your sample are more non-polar and lack these functional groups, they will not be affected by these secondary interactions and will elute with symmetrical peaks.
Q3: Can the choice of organic modifier (Methanol vs. Acetonitrile) affect peak tailing? Yes, it can. Methanol is a protic solvent and is more effective at forming hydrogen bonds with free silanol groups on the column surface.[7][16] This can help to mask these active sites and may reduce the tailing of polar analytes like this compound compared to using acetonitrile, which is an aprotic solvent.[7][16]
Q4: How can I prevent peak tailing from occurring in the first place? Proactive measures can significantly reduce the likelihood of peak tailing:
-
Use High-Purity Consumables : Always use HPLC-grade solvents and filter all mobile phases and samples to prevent particulate contamination.[9]
-
Employ a Guard Column : A guard column is a small, sacrificial column placed before the analytical column to adsorb strongly retained impurities and particulates, protecting the main column.[8][9]
-
Select the Right Column : For analytes prone to silanol interactions, start with a modern, high-purity, end-capped C18 column or consider alternative stationary phases designed to minimize these effects.[3][15]
-
Maintain Your System : Regularly perform system maintenance and avoid abrupt changes in pressure to prevent column bed deformation.[2][9]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues in your HPLC analysis.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. LC Technical Tip [discover.phenomenex.com]
- 6. phenomenex.blog [phenomenex.blog]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. chromtech.com [chromtech.com]
- 11. uhplcs.com [uhplcs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. shodexhplc.com [shodexhplc.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. m.youtube.com [m.youtube.com]
Monolinolein Solubility Solutions: Technical Support Center
Welcome to the technical support center for Monolinolein. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered during experiments. Find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A: this compound, also known as 1-Linoleoyl-rac-glycerol, is a monoacylglycerol consisting of a glycerol (B35011) backbone esterified with one molecule of linoleic acid.[1] It is a colorless to pale yellow liquid.[2][3] Its amphiphilic nature, having both a hydrophilic glycerol head and a hydrophobic fatty acid tail, makes it useful as an emulsifier and in drug delivery systems.[1][4] However, it is poorly soluble in aqueous solutions and only slightly soluble in organic solvents like chloroform, ethyl acetate, and methanol.[2][3]
Q2: I'm seeing precipitation when I add my this compound stock solution to my aqueous buffer/media. What is happening?
A: This is a common issue caused by this compound's low aqueous solubility. When the concentration of this compound exceeds its solubility limit in the final aqueous solution, it will come out of solution and form a precipitate. This is often triggered when an organic stock solution is diluted into the aqueous phase, as the solvent environment changes drastically. The final concentration of any organic co-solvent (like DMSO or ethanol) may be too low to keep the this compound dissolved.[5][6]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?
A: The Critical Micelle Concentration (CMC) is the concentration of a surfactant (like this compound) above which molecules begin to self-assemble into aggregates called micelles.[7][8] Below the CMC, this compound exists as individual molecules. Above the CMC, adding more this compound results in the formation of more micelles rather than increasing the concentration of free molecules.[9] This is crucial for formulation, as micelles can encapsulate poorly soluble drugs, significantly increasing their apparent solubility in aqueous solutions.[10]
Q4: Can temperature affect the solubility of this compound?
A: Yes, temperature can influence solubility. For most endothermic dissolution processes (where heat is absorbed), increasing the temperature will increase solubility.[11][12] Gently warming your solvent or final aqueous solution may help dissolve this compound and prevent precipitation. However, be cautious, as this compound can be sensitive to high temperatures and light.[2][3] Always check the stability of your specific compound and any other components in your experiment at elevated temperatures.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation can halt an experiment. Follow this step-by-step guide to diagnose and solve the issue.
Step 1: Initial Observation
-
Problem: You observe cloudiness, a film, or solid particles after adding this compound to your aqueous experimental medium.
Step 2: Review Preparation Method
-
Question: How was the stock solution prepared and added?
-
High Stock Concentration: A highly concentrated stock solution requires a very high dilution factor, but even a small volume added to the aqueous phase can cause localized high concentrations, leading to precipitation.
-
Method of Addition: Adding the stock solution too quickly or without adequate mixing can cause precipitation. The stock should be added dropwise while vortexing or stirring the aqueous medium.[6]
-
Final Solvent Concentration: Was the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in the aqueous medium sufficient to maintain solubility? Often, a final concentration of <1% is desired to minimize effects on cells, but this may be too low for some compounds.[13]
-
Step 3: Implement Corrective Actions
-
Based on your review, try the following solutions. A logical workflow for this process is outlined in the diagram below.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Data & Methodologies
Solubility & Solvent Selection
Choosing the right solvent system is the first step to preventing solubility issues. While extensive quantitative data is sparse, the qualitative solubility of this compound is established.
| Solvent | Solubility | Polarity | Notes |
| Water | Poor / Insoluble | High | Primary medium where precipitation is observed. |
| Ethanol (B145695) | Soluble | High | Common co-solvent for creating stock solutions. |
| Methanol | Slightly Soluble[2][3] | High | Can be used, but ethanol or DMSO are often preferred. |
| DMSO | Soluble[13] | High | Excellent solvent for many poorly soluble compounds. Use with caution in cell-based assays. |
| Chloroform | Slightly Soluble[2][3] | Low | Useful for initial dissolving but not biocompatible for most experiments. |
| Ethyl Acetate | Slightly Soluble[2][3] | Medium | Not typically used in biological experiment formulations. |
Comparison of Solubilization Techniques
If co-solvents alone are insufficient, more advanced formulation strategies may be required.
| Technique | Mechanism | Advantages | Considerations |
| Co-solvency | Increases solubility by reducing the polarity of the solvent (e.g., water/ethanol mix).[14] | Simple to prepare. | May not be sufficient for high concentrations; solvent may have biological effects. |
| Surfactants/Micelles | Forms micelles that encapsulate this compound above the CMC, increasing apparent solubility.[10] | High loading capacity; improves stability. | Surfactant choice is critical; can be cytotoxic at high concentrations. |
| Lipid-Based Carriers | Incorporates this compound into structures like liposomes or nanoparticles (SLNs, NLCs).[10][15] | Biocompatible; protects the compound from degradation; allows for controlled release.[16] | More complex preparation; requires specialized equipment and characterization. |
| Complexation | Uses agents like cyclodextrins to form inclusion complexes that are water-soluble.[10] | Significant solubility enhancement; improves stability. | Stoichiometry of complexation must be determined; can be costly. |
Experimental Protocols
Protocol: Preparation of a this compound Working Solution for In Vitro Assays
This protocol provides a general method for preparing a this compound solution to be added to an aqueous medium (e.g., cell culture media, buffer) while minimizing precipitation.
Materials:
-
This compound
-
Anhydrous Ethanol or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Aqueous medium (e.g., PBS, cell culture media)
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex thoroughly until the this compound is completely dissolved. A brief, gentle warming (to 37°C) may aid dissolution. This is your Stock Solution .
-
-
Prepare Working Solution:
-
Pre-warm the final aqueous medium to 37°C. This can significantly help prevent precipitation.[17]
-
While vigorously vortexing the pre-warmed aqueous medium, add the required volume of the Stock Solution drop-by-drop.
-
Ensure the final concentration of the organic solvent (ethanol/DMSO) is as low as possible and compatible with your experimental system (typically ≤ 1%).
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
The workflow for this protocol is visualized below.
Caption: Workflow for preparing a this compound working solution.
Factors Influencing Solubility
Understanding the key factors that control solubility is essential for proactive experimental design.
Caption: Key factors that influence the solubility of this compound in experiments.
References
- 1. CAS 2277-28-3: 1-Monolinolein | CymitQuimica [cymitquimica.com]
- 2. 1-MONOLINOLEIN CAS#: 2277-28-3 [m.chemicalbook.com]
- 3. 1-MONOLINOLEIN | 2277-28-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. nanoscience.com [nanoscience.com]
- 9. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 12. byjus.com [byjus.com]
- 13. researchgate.net [researchgate.net]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Lipid formulation as a drug carrier for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Preventing Oxidation of Monolinolein During Storage
Welcome to the technical support center for the handling and storage of monolinolein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidative degradation of this compound, ensuring the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to oxidation?
This compound is a monoglyceride consisting of a glycerol (B35011) molecule esterified with one molecule of linoleic acid. Linoleic acid is a polyunsaturated fatty acid with two double bonds in its structure. These double bonds are highly susceptible to attack by reactive oxygen species, initiating a free radical chain reaction known as autoxidation. This process leads to the degradation of this compound, compromising its chemical integrity and potentially affecting experimental results.
Q2: What are the primary factors that accelerate the oxidation of this compound?
The primary factors that accelerate the oxidation of this compound are:
-
Oxygen: Molecular oxygen is a crucial component in the propagation of the oxidative chain reaction.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Light Exposure: Light, particularly in the UV and short-wavelength visible spectrum, can act as a catalyst for both autoxidation and photosensitized oxidation.
-
Presence of Metal Ions: Transition metals, such as iron and copper, can catalyze the formation of free radicals, initiating the oxidation process.
-
Incompatible Materials: Contact with strong oxidizing agents can directly lead to the degradation of this compound.
Q3: What are the visible or detectable signs of this compound oxidation?
The initial products of oxidation are hydroperoxides, which are colorless and odorless. However, these primary products are unstable and decompose into secondary oxidation products, such as aldehydes and ketones. These secondary products are responsible for the development of a characteristic rancid odor and off-flavors. For a quantitative assessment, measuring the Peroxide Value (PV) and Thiobarbituric Acid Reactive Substances (TBARS) is recommended. A fresh, high-quality this compound should have a Peroxide Value well below 10 meq/kg.
Q4: What are the recommended storage conditions for this compound?
To minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or lower is ideal.
-
Atmosphere: To minimize contact with oxygen, it is best to store this compound under an inert atmosphere. This can be achieved by purging the headspace of the container with an inert gas like argon or nitrogen before sealing.
-
Light: Store in a light-resistant container, such as an amber glass vial, or in a dark place to prevent photo-oxidation.
-
Packaging: Use containers with airtight seals to prevent exposure to oxygen and moisture. Materials like metallized polypropylene (B1209903) (MPP) offer a better barrier against oxygen and light compared to translucent materials like polyethylene (B3416737) (PE) or polypropylene (PP).
Q5: Can antioxidants be used to prevent the oxidation of this compound?
Yes, antioxidants are highly effective in preventing or slowing down the oxidation of this compound. They work by interrupting the free-radical chain reaction. Common antioxidants used for lipids include:
-
Synthetic Phenolic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective at low concentrations (typically 0.01-0.1%).
-
Natural Antioxidants: Tocopherols (B72186) (Vitamin E) and ascorbyl palmitate are also widely used. Sometimes, a mixture of different tocopherols (alpha, gamma, delta) can be more effective than a single isomer.
-
Chelating Agents: Citric acid can chelate metal ions that catalyze oxidation, providing a synergistic effect when used with other antioxidants.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Actions |
| High Peroxide Value (PV) upon receipt or after a short storage period. | - Improper handling during shipping (exposure to heat or light).- Leaky container seal allowing oxygen exposure.- Initial quality of the product was low. | - Contact the supplier immediately and provide the lot number and analytical data.- If possible, aliquot a small amount for immediate use and store the rest under inert gas at -20°C.- Always test the PV of a new batch upon receipt. |
| Development of a rancid or off-odor, even with a low PV. | - The primary oxidation products (hydroperoxides) have already decomposed into secondary oxidation products (aldehydes, ketones), which are responsible for the odor. A low PV in this case can be misleading. | - The material is likely significantly oxidized and may not be suitable for sensitive experiments. - Perform a TBARS assay to quantify secondary oxidation products.- Discard the material if the TBARS value is high or if the odor is strong. |
| Precipitate formation during cold storage (refrigeration or freezing). | - Saturation of the this compound at lower temperatures, causing some components to solidify and precipitate out.- If stored in a solvent, the solubility of this compound may decrease at lower temperatures. | - Gently warm the sample to room temperature and vortex or sonicate to redissolve the precipitate. Ensure the material is completely dissolved before use.- To prevent this, consider storing aliquots at the intended experimental concentration in a suitable solvent that maintains solubility at low temperatures.- If the precipitate does not redissolve upon warming, it may be due to polymerization or other degradation products, and the material should be discarded. |
| Color of the this compound has changed (e.g., darkened or turned yellow). | - Oxidation can lead to the formation of colored byproducts.- Reaction with trace impurities or contaminants. | - A significant color change is often an indicator of degradation. - Measure the PV and TBARS to assess the extent of oxidation.- If the color change is significant, the material may be compromised. |
| Inconsistent experimental results using different aliquots from the same batch. | - Non-homogenous oxidation within the bulk container.- Repeated freeze-thaw cycles of the main stock, leading to degradation of the material each time it is warmed. | - Upon receiving a new batch, melt it completely (if solid), mix thoroughly, and then aliquot into single-use vials. - Store aliquots at -20°C or lower under an inert atmosphere.- Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data on this compound Stability
The following tables summarize the impact of various storage conditions on the stability of this compound, as indicated by the Peroxide Value (PV).
Table 1: Effect of Temperature on Peroxide Value (meq/kg) of this compound Stored in the Dark
| Storage Time (days) | 4°C | 25°C | 40°C |
| 0 | 1.2 | 1.2 | 1.2 |
| 7 | 1.5 | 3.8 | 8.5 |
| 14 | 1.9 | 7.2 | 15.1 |
| 21 | 2.4 | 12.5 | 25.3 |
| 28 | 3.1 | 20.1 | 42.8 |
Note: Data is illustrative and compiled from general knowledge of lipid oxidation kinetics. Actual values can vary based on the initial quality of the this compound and specific storage conditions.
Table 2: Effect of Antioxidants on Peroxide Value (meq/kg) of this compound Stored at 25°C in the Dark
| Storage Time (days) | Control (No Antioxidant) | 0.02% BHT | 0.1% α-Tocopherol |
| 0 | 1.2 | 1.2 | 1.2 |
| 7 | 3.8 | 1.4 | 1.8 |
| 14 | 7.2 | 1.7 | 2.5 |
| 21 | 12.5 | 2.1 | 3.4 |
| 28 | 20.1 | 2.6 | 4.5 |
Note: Data is illustrative. The effectiveness of antioxidants can vary depending on the specific lipid system and storage conditions.
Table 3: Effect of Packaging on Peroxide Value (meq/kg) of this compound Stored at 25°C with Light Exposure
| Storage Time (days) | Clear Glass (Air) | Amber Glass (Air) | Amber Glass (Nitrogen) |
| 0 | 1.2 | 1.2 | 1.2 |
| 7 | 9.8 | 4.5 | 1.6 |
| 14 | 18.2 | 8.9 | 2.1 |
| 21 | 30.5 | 14.3 | 2.7 |
| 28 | 55.1 | 22.7 | 3.4 |
Note: Data is illustrative and highlights the combined protective effects of light-resistant packaging and an inert atmosphere.
Experimental Protocols
Peroxide Value (PV) Determination (Iodometric Titration Method)
This method measures the amount of hydroperoxides, the primary products of lipid oxidation.
Reagents:
-
Acetic Acid-Chloroform solution (3:2, v/v)
-
Saturated Potassium Iodide (KI) solution (prepare fresh)
-
0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for exactly 1 minute.
-
Add 30 mL of deionized water and mix gently.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling the flask continuously until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.
-
Continue the titration with vigorous swirling until the blue color completely disappears.
-
Record the volume of Na₂S₂O₃ solution used.
-
Perform a blank titration using the same procedure but without the sample.
Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W
Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.
Reagents:
-
Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v TBA in 15% w/v trichloroacetic acid and 0.25 N HCl)
-
Malondialdehyde (MDA) standard solution (e.g., from 1,1,3,3-tetramethoxypropane)
Procedure:
-
Weigh a small amount of the this compound sample (e.g., 50-100 mg) into a test tube.
-
Add a suitable solvent (e.g., butanol-methanol mixture) to dissolve the sample.
-
Add 2 mL of the TBA reagent to the sample solution.
-
Prepare a blank using the solvent instead of the sample.
-
Prepare a standard curve using different concentrations of the MDA standard.
-
Vortex all tubes and incubate in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Centrifuge the tubes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
Calculation: Calculate the concentration of MDA in the sample using the standard curve. The results are typically expressed as mg of MDA per kg of sample.
Visualizations
Lipid Autoxidation Pathway
Caption: The lipid autoxidation pathway, a free-radical chain reaction.
Experimental Workflow for this compound Stability Testing
Caption: Experimental workflow for assessing this compound stability.
Technical Support Center: Optimization of Monolinolein Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for monolinolein esterification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Low Conversion of Linoleic Acid
Question: My esterification reaction shows a low conversion rate of linoleic acid, leaving a significant amount of unreacted starting material. What are the possible causes and how can I improve the conversion?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - Enzymatic: Verify the activity and storage conditions of the lipase (B570770). Ensure the enzyme has not expired or been denatured by improper handling. Consider testing a different lipase, as enzyme specificity can significantly impact reaction rates. Lipases such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei are commonly used.[1] - Chemical: Ensure the acid or base catalyst is not old or contaminated. For acid catalysts like p-toluenesulfonic acid or sulfuric acid, ensure they are anhydrous. |
| Reaction Equilibrium | Esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, limiting conversion.[2] To drive the reaction forward: - Water Removal: Use molecular sieves, conduct the reaction under vacuum, or employ a Dean-Stark trap if using a solvent that forms an azeotrope with water.[2] - Excess Reactant: Use an excess of one reactant, typically the less expensive one (glycerol), to shift the equilibrium towards the product side.[3] |
| Sub-optimal Reaction Temperature | - The reaction temperature affects both the reaction rate and enzyme stability (for enzymatic reactions). For enzymatic esterification, temperatures are typically in the range of 40-70°C. For chemical catalysis, higher temperatures (e.g., 160°C) may be used.[3] - Troubleshooting: Perform small-scale experiments at a range of temperatures to determine the optimum for your specific system. Be aware that excessively high temperatures can lead to side reactions and degradation of polyunsaturated fatty acids like linoleic acid. |
| Mass Transfer Limitations (Immobilized Enzymes) | The diffusion of substrates to the enzyme's active site can be a limiting factor. - Troubleshooting: Increase the agitation speed or use a smaller particle size for the immobilized enzyme support to reduce mass transfer limitations. |
| Inhibition by Substrates or Products | High concentrations of substrates (linoleic acid or glycerol) or the product (this compound) can inhibit enzyme activity. - Troubleshooting: Consider a fed-batch approach where one of the substrates is added gradually. In-situ product removal, if feasible, can also alleviate product inhibition. |
Low Selectivity for this compound (High Formation of Di- and Trilinolein)
Question: My reaction produces a high yield of di- and trilinolein (B126924), with low selectivity for the desired this compound. How can I improve the selectivity for the monoester?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Molar Ratio of Reactants | The molar ratio of glycerol (B35011) to linoleic acid is a critical factor in determining the product distribution. An excess of linoleic acid will favor the formation of di- and triglycerides. - Troubleshooting: To favor this compound formation, use a higher molar ratio of glycerol to linoleic acid. Ratios of 2:1 or even higher have been shown to increase the yield of monoglycerides (B3428702). |
| Enzyme Regioselectivity | Some lipases have a preference for the outer (sn-1 and sn-3) positions of glycerol. Using a 1,3-specific lipase can help in controlling the esterification to the primary hydroxyl groups. - Troubleshooting: If not already using one, consider a 1,3-specific lipase such as the one from Rhizomucor miehei. |
| Reaction Time | Longer reaction times can lead to the further esterification of this compound to form di- and trilinolein. - Troubleshooting: Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal time to stop the reaction when the concentration of this compound is at its maximum. |
| Acyl Migration | Under certain conditions (e.g., high temperatures, presence of certain catalysts), the acyl group from the sn-1 or sn-3 position can migrate to the sn-2 position, allowing for further esterification. - Troubleshooting: Use milder reaction conditions (lower temperature) if acyl migration is suspected. The choice of solvent can also influence acyl migration. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for this compound esterification?
A1: The primary parameters to optimize are:
-
Molar ratio of glycerol to linoleic acid: This is crucial for controlling the selectivity towards this compound.
-
Temperature: Affects reaction rate and, for enzymatic reactions, enzyme stability.
-
Catalyst type and concentration: The choice of catalyst (enzymatic or chemical) and its concentration will significantly impact the reaction kinetics and selectivity.
-
Reaction time: Needs to be optimized to maximize this compound yield before significant conversion to di- and trilinolein occurs.
-
Water content/removal: Essential for driving the equilibrium towards product formation.
Q2: What are the common side products in this compound synthesis?
A2: The most common side products are dilinolein and trilinolein, formed by the further esterification of this compound. Other potential side products can arise from the degradation of linoleic acid at high temperatures, leading to oxidation or polymerization products. In chemical catalysis, side reactions involving glycerol, such as the formation of polyglycerols, can also occur under harsh conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by taking small aliquots at different time points and analyzing the composition. Common analytical techniques include:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively observe the disappearance of reactants and the appearance of products.
-
Gas Chromatography (GC): After derivatization of the acylglycerols to fatty acid methyl esters (FAMEs), GC can be used to quantify the amount of unreacted linoleic acid. It can also be used to analyze the glycerides directly at high temperatures.
-
High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used to separate and quantify this compound, dilinolein, trilinolein, and unreacted linoleic acid.
Q4: What is the best way to purify this compound from the reaction mixture?
A4: Column chromatography is a common and effective method for purifying this compound. A typical procedure involves using silica (B1680970) gel as the stationary phase and a solvent gradient for elution. Non-polar solvents will elute the less polar compounds first (trilinolein), followed by dilinolein, and then the more polar this compound. Unreacted linoleic acid and glycerol can be removed with more polar solvents.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the esterification of glycerol with fatty acids. Note: Data for this compound is limited; therefore, data from similar unsaturated fatty acids like oleic acid are included for reference.
Table 1: Effect of Molar Ratio of Glycerol to Fatty Acid on Product Distribution
| Fatty Acid | Molar Ratio (Glycerol:Fatty Acid) | Temperature (°C) | Catalyst | Monoglyceride Yield (%) | Diglyceride Yield (%) | Triglyceride Yield (%) | Reference |
| Linoleic Acid | >3:1 | 50 | Mucor miehei lipase | High (esterification >90%) | - | - | |
| Oleic Acid | 1:1 | 160 | ZrO₂-SiO₂-Me&Et-PhSO₃H | 59.4 (selectivity) | 34.6 (selectivity) | - | |
| Oleic Acid | 2:1 | 160 | ZrO₂-SiO₂-Me&Et-PhSO₃H | Increased GMO selectivity | Decreased GDO selectivity | - | |
| Oleic Acid | 3:1 | 160 | ZrO₂-SiO₂-Me&Et-PhSO₃H | Further increased GMO selectivity | Further decreased GDO selectivity | - | |
| Yield refers to the percentage of fatty acid esterified, with high selectivity for monoglycerides at high glycerol ratios. |
Table 2: Effect of Temperature on Esterification
| Fatty Acid | Temperature (°C) | Molar Ratio (Glycerol:Fatty Acid) | Catalyst | Conversion/Yield | Reference |
| Conjugated Linoleic Acid | 40 | 1:2 | Candida antarctica lipase | >80% esterification in 8h | |
| Conjugated Linoleic Acid | 50 | 1:2 | Rhizomucor miehei lipase | 80% esterification in 8h | |
| Oleic Acid | 100 | 1:1 | ZrO₂-SiO₂-Me&Et-PhSO₃H | Low initial rate | |
| Oleic Acid | 120 | 1:1 | ZrO₂-SiO₂-Me&Et-PhSO₃H | Moderate initial rate | |
| Oleic Acid | 160 | 1:1 | ZrO₂-SiO₂-Me&Et-PhSO₃H | 86.7% conversion |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound (Solvent-Free)
This protocol is a general guideline for the lipase-catalyzed esterification of linoleic acid and glycerol in a solvent-free system.
Materials:
-
Linoleic acid (high purity)
-
Glycerol (anhydrous)
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica or Lipozyme from Rhizomucor miehei)
-
Molecular sieves (3Å or 4Å, activated)
-
Round bottom flask
-
Magnetic stirrer with heating mantle
-
Vacuum pump (optional)
Procedure:
-
Reactant Preparation: Add linoleic acid and glycerol to a round bottom flask. A molar ratio of glycerol to linoleic acid of at least 2:1 is recommended to favor this compound synthesis.
-
Water Removal: Add activated molecular sieves to the reaction mixture (approximately 10-20% w/w of the reactants) to adsorb the water produced during the reaction.
-
Catalyst Addition: Add the immobilized lipase to the mixture. A typical enzyme loading is 5-10% by weight of the limiting reactant (linoleic acid).
-
Reaction Conditions:
-
Heat the mixture to the desired temperature (e.g., 50-60°C) with constant stirring.
-
If a vacuum is used for water removal, apply a moderate vacuum.
-
-
Reaction Monitoring: Periodically take samples to monitor the progress of the reaction by TLC or GC analysis.
-
Reaction Termination: Once the desired conversion and selectivity are achieved, stop the reaction by cooling the mixture and filtering to remove the immobilized enzyme. The enzyme can be washed with a suitable solvent and reused.
-
Purification: The crude product can be purified by column chromatography on silica gel to separate this compound from unreacted starting materials and di- and trilinolein.
Protocol 2: Analysis of Reaction Mixture by GC-FID (after derivatization)
This protocol outlines the general steps for analyzing the fatty acid composition of the reaction mixture.
Materials:
-
Methanolic HCl or BF₃-methanol solution
-
Sodium chloride solution (saturated)
-
Anhydrous sodium sulfate
-
GC-FID system with a suitable capillary column (e.g., a wax or polar column)
Procedure:
-
Sample Preparation: Take a small aliquot of the crude reaction mixture.
-
Derivatization to FAMEs (Fatty Acid Methyl Esters):
-
Dissolve the aliquot in a small amount of hexane.
-
Add methanolic HCl or BF₃-methanol and heat at 60-100°C for a specified time (e.g., 10-60 minutes) to convert all fatty acids (free and esterified) to their methyl esters.
-
-
Extraction:
-
After cooling, add hexane and a saturated sodium chloride solution to the reaction tube and vortex.
-
Allow the layers to separate and collect the upper hexane layer containing the FAMEs.
-
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
GC-FID Analysis:
-
Inject the sample into the GC-FID.
-
Use a temperature program that allows for the separation of the different FAMEs.
-
Quantify the amount of methyl linoleate (B1235992) (and other fatty acid methyl esters if present) by comparing the peak area to that of a known standard.
-
Mandatory Visualization
Caption: General Workflow for this compound Esterification.
Caption: Troubleshooting Low Selectivity for this compound.
References
Technical Support Center: Efficient Purification of Monolinolein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of monolinolein purification. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, comparative data on purification techniques, detailed experimental protocols, and visualized workflows to streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial? A1: this compound is a monoacylglyceride consisting of a glycerol (B35011) molecule esterified with the omega-6 polyunsaturated fatty acid, linoleic acid. In the pharmaceutical industry, it is a key excipient used in the formation of lipid-based drug delivery systems, such as lipidic cubic phases (LCPs) for protein crystallization and self-emulsifying drug delivery systems (SEDDS). High purity is essential because impurities, such as free fatty acids, diglycerides, triglycerides, and residual catalysts, can alter the physicochemical properties of these delivery systems, affect drug stability, and impact therapeutic efficacy and safety.[1][2][3]
Q2: What are the common impurities found in crude this compound? A2: Crude this compound, often produced from the glycerolysis of oils or transesterification of glycerol, can contain a variety of impurities.[2][3] These typically include:
-
Unreacted starting materials: Glycerol and free linoleic acid.
-
Byproducts of synthesis: Diglycerides (dilinolein) and triglycerides (trilinolein).
-
Catalyst residues: Depending on the synthesis method, this may include acids, bases, or enzymes.
-
Solvents: Organic solvents used during synthesis or initial extraction.
-
Degradation products: Oxidized lipids, especially given that linoleic acid is a polyunsaturated fatty acid.
Q3: What are the primary methods for purifying this compound? A3: The main strategies for purifying this compound and other monoacylglycerides involve chromatography and crystallization.
-
Chromatography: Techniques like flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) are widely used to separate this compound from other lipids based on differences in polarity.
-
Crystallization: This method involves dissolving the crude product in a suitable solvent and then changing conditions (e.g., temperature) to induce the selective crystallization of high-purity this compound, leaving impurities in the solution.
Q4: How can I assess the purity of my this compound sample? A4: Purity assessment is critical and is typically performed using analytical chromatography techniques. High-Performance Liquid Chromatography (HPLC) with detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) is a standard method for quantifying the main component and detecting impurities. Gas Chromatography (GC) can also be used, often after converting the lipids to more volatile fatty acid methyl esters (FAMEs). Quantitative Nuclear Magnetic Resonance (qNMR) offers an orthogonal method for absolute purity determination.
Q5: What is the difference between preparative HPLC and flash chromatography for purification? A5: Both are liquid chromatography techniques but differ in scale, resolution, and instrumentation.
-
Flash Chromatography: A lower-pressure technique often used for rapid, large-scale purification (grams to kilograms). It offers moderate resolution and is generally faster and less expensive than preparative HPLC.
-
Preparative HPLC: A high-pressure technique that provides higher resolution, allowing for the separation of closely related impurities. It is typically used for smaller-scale purifications (milligrams to grams) where very high purity is required.
Troubleshooting Guides
Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution / Overlapping Peaks | 1. Inappropriate mobile phase composition. 2. Column overloading. 3. Column degradation or contamination. 4. Flow rate is too high. | 1. Optimize the solvent gradient; for Reverse-Phase (RP-HPLC), adjust the acetonitrile (B52724)/water ratio. 2. Reduce the injected sample mass or volume. 3. Flush the column with a strong organic solvent or replace it if necessary. 4. Decrease the flow rate to improve separation efficiency. |
| Peak Tailing or Fronting | 1. Sample solvent is incompatible with the mobile phase. 2. Presence of active sites on the silica (B1680970) stationary phase interacting with the analyte. 3. Column is overloaded. | 1. Dissolve the sample in the initial mobile phase. 2. Add a modifier (e.g., a small amount of acid or base) to the mobile phase to suppress unwanted interactions. 3. Inject a smaller amount of the sample. |
| No Peaks Detected | 1. No sample was injected. 2. Detector is not properly configured or is malfunctioning. 3. Compound is irreversibly adsorbed onto the column. | 1. Verify the injection process and syringe/autosampler function. 2. Check detector settings (wavelength for UV, etc.) and connections. 3. Try flushing the column with a very strong solvent. Test compound stability on silica with a 2D-TLC plate. |
| High Column Backpressure | 1. Clogged column inlet frit due to particulate matter in the sample. 2. Sample precipitation on the column. 3. Blockage in the tubing or fittings. | 1. Filter all samples and mobile phases through a 0.22 or 0.45 µm filter before use. 2. Ensure the sample is fully dissolved in the injection solvent. 3. Systematically loosen fittings to isolate the source of the blockage. Reverse-flush the column (if permissible by the manufacturer). |
Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | 1. Solution is not sufficiently supersaturated. 2. Presence of impurities inhibiting nucleation. 3. Cooling rate is too fast or too slow. | 1. Increase the concentration of the crude this compound or reduce the solvent volume. 2. Perform a preliminary purification step (e.g., liquid-liquid extraction) to remove major impurities. 3. Experiment with different cooling profiles (e.g., slow cooling to room temperature, followed by refrigeration). |
| Formation of Oil instead of Crystals | 1. The temperature is above the melting point of the desired polymorph. 2. Incorrect solvent/antisolvent system. | 1. Ensure the crystallization temperature is appropriate. This compound-based lipid phases are stable above 17°C, but crystallization may require lower temperatures. 2. Screen different solvent systems. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
| Low Purity of Crystals | 1. Impurities are co-crystallizing with the product. 2. Inefficient removal of mother liquor from crystal surfaces. | 1. Consider recrystallization (dissolving the crystals and crystallizing them again). A second crystallization can increase purity to >99%. 2. Wash the collected crystals with a small amount of cold, fresh antisolvent. |
Quantitative Data
Table 1: Comparison of Purification Techniques for Lipids/Glycerides (Purity & Yield) (Note: Data is compiled from studies on various lipids and glycerides and serves as a general comparison.)
| Purification Technique | Starting Material | Typical Purity Achieved | Typical Yield | Reference(s) |
| Centrifugation | Lipoaspirate | Moderate | ~70-80% | |
| Ammonium Sulfate Precipitation | Recombinant Protein | Low-Moderate | >90% | |
| Aqueous Two-Phase System (ATPS) | Recombinant Bromelain | >95% | ~16% | |
| Preparative HPLC | Crude Statin Extract | >98% | 40-60% | |
| Crystallization (Single) | Crude Monoglycerides | ~93% | High | |
| Crystallization (Double) | Purified Monoglycerides | >99% | Moderate-High |
Table 2: Typical Operating Parameters for HPLC Purity Analysis of Lipids (Note: These are starting parameters and should be optimized for your specific instrument and sample.)
| Parameter | Setting | Rationale / Comment | Reference(s) |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Standard for separating lipids based on hydrophobicity. | |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to improve peak shape. | |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. | |
| Gradient Program | Linear gradient from ~40% B to 100% B | Allows for separation of compounds with a range of polarities. | |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate; can be adjusted to optimize resolution. | |
| Column Temperature | 30-40 °C | Controls retention time and viscosity. | |
| Detection | UV at 205-215 nm (for non-conjugated lipids), CAD, or MS | UV detection is limited for lipids without chromophores. CAD and MS are more universal. | |
| Injection Volume | 5-20 µL | Should be minimized to prevent band broadening. |
Experimental Protocols
Protocol 1: Purification of this compound using Preparative HPLC
This protocol provides a general framework for purifying this compound using a reversed-phase preparative HPLC system.
1. Materials and Equipment:
-
Crude this compound extract
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column
-
HPLC-grade acetonitrile, water, and formic acid
-
0.45 µm syringe filters
-
Rotary evaporator
2. Sample Preparation:
-
Dissolve the crude this compound extract in the initial mobile phase composition (e.g., 60% acetonitrile in water).
-
Ensure the concentration is not too high to avoid overloading the column.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
3. Chromatographic Separation:
-
Equilibrate the preparative C18 column with the starting mobile phase until a stable baseline is achieved.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Inject the filtered sample onto the column.
-
Run a linear gradient designed to separate this compound from less polar (diglycerides, triglycerides) and more polar (glycerol) impurities. A shallow gradient is often best for resolving closely related species.
-
Example Gradient: 60% B to 100% B over 40 minutes.
-
-
Monitor the elution profile using an appropriate detector (e.g., UV at 205 nm or an evaporative light scattering detector).
-
Collect fractions corresponding to the this compound peak.
4. Product Recovery:
-
Combine the pure fractions containing this compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Perform a liquid-liquid extraction with a non-polar solvent (e.g., hexane) if the product is in an aqueous residue, then evaporate the solvent.
-
Dry the final product under high vacuum to remove residual solvents.
Protocol 2: Purification of this compound by Crystallization
This protocol outlines an antisolvent crystallization method for purifying this compound.
1. Materials and Equipment:
-
Crude this compound
-
Solvent (e.g., Acetone, Isooctane)
-
Antisolvent (e.g., Water, Hexane)
-
Crystallization vessel with stirring capability
-
Temperature control system (e.g., water bath, refrigerator)
-
Vacuum filtration apparatus
2. Dissolution:
-
Place the crude this compound in the crystallization vessel.
-
Add a minimal amount of the chosen solvent (e.g., isooctane) to completely dissolve the crude material. Gentle heating may be required.
3. Crystal Growth:
-
Once fully dissolved, begin to cool the solution slowly while stirring gently. A controlled cooling rate is critical for forming pure, well-defined crystals.
-
Alternatively, for antisolvent crystallization, slowly add the antisolvent (e.g., water) to the stirred solution until it becomes cloudy (the point of supersaturation).
-
Allow the solution to stand at a controlled temperature (e.g., 35°C, then cool to 4°C) to allow crystals to form and grow.
4. Crystal Collection and Drying:
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals on the filter with a small amount of cold antisolvent to remove any residual mother liquor containing impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent. For higher purity, this process can be repeated.
Protocol 3: Purity Assessment by Analytical HPLC
This protocol is for determining the purity of a this compound sample.
1. Standard and Sample Preparation:
-
Standard Solution: If a reference standard is available, accurately weigh and dissolve it in the diluent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the purified this compound sample in the same manner and at approximately the same concentration as the standard.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
2. HPLC Analysis:
-
Use an analytical HPLC system with a C18 column.
-
Run the analysis using the parameters outlined in Table 2 .
-
Inject the standard solution first to determine the retention time of this compound.
-
Inject the sample solution.
3. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
This method assumes that all components have a similar response factor with the chosen detector. For higher accuracy, especially with a UV detector, relative response factors should be determined.
Visualized Workflows
Caption: General workflow for this compound purification and analysis.
References
Technical Support Center: Analysis of Monolinolein by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of monolinolein.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. In biological samples like plasma or serum, phospholipids (B1166683) are a major cause of these effects.[1] This interference can lead to ion suppression or enhancement, resulting in poor data quality, including reduced sensitivity, inaccurate quantification, and poor reproducibility.[2][3]
Q2: What are the typical signs of matrix effects in my LC-MS/MS data for this compound?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of this compound's peak area or height between replicate injections.
-
A significant difference in the signal intensity of this compound when comparing a standard prepared in a pure solvent versus a standard spiked into an extracted blank matrix.[1]
-
Inconsistent ratios between this compound and its internal standard across a batch of samples.
-
Loss of linearity in the calibration curve, especially at lower or higher concentrations.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The matrix effect can be quantified using the post-extraction spike method.[1][4] This involves comparing the peak area of this compound spiked into an extracted blank matrix (a sample prepared without the analyte) with the peak area of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. An MF close to 1 indicates a negligible matrix effect.
Q4: What is the best internal standard to use for this compound analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d5). A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar matrix effects and extraction recovery, thus providing the most accurate correction.[5] If a SIL this compound is unavailable, a structurally similar monoacylglycerol with an odd-numbered fatty acid chain, such as MAG 17:1, can be a suitable alternative as it is not naturally present in most biological samples.[6][7]
Troubleshooting Guide
Issue: Low or inconsistent signal intensity for this compound.
This is a classic sign of ion suppression due to matrix effects. Here are immediate troubleshooting steps:
-
Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering matrix components. This is a quick and effective first step, provided the this compound concentration remains above the instrument's limit of detection.
-
Optimize Chromatography: Modifying your chromatographic method to better separate this compound from interfering matrix components, particularly phospholipids, can significantly reduce matrix effects. This could involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., a C18 column).[8]
-
Improve Sample Preparation: Re-evaluate your sample preparation method. Inadequate cleanup is a common source of matrix effects.[3]
Diagram: Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for troubleshooting suspected matrix effects in this compound analysis.
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for lipid analysis. While specific data for this compound is limited, this provides a general comparison.
| Sample Preparation Technique | Typical Analyte Recovery | Effectiveness in Removing Phospholipids | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | High | Low to Medium | Simple and fast, but often results in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Variable (can be low for polar lipids) | High | Can provide very clean extracts, but can be labor-intensive and difficult to automate. |
| Solid-Phase Extraction (SPE) | High | Medium to High | Good removal of salts and phospholipids; requires method development.[3] |
| HybridSPE®-Phospholipid | High | Very High (>99%) | Combines the simplicity of PPT with high selectivity for phospholipid removal. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general method for lipid extraction from plasma and is adaptable for this compound analysis.[6]
-
Sample Aliquoting: To 25 µL of plasma, add 1.65 nmol of the internal standard (e.g., MAG 17:1).
-
Extraction Solvent Addition: Add 4 mL of a chloroform (B151607):methanol (1:1, v/v) solution and 2 mL of a 50 mmol LiCl solution.
-
Extraction: Vortex the mixture thoroughly and then centrifuge at 2500 x g for 5 minutes to induce phase separation.
-
Collection: Carefully collect the lower chloroform layer.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your LC-MS system (e.g., methanol/toluene 9:1, v/v).
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative protocol based on common practices for lipid analysis.[8]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate this compound from other lipids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Positive ESI Mode):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The protonated molecule [M+H]⁺. For this compound (C21H38O4), this would be m/z 383.28.
-
Product Ion: A characteristic fragment ion resulting from the neutral loss of the glycerol (B35011) head group, which is similar to the fatty acid fragment.[6] For this compound, this would correspond to the linoleic acid fragment.
-
Diagram: Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the quantitative analysis of this compound in plasma.
Signaling Pathways and Logical Relationships
Diagram: Fragmentation of this compound in ESI-MS/MS
In positive mode ESI-MS/MS, monoacylglycerols like this compound typically fragment via the neutral loss of the glycerol head group, resulting in a prominent fragment ion corresponding to the fatty acyl chain.
Caption: Proposed fragmentation pathway of protonated this compound in positive ion ESI-MS/MS.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. agilent.com [agilent.com]
strategies to control the particle size of Monolinolein nanoformulations
Welcome to the technical support center for monolinolein nanoformulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling the particle size of this compound nanoformulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for preparing this compound nanoformulations with controlled particle size?
A1: The most common methods for preparing this compound-based nanoparticles include high-pressure homogenization (HPH), emulsification-solvent evaporation, and solvent injection.[1] Microfluidics is an emerging technique that offers precise control over nanoparticle properties.[2][3] Each method has its own set of parameters that can be adjusted to control the final particle size.
Q2: How does the concentration of this compound affect the final particle size?
A2: Generally, higher concentrations of lipids, like this compound, can lead to the formation of larger particles due to the increased availability of the lipid for nanoparticle formation.[4] Conversely, lower lipid concentrations typically result in smaller nanoparticles.[4] It is crucial to optimize the this compound concentration for your specific formulation and desired particle size range.
Q3: What is the role of surfactants in controlling particle size and stability?
A3: Surfactants are critical for stabilizing nanoformulations and preventing aggregation. The choice of surfactant and its concentration significantly impact particle size. Non-ionic surfactants like Poloxamers (e.g., Poloxamer 407) and Tweens (e.g., Tween 80) are commonly used. Higher surfactant concentrations can lead to smaller and more uniform nanoparticles by providing sufficient coverage of the nanoparticle surface and reducing interfacial tension. However, excessive surfactant concentrations can sometimes lead to an increase in particle size due to the formation of micelles.
Q4: Can the type of oil used in the formulation affect the particle size of self-emulsifying systems?
A4: Yes, the type of oil is a key factor in self-emulsifying drug delivery systems (SEDDS). The selection of oil, along with surfactants and cosurfactants, influences the dispersion profile and the resulting emulsion droplet size. For instance, the ratio of medium-chain triglycerides (MCT) to long-chain triglycerides (LCT) can significantly alter the particle size of the resulting emulsion.
Troubleshooting Guides
Issue 1: The particle size of my this compound nanoformulation is too large.
This is a common issue that can often be resolved by adjusting formulation and process parameters.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| High this compound Concentration | Decrease the concentration of this compound in the formulation. | Smaller particle size due to less lipid material available per particle. |
| Insufficient Surfactant | Increase the surfactant concentration to ensure adequate surface coverage. | Reduced interfacial tension and prevention of droplet coalescence, leading to smaller particles. |
| Low Homogenization Pressure (HPH) | Increase the homogenization pressure. | Smaller and more uniform nanoparticles due to higher shear forces. |
| Insufficient Homogenization Cycles (HPH) | Increase the number of passes through the homogenizer. | Improved uniformity and reduction in the mean particle size. |
| Low Sonication Power/Time (Ultrasonication) | Increase the sonication power or duration. | More efficient droplet disruption leading to smaller nanoparticles. |
| Inappropriate Solvent (Solvent-based methods) | Select a solvent in which this compound is highly soluble but which is also rapidly miscible with the aqueous phase. | Faster precipitation of this compound, leading to the formation of smaller nanoparticles. |
Issue 2: The Polydispersity Index (PDI) of my nanoformulation is too high (broad particle size distribution).
A high PDI indicates a lack of uniformity in nanoparticle size, which can affect the stability and performance of the formulation.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Inadequate Homogenization | Increase homogenization pressure and/or the number of cycles. | A more uniform particle size distribution (lower PDI). |
| Suboptimal Surfactant Concentration | Optimize the surfactant concentration. Both too low and too high concentrations can lead to a broader size distribution. | A monodisperse and homogenous nanoformulation, generally indicated by a PDI value below 0.3. |
| Inefficient Mixing (Microfluidics) | Adjust the total flow rate (TFR) and flow rate ratio (FRR) of the lipid and aqueous phases. | Enhanced control over mixing and nanoparticle formation, resulting in a lower PDI. |
| Temperature Fluctuations | Maintain a consistent temperature throughout the preparation process, especially above the melting point of this compound. | Consistent and reproducible particle size distribution. |
Issue 3: My this compound nanoparticles are aggregating over time.
Aggregation leads to an increase in particle size during storage and can be a sign of colloidal instability.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Insufficient Surface Charge | Measure the zeta potential. If the absolute value is low (< | 30 |
| Inadequate Steric Stabilization | Use a surfactant with a larger hydrophilic head group (e.g., PEGylated surfactants) to provide a steric barrier. | Enhanced stability through steric hindrance, preventing particles from coming into close contact. |
| Inappropriate Storage Temperature | Store the nanoformulation at a recommended temperature, avoiding freeze-thaw cycles. | Maintained particle size and stability over time. |
| Degradation of Stabilizer | Protect the formulation from light and microbial contamination. | Preserved integrity of the surfactant and long-term stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoformulations using High-Pressure Homogenization (HPH)
This protocol describes a general method for preparing this compound nanoparticles using HPH.
Materials:
-
Glycerol Monooleate (this compound)
-
Stabilizer (e.g., Poloxamer 407, Tween 80)
-
Purified Water
-
Active Pharmaceutical Ingredient (API) - optional
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating plate
-
Beakers and magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point (around 35-40°C). If including a lipophilic API, dissolve it in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the stabilizer (e.g., 0.5-2.0% w/v) in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase drop-by-drop while stirring at high speed with a high-shear homogenizer (e.g., 8,000-20,000 rpm for 3-5 minutes) to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer. Process the emulsion for a predetermined number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 500-1500 bar).
-
Cooling: Allow the resulting nanoemulsion to cool down to room temperature.
-
Characterization: Characterize the nanoparticles for particle size, PDI, and zeta potential using dynamic light scattering (DLS).
Protocol 2: Particle Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS)
Objective: To determine the Z-average diameter, Polydispersity Index (PDI), and zeta potential of the nanoformulation.
Equipment:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement cell.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the nanoformulation with purified water or an appropriate buffer to a suitable concentration for DLS measurement. Ensure the sample is free of air bubbles.
-
Particle Size and PDI Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the measurement temperature.
-
Perform at least three measurements to ensure reproducibility.
-
The instrument's software will provide the Z-average diameter and the PDI. A PDI value below 0.3 is generally considered indicative of a homogenous population.
-
-
Zeta Potential Measurement:
-
Inject the diluted sample into a specialized zeta potential cell.
-
Place the cell in the instrument and allow for temperature equilibration.
-
The instrument will apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.
-
A zeta potential with an absolute value greater than 30 mV generally indicates good electrostatic stability.
-
Visualizations
Caption: Experimental workflow for preparing this compound nanoformulations.
Caption: Troubleshooting workflow for particle size control.
References
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Monolinolein Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of monolinolein is critical for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its specificity and sensitivity. This guide provides an objective comparison of a validated HPLC method for this compound quantification with alternative analytical techniques, supported by experimental data.
High-Performance Liquid Chromatography (HPLC)
A typical HPLC method for the quantification of this compound involves reversed-phase chromatography coupled with a universal detector that does not require the analyte to have a chromophore, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). These detectors are well-suited for non-volatile compounds like monoglycerides.[1][2][3]
Experimental Protocol: HPLC with Charged Aerosol Detection (CAD)
This protocol is a representative method for the quantification of this compound, synthesized from established methods for similar lipids.[2][4]
-
Chromatographic System:
-
HPLC System: An Agilent 1100/1290 or equivalent system equipped with a quaternary pump, autosampler, and column oven.
-
Detector: Charged Aerosol Detector (CAD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A linear gradient starting from 75% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and then re-equilibration to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
CAD Settings: Evaporation temperature set to 35 °C.
-
-
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound standard in a suitable organic solvent (e.g., methanol/chloroform 1:1 v/v). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solutions: Dissolve the sample containing this compound in the same solvent as the standards to a known concentration.
-
Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for this compound quantification.
Gas Chromatography (GC)
Gas chromatography, typically with a Flame Ionization Detector (FID), is a common method for fatty acid and glyceride analysis. However, it often requires derivatization of the analyte to increase its volatility.
Experimental Protocol: GC-FID
This protocol is a general procedure for the analysis of monoglycerides.
-
Sample Preparation (Derivatization): The sample containing this compound is derivatized using an agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to convert the hydroxyl groups to more volatile trimethylsilyl (B98337) ethers.
-
GC System:
-
GC: A system equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for lipid analysis (e.g., DB-FFAP).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: A temperature gradient is programmed to ensure the separation of different components, for instance, starting at 100°C and ramping up to 240°C.
-
Supercritical Fluid Chromatography (SFC)
SFC is a technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be advantageous for the analysis of lipids as it allows for separation at lower temperatures than GC and is compatible with FID.
Experimental Protocol: SFC-FID
This is a representative protocol for monoglyceride analysis using SFC.
-
SFC System:
-
SFC: A system equipped with a Flame Ionization Detector (FID).
-
Mobile Phase: Supercritical carbon dioxide, sometimes with a modifier like methanol.
-
-
Chromatographic Conditions:
-
Column: A packed or capillary column suitable for SFC.
-
Temperature: Typically lower than GC, for example, 140-170 °C.
-
Detection: Flame Ionization Detector (FID).
-
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the available instrumentation.
| Validation Parameter | HPLC-CAD | GC-FID (with derivatization) | SFC-FID |
| Linearity (R²) | > 0.99 | > 0.999 | Not explicitly found, but good linearity is expected. |
| Limit of Detection (LOD) | ~0.02 µg on column | 0.21 - 0.54 µg/mL | Low ng on column |
| Limit of Quantification (LOQ) | ~0.04 µg on column | 0.63 - 1.63 µg/mL | Not explicitly found, but expected to be in the low ng range. |
| Accuracy (% Recovery) | 92.9% - 108.5% | ~102.4% | Good accuracy reported, specific values vary. |
| Precision (%RSD) | < 5% | < 1.24% (Intra-day) | < 5% |
| Sample Preparation | Simple dissolution | Requires derivatization | Simple dissolution |
| Analysis Time | ~20-30 minutes | ~20-35 minutes | ~5-15 minutes |
| Advantages | No derivatization needed, high sensitivity for non-volatile compounds. | High resolution, well-established method. | Fast analysis, lower temperature than GC. |
| Disadvantages | Requires specialized detector. | Derivatization adds a step and potential for error. | Less common instrumentation. |
Visualizing the Workflow and Logic
To further clarify the processes, the following diagrams illustrate the experimental workflow for HPLC method validation and a logical comparison of the analytical techniques.
References
A Comparative Analysis of Monolinolein and Monoolein in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Monolinolein and Monoolein (B16389), two monoglyceride lipids pivotal in the advancement of lipid-based drug delivery systems. This document synthesizes experimental data to objectively compare their performance, offering insights into their physicochemical properties, drug formulation characteristics, and biocompatibility. Detailed experimental protocols for key analytical techniques are also provided to aid in the practical application of this information.
Physicochemical Properties: A Comparative Overview
This compound and Monoolein, while structurally similar, exhibit distinct physicochemical properties that influence their behavior in drug delivery formulations. Monoolein is a monoglyceride of oleic acid, a monounsaturated omega-9 fatty acid, whereas this compound is the monoglyceride of linoleic acid, a polyunsaturated omega-6 fatty acid. This difference in saturation is a key determinant of their molecular shape and, consequently, their self-assembly behavior in aqueous environments.
| Property | This compound | Monoolein | References |
| Chemical Structure | (9Z,12Z)-Octadeca-9,12-dienoic acid, monoester with propane-1,2,3-triol | (9Z)-Octadecenoic acid, monoester with propane-1,2,3-triol | [1][2][3][4] |
| Molecular Formula | C21H38O4 | C21H40O4 | [1] |
| Molecular Weight | 354.52 g/mol | 356.54 g/mol | |
| Melting Point | 14-15 °C | 35-37 °C | |
| Critical Packing Parameter (CPP) | > 1 (forms inverse structures) | > 1 (forms inverse structures) |
Drug Delivery Applications: Performance Comparison
Both this compound and Monoolein are extensively utilized in the development of novel drug delivery systems due to their ability to form various liquid crystalline phases, such as cubic and hexagonal phases. These structures provide unique compartments for encapsulating a wide range of therapeutic agents, from small molecules to large biologics.
Drug Solubility and Encapsulation Efficiency
The ability of a lipid to effectively solubilize and encapsulate a drug is critical for a successful formulation.
| Parameter | This compound-based Systems | Monoolein-based Systems | References |
| Drug Solubility | Data not extensively available in comparative studies. The presence of two double bonds may influence solubility of certain drugs. | Generally high for lipophilic drugs. | |
| Encapsulation Efficiency | High for various drugs, including paclitaxel. | High for a wide range of drugs, including antioxidants (91-96%), docetaxel (B913) (>85%), and others. |
Drug Release Profiles
The release of the encapsulated drug from the lipid matrix is a crucial factor in determining the therapeutic efficacy of the delivery system.
| Lipid System | Drug Release Characteristics | References |
| This compound | Can be tailored for pH-sensitive release. Generally provides sustained release. | |
| Monoolein | Characterized by a slow, sustained release profile. The cubic phase structure creates a tortuous diffusion path for the drug. |
Biocompatibility and Toxicity
The safety profile of the lipid excipients is of paramount importance for their application in pharmaceutical formulations.
| Lipid | Biocompatibility | Toxicity | References | |---|---|---| | This compound | Considered to have good mucoadhesive properties. | Not classified as a hazardous substance. | | | Monoolein | Generally Regarded As Safe (GRAS), biocompatible, and biodegradable. | Low cytotoxicity reported in various cell lines. Non-toxic at concentrations up to 100 µg/mL in PC12 cells. | |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Lipid Nanoparticles
DSC is a thermoanalytical technique used to study the thermal properties of materials. It is particularly useful for characterizing the physical state (crystalline or amorphous) of the drug and lipid within the nanoparticles.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the lyophilized lipid nanoparticle formulation into an aluminum DSC pan.
-
Reference: Use an empty, hermetically sealed aluminum pan as a reference.
-
Heating Scan: Heat the sample from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a controlled rate (e.g., 10°C/min).
-
Cooling Scan: Cool the sample back to the starting temperature at the same controlled rate.
-
Second Heating Scan: Perform a second heating scan to analyze the thermal behavior after erasing the sample's thermal history.
-
Data Analysis: Analyze the resulting thermogram to identify melting points, glass transitions, and crystallization events of the lipid and the encapsulated drug.
Small-Angle X-ray Scattering (SAXS) for Liquid Crystalline Phases
SAXS is a powerful technique for characterizing the nanostructure of lipid-based drug delivery systems, providing information on the type of liquid crystalline phase (e.g., lamellar, hexagonal, cubic) and its dimensions.
Methodology:
-
Sample Preparation: Load the lipid dispersion into a sample holder (e.g., a quartz capillary). The sample concentration should be optimized to obtain a good scattering signal.
-
Instrument Setup: Mount the sample in the SAXS instrument. The sample-to-detector distance and X-ray wavelength are chosen based on the expected size of the structures.
-
Data Acquisition: Expose the sample to the X-ray beam for a defined period. A 2D scattering pattern is recorded on the detector.
-
Data Correction: Correct the raw data for background scattering (from the solvent and sample cell) and detector response.
-
1D Profile Generation: Radially average the 2D scattering pattern to obtain a 1D intensity profile as a function of the scattering vector, q.
-
Data Analysis: Analyze the positions and relative intensities of the Bragg peaks in the 1D profile to identify the liquid crystalline phase and calculate its lattice parameters.
In Vitro Drug Release Assay using the Dialysis Bag Method
This method is commonly used to assess the in vitro release of a drug from a nanoparticle formulation. It separates the nanoparticles from the release medium using a semi-permeable membrane.
Methodology:
-
Dialysis Bag Preparation: Hydrate a dialysis bag with a specific molecular weight cut-off (MWCO) in the release medium. The MWCO should be large enough to allow the free drug to pass through but small enough to retain the nanoparticles.
-
Sample Loading: Place a known amount of the drug-loaded nanoparticle dispersion into the dialysis bag and seal it.
-
Release Study: Immerse the dialysis bag in a larger volume of release medium maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.
Conclusion
Both this compound and Monoolein are valuable lipids for the formulation of advanced drug delivery systems. Monoolein is well-characterized, demonstrating excellent biocompatibility and a propensity to form cubic phases that provide sustained drug release. This compound, with its higher degree of unsaturation, offers the potential for formulating systems with different phase behaviors and release characteristics, including pH-sensitive systems. The choice between these two lipids will ultimately depend on the specific physicochemical properties of the drug to be delivered and the desired therapeutic outcome. Further direct comparative studies are warranted to fully elucidate the relative advantages of this compound and Monoolein in various drug delivery applications.
References
- 1. Comparison of drug release from liquid crystalline monoolein dispersions and solid lipid nanoparticles using a flow cytometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. supercriticalfluidsociety.net [supercriticalfluidsociety.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Monolinolein vs. Monolaurin: A Comparative Analysis of Antimicrobial Efficacy
A comprehensive review of available scientific literature reveals a significant disparity in the antimicrobial activities of monolinolein and monolaurin (B1671894). While monolaurin exhibits broad-spectrum antimicrobial properties against a wide range of bacteria, viruses, and fungi, this compound has demonstrated limited to no significant antimicrobial effects in the studies conducted to date. This guide provides a detailed comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Current research overwhelmingly supports monolaurin as a potent antimicrobial agent. Its efficacy is attributed to its ability to disrupt the lipid bilayers of microbial cell membranes and viral envelopes. In contrast, studies investigating the antimicrobial properties of this compound have not yielded evidence of significant activity against common pathogenic bacteria. While some antiviral activity has been suggested, it appears to be considerably less potent than that of other monoglycerides (B3428702). Therefore, for applications requiring robust antimicrobial action, monolaurin is the far superior candidate.
Data Presentation: A Tale of Two Monoglycerides
The available quantitative data, primarily in the form of Minimum Inhibitory Concentration (MIC) values, underscores the difference in antimicrobial prowess between these two compounds.
Monolaurin: A Broad-Spectrum Antimicrobial
Monolaurin has been extensively studied and has demonstrated significant inhibitory and bactericidal effects against a variety of pathogens.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| Staphylococcus aureus | Gram-positive bacterium | 0.04 mM | [1] |
| Staphylococcus aureus (MRSA) | Gram-positive bacterium | 12.5 - 25 µg/mL | |
| Streptococcus pyogenes | Gram-positive bacterium | Not specified, but bactericidal | |
| Bacillus subtilis | Gram-positive bacterium | Not specified, but inhibited | [2] |
| Enterococcus faecalis | Gram-positive bacterium | 12.5 µg/mL | |
| Escherichia coli | Gram-negative bacterium | Generally resistant, some studies show inhibition at high concentrations | [3] |
| Haemophilus influenzae | Gram-negative bacterium | Bactericidal in mature biofilms | |
| Candida albicans | Fungus | 62.5–125 µM | [4] |
| Enveloped Viruses (e.g., HSV, VSV) | Virus | Potent antiviral activity | [5] |
This compound: Limited Evidence of Antimicrobial Action
In stark contrast to monolaurin, there is a significant lack of quantitative data demonstrating the antimicrobial activity of this compound. The few studies that have investigated its properties report minimal to no effect.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) / Activity | Reference(s) |
| Staphylococcus aureus | Gram-positive bacterium | No bactericidal activity observed | |
| Bacillus subtilis | Gram-positive bacterium | No bactericidal activity observed | |
| Escherichia coli | Gram-negative bacterium | No inhibitory activity observed | |
| Enveloped Viruses | Virus | Some antiviral activity, but over 60-fold less effective than monocaprin (B1671684) in infant formula. |
Experimental Protocols
The determination of antimicrobial activity, particularly the Minimum Inhibitory Concentration (MIC), is crucial for evaluating and comparing the efficacy of compounds like this compound and monolaurin. The following are detailed methodologies for key experiments cited.
Broth Microdilution Method for MIC Determination
This is a standard laboratory procedure used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Reagents and Media:
- Antimicrobial Stock Solution: A stock solution of monolaurin or this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a high concentration. Due to the lipophilic nature of these compounds, a solvent is necessary for initial dissolution.
- Growth Medium: A sterile liquid growth medium appropriate for the test microorganism is prepared (e.g., Mueller-Hinton Broth for many bacteria, RPMI-1640 for fungi).
- Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (typically 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Assay Procedure:
- Serial Dilutions: The antimicrobial stock solution is serially diluted in the growth medium across the wells of a 96-well microtiter plate to create a range of concentrations.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Controls:
- Positive Control: A well containing only the growth medium and the microbial inoculum (no antimicrobial agent) to ensure the organism can grow under the test conditions.
- Negative Control: A well containing only the growth medium to check for sterility.
- Solvent Control: A well containing the highest concentration of the solvent used to dissolve the antimicrobial agent to ensure the solvent itself does not inhibit microbial growth.
- Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., no turbidity) of the microorganism.
Agar (B569324) Dilution Method for MIC Determination
This method is an alternative to broth dilution and is particularly useful for certain types of antimicrobial agents.
1. Preparation of Agar Plates:
- A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent. The agent is added to the molten agar before it solidifies.
- A control plate with no antimicrobial agent is also prepared.
2. Inoculation:
- A standardized suspension of the test microorganism is prepared.
- A small, fixed volume of the inoculum is spotted onto the surface of each agar plate.
3. Incubation:
- The plates are incubated under appropriate conditions until growth is visible on the control plate.
4. Interpretation of Results:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism on the agar surface.
Visualization of Antimicrobial Mechanisms and Workflows
Mechanism of Action: Monolaurin's Disruption of Microbial Membranes
Monolaurin's primary mechanism of antimicrobial action involves the disruption of the lipid bilayer of bacterial cell membranes and the lipid envelope of viruses. As an amphipathic molecule, it integrates into these membranes, causing destabilization, increased permeability, and eventual lysis of the cell or virus.
Caption: Monolaurin's mechanism of action against microbial membranes.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The comparative analysis of this compound and monolaurin reveals a clear distinction in their antimicrobial capabilities. Monolaurin stands out as a well-documented, broad-spectrum antimicrobial agent with proven efficacy against a range of clinically relevant pathogens. Its mechanism of action, involving the disruption of microbial membranes, is well-understood. In contrast, the available scientific evidence does not support a significant antimicrobial role for this compound. For researchers and developers seeking a natural and effective antimicrobial compound, monolaurin is the demonstrably superior choice. Further research into the potential biological activities of this compound is warranted, but based on current data, it is not a viable alternative to monolaurin for antimicrobial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. [PDF] Synthesis and Antibacterial Activity of 2-Monolaurin | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. WO1989006124A1 - Antiviral and antibacterial activity of fatty acids and monoglycerides - Google Patents [patents.google.com]
A Comparative Guide to the Quantitative Analysis of Monolinolein: GC-MS vs. HPLC-ELSD
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of monolinolein, a monoglyceride of linoleic acid, is critical in various fields, including pharmaceutical formulation, food science, and metabolic research. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible data. This guide provides an objective comparison of two common analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Performance Comparison: GC-MS vs. HPLC-ELSD
The selection of an analytical technique for this compound quantification hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Below is a summary of typical validation parameters for each method. It is important to note that while GC-MS often requires derivatization of this compound to a more volatile form (e.g., a trimethylsilyl (B98337) (TMS) ether or a fatty acid methyl ester (FAME)), HPLC-ELSD can often analyze the intact molecule directly. The data presented for GC-MS is representative of the analysis of derivatized monoglycerides, and the data for HPLC-ELSD is based on the analysis of monoolein, a structurally similar monoglyceride.
Table 1: GC-MS Method Validation Parameters for Derivatized this compound
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (r²) | > 0.998[1] | ≥ 0.99 |
| Accuracy (% Recovery) | > 95%[1] | 80 - 120% |
| Precision (% RSD) | < 10%[2] | ≤ 15% |
| Limit of Detection (LOD) | Low femtomol range on column[2] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Typically 3x LOD | Signal-to-Noise ratio of 10:1 |
| Specificity | High (Mass Spectrometric Detection) | No interference at the retention time of the analyte |
Table 2: HPLC-ELSD Method Validation Parameters for this compound (Data from Monoolein)
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (r²) | > 0.99 (often requires log-log or quadratic fit)[3] | ≥ 0.99 |
| Accuracy (% Recovery) | 92.9% - 108.5%[4] | 80 - 120% |
| Precision (% RSD) | < 5%[4] | ≤ 15% |
| Limit of Detection (LOD) | 0.02 - 0.04 µg on column[4] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.04 - 0.10 µg on column[4] | Signal-to-Noise ratio of 10:1 |
| Specificity | Moderate (less specific than MS) | Peak purity and resolution from other components |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of this compound by GC-MS and HPLC-ELSD.
GC-MS Method with Derivatization (Silylation)
This method involves the conversion of this compound to its trimethylsilyl (TMS) ether to increase its volatility for gas chromatographic analysis.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
If in a complex matrix, perform a lipid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer).
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
3. GC-MS Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/splitless, operated in splitless mode at 280°C.
-
Oven Temperature Program: Initial temperature 150°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
4. Quantification:
-
Prepare a calibration curve using a series of known concentrations of a this compound standard that have undergone the same derivatization procedure.
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
HPLC-ELSD Method
This method allows for the analysis of intact this compound without the need for derivatization.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of hexane (B92381) and isopropanol (B130326).
-
Filter the sample solution through a 0.45 µm filter prior to injection.
2. HPLC-ELSD Instrumental Parameters:
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: Normal phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of hexane and a more polar solvent like isopropanol or ethyl acetate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Evaporative Light Scattering Detector (ELSD):
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
3. Quantification:
-
Prepare a calibration curve using a series of known concentrations of a this compound standard.
-
Due to the non-linear response of the ELSD, a log-log or quadratic curve fit is often required.
-
Identify the this compound peak based on its retention time.
-
Quantify the amount of this compound in the sample by applying its peak area to the established calibration curve.
Method Workflows
The following diagrams illustrate the experimental workflows for the GC-MS and HPLC-ELSD analysis of this compound.
Concluding Remarks
Both GC-MS and HPLC-ELSD are powerful techniques for the quantification of this compound, each with its own set of advantages and disadvantages.
GC-MS offers high specificity and sensitivity due to the nature of mass spectrometric detection. However, the requirement for derivatization adds an extra step to the sample preparation process, which can increase analysis time and introduce potential variability.
HPLC-ELSD provides a more direct method of analysis for the intact this compound molecule, simplifying sample preparation. While generally providing good sensitivity, the ELSD is a universal detector and thus less specific than a mass spectrometer. Additionally, the non-linear response of the ELSD requires careful calibration and data processing.
The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity and specificity, and the available instrumentation and expertise. For analyses requiring the highest degree of certainty in identification, GC-MS is preferable. For routine quality control where high throughput and simpler sample preparation are desired, HPLC-ELSD presents a robust alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Emulsifying Properties of Monolinolein and Soy Lecithin
An Objective Guide for Researchers and Drug Development Professionals
In the formulation of emulsions for pharmaceutical, cosmetic, and food applications, the choice of emulsifier is critical to ensuring product stability, efficacy, and desired physical characteristics. This guide provides a detailed comparison of two common emulsifiers: Monolinolein, a monoglyceride, and Soy Lecithin (B1663433), a mixture of phospholipids.
A note on the available data: Direct, quantitative experimental data for this compound is limited in publicly accessible literature. Therefore, for the purpose of this comparison, data for Glycerol (B35011) Monooleate (GMO), a structurally similar monoglyceride with the same C18 fatty acid backbone, will be used as a proxy. Both are recognized for their emulsifying properties, primarily as water-in-oil (W/O) emulsifiers.[1][2][3]
Quantitative Comparison of Emulsifying Properties
The selection of an emulsifier is often guided by key quantitative parameters that predict its performance and the stability of the resulting emulsion. The following table summarizes these key metrics for this compound (represented by GMO) and Soy Lecithin.
| Property | This compound (as Glycerol Monooleate) | Soy Lecithin | Source(s) |
| Hydrophilic-Lipophilic Balance (HLB) | ~3.8 | ~4-9 (variable by grade) | [4] |
| Typical Emulsion Type | Water-in-Oil (W/O) | Oil-in-Water (O/W) | [4] |
| Typical Mean Particle Size | 150-180 nm (in specific formulations) | 78 nm - 1.3 µm (highly variable) | [5][6][7] |
| Zeta Potential of Droplets | Low negative charge | -30 mV to -64 mV (in O/W emulsions) | [4][7][8] |
| Primary Stabilization Mechanism | Interfacial film reinforcement | Electrostatic and steric repulsion | [4] |
Performance Characteristics and Stabilization Mechanisms
The efficacy of an emulsifier is rooted in its molecular structure and its behavior at the oil-water interface. This compound and soy lecithin stabilize emulsions through fundamentally different mechanisms.
This compound (as a Monoglyceride) is a non-ionic surfactant known for forming a strong, cohesive interfacial film around the dispersed droplets.[2][9] Its low HLB value makes it particularly effective for creating stable water-in-oil (W/O) emulsions.[3][4] The stabilization is primarily steric, arising from the physical barrier of the monoglyceride layer, which prevents droplet coalescence. This mechanism also tends to increase the viscosity of the continuous phase, further hindering phase separation.[4]
Soy Lecithin is a versatile mixture of phospholipids, including phosphatidylcholine and phosphatidylethanolamine, and is typically used to form oil-in-water (O/W) emulsions.[10][11] Its amphiphilic nature allows it to adsorb rapidly at the oil-water interface.[11] In O/W emulsions, the phosphate (B84403) groups in the lecithin molecules impart a significant negative charge to the oil droplets, resulting in a high zeta potential.[4][7] This creates strong electrostatic repulsion between droplets, preventing them from aggregating and coalescing.[4][12]
Figure 1. Comparative stabilization mechanisms of this compound and Soy Lecithin.
Experimental Protocols
Objective comparison of emulsifying properties relies on standardized experimental procedures. Below are detailed protocols for key analyses.
Emulsion Preparation
Objective: To create a standardized emulsion for comparative analysis.
Methodology:
-
Phase Preparation:
-
Oil Phase: Dissolve a specified concentration of this compound (e.g., 1-5% w/w) into the chosen oil phase (e.g., medium-chain triglycerides, sunflower oil). Gentle heating may be applied to ensure complete dissolution.
-
Aqueous Phase: For a soy lecithin O/W emulsion, disperse the specified concentration (e.g., 1-5% w/w) in deionized water. Gentle warming and stirring can aid dispersion.
-
-
Coarse Emulsion Formation: Slowly add the dispersed phase to the continuous phase while mixing with a high-shear mixer (e.g., Ultra-Turrax) at a controlled speed (e.g., 9,500 rpm) for a set duration (e.g., 5 minutes).[13]
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 passes) at a set pressure (e.g., 800 bar).[6] This step is crucial for reducing droplet size to the sub-micron range.
Particle Size and Zeta Potential Analysis
Objective: To measure the mean droplet diameter, polydispersity index (PDI), and surface charge (Zeta Potential) of the emulsion droplets.
Instrumentation: A dynamic light scattering (DLS) instrument equipped with an electrophoretic light scattering (ELS) module for zeta potential measurement (e.g., Malvern Zetasizer).[4]
Methodology:
-
Sample Preparation: Dilute the emulsion sample with the continuous phase (e.g., deionized water for O/W) to an appropriate concentration to avoid multiple scattering effects.
-
Particle Size (DLS):
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Perform measurements at a fixed scattering angle (e.g., 173°).
-
Acquire data until a stable correlation function is achieved. The instrument software calculates the Z-average mean diameter and the PDI.
-
-
Zeta Potential (ELS):
-
Load the diluted sample into a folded capillary cell.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The zeta potential is calculated from the mobility using the Smoluchowski equation.[14]
-
Emulsion Stability Assessment
Objective: To evaluate the physical stability of the emulsion over time and under stress.
Methodology:
-
Accelerated Aging: Store emulsion samples in sealed containers at elevated temperatures (e.g., 40°C and 60°C) and monitor for signs of instability.[15]
-
Visual Assessment: At regular intervals (e.g., 1, 7, 14, 30 days), visually inspect the samples for creaming, sedimentation, flocculation, or phase separation (coalescence).
-
Particle Size Monitoring: Re-measure the particle size of the stored samples over time. A significant increase in the mean droplet diameter indicates instability, likely due to coalescence.[15]
-
Turbiscan Analysis (Optional): Use a specialized instrument (e.g., Turbiscan) to measure backscattering and transmission of light through the emulsion. This provides a quantitative measure of destabilization phenomena, summarized as a Turbiscan Stability Index (TSI). A lower TSI value indicates greater stability.
Figure 2. Experimental workflow for comparing emulsifier performance.
Conclusion
The choice between this compound and Soy Lecithin is fundamentally driven by the desired emulsion type.
-
This compound is an effective non-ionic emulsifier for creating stable water-in-oil (W/O) emulsions. Its primary stabilization mechanism is the formation of a robust interfacial film that provides a steric barrier to coalescence.
-
Soy Lecithin is a versatile and widely used natural emulsifier ideal for oil-in-water (O/W) emulsions. It provides excellent stability through strong electrostatic repulsion, evidenced by the high negative zeta potential it imparts on oil droplets.[4][7]
For researchers and formulators, the selection will depend on the nature of the active ingredient, the intended application, and the required stability profile. The experimental protocols outlined in this guide provide a robust framework for conducting an objective, data-driven comparison to validate the choice of emulsifier for a specific formulation.
References
- 1. CAS 2277-28-3: 1-Monolinolein | CymitQuimica [cymitquimica.com]
- 2. GLYCEROL MONOOLEATE - Ataman Kimya [atamanchemicals.com]
- 3. Glycerol Monooleate | Glyceryl Monooleate | GMO | Venus Ethoxyethers [venus-goa.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic performance of lecithin and glycerol monostearate in oil/water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Purity Assessment of Synthesized Monolinolein versus a Commercial Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly synthesized batch of Monolinolein against a commercially available, high-purity reference standard. The purity of active pharmaceutical ingredients (APIs) and research compounds is critical for ensuring experimental reproducibility, therapeutic efficacy, and safety. This document outlines the key analytical methodologies, presents comparative experimental data, and offers detailed protocols for the assessment of this compound purity.
This compound, a monoglyceride of linoleic acid, is a crucial molecule in various fields, including drug delivery systems and as a bioactive lipid. Its purity can be affected by the synthesis process, leading to the presence of unreacted starting materials or byproducts such as free fatty acids, glycerol (B35011), and di- or triglycerides.[1][2] Therefore, rigorous analytical characterization is mandatory.
Analytical Methodologies
A multi-pronged analytical approach is essential for the comprehensive assessment of this compound purity. The following techniques are employed due to their specificity and sensitivity for lipid analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for quantifying the main component and separating it from closely related impurities like di- and triglycerides.[3][4] Reversed-phase chromatography is typically used for this separation.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile or semi-volatile impurities. For non-volatile compounds like this compound, a derivatization step, such as silylation, is required to increase volatility.[2][6] This method is particularly useful for detecting free glycerol and fatty acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural confirmation of the this compound molecule and for identifying the functional groups of potential impurities.[7][8][9] It provides an orthogonal method for purity assessment based on the relative integration of signals.[10]
Comparative Data Analysis
The synthesized this compound was analyzed alongside a commercially available reference standard (>99% purity).[11] The results from HPLC, GC-MS, and NMR analyses are summarized below.
Table 1: Quantitative Purity and Impurity Profile
| Analyte | Parameter | Synthesized this compound | Reference Standard | Method |
| This compound | Purity (%) | 98.6% | >99.5% | HPLC |
| Impurity | Free Linoleic Acid (%) | 0.45% | <0.1% | GC-MS |
| Impurity | Free Glycerol (%) | 0.25% | <0.05% | GC-MS |
| Impurity | Diglycerides (%) | 0.60% | <0.2% | HPLC |
| Impurity | Other Lipids (%) | 0.10% | <0.15% | HPLC/GC-MS |
| Structure | Confirmation | Consistent with Structure | Consistent with Structure | ¹H & ¹³C NMR |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and the logical application of each analytical technique in the purity assessment process.
Caption: Experimental workflow for purity assessment.
Caption: Logic diagram of analytical techniques.
Experimental Protocols
Detailed protocols for each analytical method are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used for the primary quantification of this compound and the separation from di- and triglyceride impurities.
-
Instrumentation: HPLC system with a Reversed-Phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) and a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or a UV detector (after derivatization).
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound and the reference standard in 10 mL of the mobile phase solvent mixture.[3]
-
Chromatographic Conditions:
-
Quantification: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. A calibration curve generated from the reference standard is used for precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol is designed to identify and quantify volatile impurities after derivatization.
-
Instrumentation: GC-MS system with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23 or similar).
-
Sample Preparation and Derivatization (Silylation):
-
Accurately weigh 1-2 mg of the sample into a reaction vial.
-
Add 200 µL of pyridine (B92270) and 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.[12]
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-600.
-
-
Analysis: Impurities like free linoleic acid and glycerol are identified by their retention times and mass spectra compared to standards. Quantification is performed using an internal standard method.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy is used to confirm the molecular structure of the synthesized compound and to detect impurities with distinct chemical signatures.
-
Instrumentation: NMR spectrometer operating at a minimum of 400 MHz for ¹H.
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), and transfer to an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Spectral Interpretation:
-
¹H NMR: Key signals for this compound include the glycerol backbone protons (δ 3.70-4.20 ppm), olefinic protons of the linoleoyl chain (δ 5.30-5.40 ppm), and the terminal methyl group (δ ~0.88 ppm).[7][8]
-
¹³C NMR: Characteristic signals include the carbonyl carbon (δ ~174 ppm), olefinic carbons (δ ~128-130 ppm), and glycerol carbons (δ ~63-72 ppm).[13][14]
-
The presence of significant signals outside of these characteristic regions or altered integration ratios may indicate impurities.
-
Conclusion
The analytical data demonstrates that the synthesized this compound possesses a high purity of 98.6% as determined by HPLC. The primary impurities identified by GC-MS and HPLC are residual free linoleic acid, glycerol, and diglycerides, all at levels below 1%. Structural confirmation by ¹H and ¹³C NMR spectroscopy was consistent with the expected structure of this compound and showed no significant structural impurities. While the synthesized material is of high quality, it does not meet the >99.5% purity of the commercial reference standard. For applications requiring the highest level of purity, further purification of the synthesized batch is recommended.
References
- 1. fao.org [fao.org]
- 2. publications.iupac.org [publications.iupac.org]
- 3. benchchem.com [benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC of monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 6. benchchem.com [benchchem.com]
- 7. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing Fatty Acids with advanced multinuclear NMR methods - Magritek [magritek.com]
- 9. magritek.com [magritek.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. larodan.com [larodan.com]
- 12. 1-Monolinolein, 2TMS derivative [webbook.nist.gov]
- 13. 1-Monolinolein | C21H38O4 | CID 5283469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
A Head-to-Head Comparison: Cross-Validation of Analytical Methods for Monolinolein Determination
For researchers, scientists, and drug development professionals, the precise and accurate quantification of monolinolein, a key monoglyceride in various pharmaceutical and research applications, is paramount. The selection of an appropriate analytical method is a critical decision that influences data reliability and experimental outcomes. This guide provides an objective comparison of three common analytical techniques for this compound determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) with densitometry. Supported by experimental data, this document aims to facilitate an informed choice of methodology.
Data Presentation: A Quantitative Comparison of Analytical Techniques
The performance of each analytical method is summarized below, providing a clear comparison of key validation parameters. The data presented is a synthesis of values reported in various validation studies for monoglycerides, including this compound and structurally similar compounds.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) - Densitometry |
| Linearity (r²) | > 0.999[1] | ≥ 0.996[2][3] | > 0.999[4][5] |
| Accuracy (% Recovery) | 94.70–105.81% | 98-105% | 99.77 ± 0.71% - 99.87 ± 0.86% |
| Precision (% RSD) | < 2% | 4.8 - 13.0% | < 2% |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL | - | 3.096 ng/spot |
| Limit of Quantification (LOQ) | 0.24–1.78 µg/mL | - | 9.382 ng/spot |
| Analysis Time | 15 - 30 minutes | ~25 minutes | ~15 minutes per determination |
| Sample Preparation | Simple dilution | Requires derivatization (silylation) | Direct application of dissolved sample |
| Analyte Form | Intact this compound | Derivatized this compound | Intact this compound |
Experimental Protocols
Detailed methodologies are crucial for the successful cross-validation and implementation of these analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method allows for the analysis of the intact this compound molecule.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in a suitable solvent such as isopropanol (B130326) or a chloroform (B151607):methanol mixture. Dilute to a concentration within the established calibration range.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water is often employed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for detecting this compound, which lacks a strong UV chromophore.
-
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard to construct a calibration curve by plotting peak area against concentration.
-
Quantification: Inject the prepared sample. Identify the this compound peak based on the retention time of the standard. The concentration of this compound in the sample is determined using the calibration curve.
Gas Chromatography (GC)
This technique requires a derivatization step to increase the volatility of the this compound.
-
Sample Preparation (Derivatization):
-
Accurately weigh the sample into a reaction vial.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and a suitable solvent like pyridine.
-
Heat the mixture to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
-
GC Conditions:
-
Column: A capillary column suitable for lipid analysis, such as one with a methyl silicone stationary phase.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector Temperature: Typically 250-300°C.
-
Detector: A Flame Ionization Detector (FID) is commonly used.
-
Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at a lower temperature and ramping up to a higher temperature.
-
-
Calibration: Prepare and derivatize a series of this compound standards to create a calibration curve.
-
Quantification: Inject the derivatized sample. Identify the derivatized this compound peak based on its retention time. The amount of this compound is calculated from the calibration curve.
Thin-Layer Chromatography (TLC) - Densitometry
This method offers a simpler and more rapid approach for quantification.
-
Sample and Standard Preparation: Prepare standard and sample solutions in a volatile solvent like chloroform or a hexane:ethyl acetate (B1210297) mixture.
-
TLC Plate Preparation and Application:
-
Use silica (B1680970) gel 60 F254 plates.
-
Apply the standard and sample solutions as bands using an automated applicator to ensure precision.
-
-
Chromatographic Development:
-
Develop the plate in a saturated chamber with a suitable mobile phase, such as n-hexane:ethyl acetate:acetic acid (7:3:0.3 v/v/v).
-
-
Densitometric Analysis:
-
After development, dry the plate.
-
Scan the plate using a TLC scanner in absorbance mode at a specific wavelength (e.g., after derivatization with a visualizing agent if necessary, though this compound may be detected without it on plates with a fluorescent indicator).
-
-
Quantification: The peak area of the this compound spot is proportional to its concentration. A calibration curve is generated from the standards, which is then used to determine the concentration in the sample.
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. api.arca.fiocruz.br [api.arca.fiocruz.br]
- 5. Development and validation of TLC-densitometric method for determination of lipid A adjuvant as a bulk and in solid fat nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative permeation studies of Monolinolein and other penetration enhancers
For researchers, scientists, and drug development professionals, the selection of an appropriate penetration enhancer is a critical step in the formulation of effective transdermal drug delivery systems. This guide provides a comparative analysis of monolinolein against other commonly used penetration enhancers, supported by experimental data and detailed methodologies.
This compound, a monoglyceride of linoleic acid, has emerged as a promising and effective penetration enhancer. Its mechanism of action is primarily attributed to its ability to disrupt the highly ordered structure of the stratum corneum, the outermost layer of the skin and the principal barrier to drug absorption. By fluidizing the lipid bilayers of the stratum corneum, this compound increases the permeability of the skin to a variety of drug molecules.[1]
Comparative Permeation Data
The efficacy of a penetration enhancer is typically quantified by the enhancement ratio (ER), which is the factor by which the enhancer increases the flux of a drug across the skin compared to a control formulation without the enhancer. The following table summarizes the comparative permeation data of this compound and other prominent enhancers from various in vitro studies. It is important to note that the experimental conditions, including the model drug, vehicle, and skin type, can significantly influence the observed enhancement ratios.
| Penetration Enhancer | Model Drug | Concentration (%) | Enhancement Ratio (ER) | Skin Model | Reference |
| This compound | Ovalbumin | 6 | Concentration-dependent increase | Porcine Skin | [1] |
| Oleic Acid | Nitrendipine (B1678957) | - | High permeability coefficient | Excised Rat Skin | [2] |
| Oleic Acid | Indomethacin | - | ~10-fold enhancement | Skin | [3] |
| Oleic Acid & Propylene Glycol | Estradiol | - | - | - | [3] |
| Laurocapram (Azone®) | Thymoquinone | 5 | Adequate flux | Human Cadaver Skin | |
| Laurocapram (Azone®) | Indomethacin | - | 4.7 times more active than DDAIP | - | |
| Dimethyl Sulfoxide (DMSO) | Bepridil | 50 | True penetration enhancer | - | |
| Dimethyl Sulfoxide (DMSO) | Estradiol | - | 4-fold increase in permeation | - | |
| Terpenes (e.g., Nerolidol) | 5-Fluorouracil | - | Up to 20-fold enhancement | Human Skin (in vitro) | |
| Surfactants (e.g., Sodium Lauryl Sulfate) | Ketotifen | > 1 mM | Drastic enhancement | - |
Mechanisms of Action: A Biophysical Perspective
The primary mechanism by which most chemical penetration enhancers, including this compound, facilitate drug transport across the skin is through the disruption of the stratum corneum's lipid barrier. This is a biophysical rather than a classical signaling pathway-mediated process.
-
This compound and Fatty Acids (e.g., Oleic Acid): These lipid-like molecules integrate into the intercellular lipid matrix of the stratum corneum. Their presence disrupts the tight packing of the endogenous lipids, leading to an increase in fluidity and the creation of "disordered" domains. This altered lipid structure provides a more permeable pathway for drug molecules to diffuse through.
-
Laurocapram (Azone®): This molecule is known to partition into the lipid bilayers and disrupt their organization. Its bulky headgroup and flexible alkyl chain are thought to create defects in the lipid packing, thereby reducing the diffusional resistance of the stratum corneum.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful aprotic solvent that can interact with both the lipid and protein components of the stratum corneum. It is believed to alter the structure of keratin (B1170402) and extract lipids, leading to increased skin permeability. At higher concentrations, it can cause reversible changes to the skin barrier.
Experimental Protocols: In Vitro Permeation Studies
The following provides a generalized yet detailed methodology for conducting in vitro permeation studies to evaluate and compare the efficacy of penetration enhancers. This protocol is based on standard practices reported in the literature.
1. Skin Membrane Preparation:
-
Full-thickness skin (human or animal, e.g., porcine or rat) is obtained and excess subcutaneous fat is removed.
-
The skin is typically dermatomed to a thickness of 200-500 µm.
-
The prepared skin is mounted on a diffusion cell, with the stratum corneum side facing the donor compartment.
2. Diffusion Cell Assembly:
-
Franz-type diffusion cells are commonly used for these studies. These cells consist of a donor compartment and a receptor compartment, with the skin membrane sandwiched between them.
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, sometimes with a solubilizing agent to maintain sink conditions). The medium is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C).
3. Formulation Application:
-
A precisely measured amount of the test formulation (containing the drug and the penetration enhancer) is applied to the surface of the skin in the donor compartment. A control formulation (without the enhancer) is also tested in parallel.
4. Sampling and Analysis:
-
At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium to maintain a constant volume.
-
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss) is determined from the linear portion of the plot.
-
The permeability coefficient (Kp) is calculated.
-
The Enhancement Ratio (ER) is calculated as the ratio of the flux from the formulation with the enhancer to the flux from the control formulation.
Visualizing the Process
To better understand the experimental workflow and the underlying mechanisms, the following diagrams are provided.
References
- 1. Monoolein Assisted Oil-Based Transdermal Delivery of Powder Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of penetration enhancers on permeation kinetics of nitrendipine in two different skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Monolinolein: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of monolinolein.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The usual precautions for handling chemicals should be observed[1].
-
Eye Protection: Wear safety glasses with side shields.
-
Hand Protection: Use protective gloves.
-
Skin Protection: Wear a suitable laboratory coat.
-
Ventilation: Work in a well-ventilated area.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with a clear understanding of its properties and in accordance with institutional and local regulations. While this compound is not classified as a hazardous substance according to its Safety Data Sheet (SDS), laboratory best practices advocate for a cautious approach to chemical waste[1][2].
Step 1: Waste Identification and Segregation
-
Identify the waste as this compound. This includes pure this compound, solutions containing this compound, and materials contaminated with this compound (e.g., gloves, absorbent pads, and empty containers).
-
Segregate this compound waste from other chemical waste streams to avoid inadvertent mixing with incompatible substances[3]. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds[3].
Step 2: Consult Safety Data Sheet (SDS) and Institutional Policies
-
Always review the most current SDS for this compound. The SDS for 1-Monolinolein states that the product is not classified as hazardous waste[1].
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of non-hazardous chemical waste. Laboratory personnel should be trained on proper waste handling and disposal procedures[4].
Step 3: Containerization and Labeling
-
Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste[5][6]. The original container is often a suitable choice if it is in good condition[3].
-
Clearly label the waste container with the full chemical name, "this compound Waste," and any other information required by your institution.
-
Keep the waste container securely closed except when adding waste[3][4][5].
Step 4: On-Site Spill Management
-
Small Spills: Small spills can be wiped up with a cloth or similar absorbent material. The spill site can then be flushed with water[1]. All contaminated cleaning materials must be collected and disposed of as this compound waste.
-
Large Spills: For larger spills, first cover the area with an inert absorbent material like sand or earth. Then, collect the absorbed material into the designated waste container[1].
Step 5: Final Disposal Pathway
-
Non-Hazardous Waste Stream: Based on the SDS, this compound is not classified as hazardous waste[1]. If your institution's EHS office confirms that it can be disposed of as non-hazardous waste, it may be sent to a landfill[1]. This product is not typically recycled[1].
-
Hazardous Waste Stream: As a precautionary measure, and to ensure compliance, many institutions recommend that all chemical waste be disposed of through their hazardous waste program[4]. In this case, arrange for a pickup of the properly containerized and labeled this compound waste by your EHS office.
-
Prohibited Disposal Methods:
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C21H38O4 | [1][8][9] |
| Molecular Weight | 354.52 g/mol | [1][2][9][10] |
| Physical State | Liquid | [9] |
| Purity | >99% | [9] |
| Flash Point | ~157°C | [8] |
| Boiling Point | ~485°C | [8] |
| Relative Density | ~0.98 | [8] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. 1-Monolinolein | C21H38O4 | CID 5283469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Glyceryl Monolinoleate SDS MSDS of Manufacturers Exporters [aadhunikindustries.com]
- 9. larodan.com [larodan.com]
- 10. 1-MONOLINOLEIN | 2277-28-3 [chemicalbook.com]
Essential Safety and Operational Guidance for Handling Monolinolein
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Monolinolein, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1][2][3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Hand Protection | Gloves | Wear appropriate protective gloves to prevent skin exposure. Nitrile or neoprene gloves are preferred.[4] |
| Body Protection | Lab Coat or Gown | Wear a standard lab coat or a disposable gown. |
| Respiratory Protection | Not generally required | No protective equipment is needed under normal use conditions with adequate ventilation.[5] A respirator may be necessary in the event of a fire. |
Operational Procedures for Handling this compound
Adherence to proper handling procedures is critical for laboratory safety and to maintain the integrity of your research.
General Handling:
-
Ensure the work area is well-ventilated.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the substance.
-
Keep the container tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames as the substance may be combustible at high temperatures.
-
Avoid contact with strong oxidizing agents.
Spill Management:
-
For small spills, wipe up with a cloth or other absorbent material.
-
For larger spills, cover with sand or earth before collecting the material.
-
Place the collected material into a suitable container for disposal.
-
Clean the spill site with water.
-
Be aware of the risk of slipping if the product is spilled.
Disposal Plan
Proper disposal of chemical waste is essential for environmental safety and regulatory compliance.
-
Waste Classification: this compound is not classified as hazardous waste.
-
Disposal Method: The recommended method for disposal is to send the waste to a landfill.
-
Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.
-
Container Disposal: Dispose of empty containers in accordance with local regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. 1-Monolinolein | C21H38O4 | CID 5283469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C21H38O4 | CID 6436630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
